[D-pGlu1,D-Phe2,D-NaI3,6]-Gn-RH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C71H86N14O13 |
|---|---|
Molecular Weight |
1343.5 g/mol |
IUPAC Name |
(2R)-N-[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C71H86N14O13/c1-41(2)34-53(63(91)78-52(24-12-32-75-71(73)74)70(98)85-33-13-25-59(85)69(97)76-39-60(72)88)79-66(94)56(37-46-20-10-18-44-16-6-8-22-49(44)46)82-65(93)55(36-43-26-28-48(87)29-27-43)81-68(96)58(40-86)84-67(95)57(38-47-21-11-19-45-17-7-9-23-50(45)47)83-64(92)54(35-42-14-4-3-5-15-42)80-62(90)51-30-31-61(89)77-51/h3-11,14-23,26-29,41,51-59,86-87H,12-13,24-25,30-40H2,1-2H3,(H2,72,88)(H,76,97)(H,77,89)(H,78,91)(H,79,94)(H,80,90)(H,81,96)(H,82,93)(H,83,92)(H,84,95)(H4,73,74,75)/t51-,52+,53+,54-,55+,56-,57-,58+,59+/m1/s1 |
InChI Key |
RQECPQJQISTQAH-HGIBQWSKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
What is [D-pGlu1,D-Phe2,D-NaI3,6]-Gn-RH?
An In-depth Technical Guide to Gonadotropin-Releasing Hormone (GnRH) Agonists, Focusing on Triptorelin (B344507)
Disclaimer: The compound specified in the query, [D-pGlu1,D-Phe2,D-NaI3,6]-Gn-RH, is a known Gonadotropin-Releasing Hormone (GnRH) agonist.[1] However, the vast majority of published, in-depth technical data pertains to the closely related and widely utilized GnRH agonist, Triptorelin ([D-Trp6]-GnRH). This guide will focus on Triptorelin to provide the detailed analysis required, while noting that substitutions at various positions of the GnRH decapeptide can significantly alter its properties, even converting it into an antagonist.
Introduction: Triptorelin
Triptorelin is a synthetic decapeptide analogue of natural gonadotropin-releasing hormone (GnRH).[2][3][4][5][6][7] Its structure is pGlu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2.[3][8] The key modification, the substitution of glycine (B1666218) with D-tryptophan at position 6, makes Triptorelin more resistant to enzymatic degradation and enhances its affinity for the GnRH receptor (GnRHR), resulting in greater potency and a longer half-life compared to native GnRH.[8][9]
Functionally, Triptorelin is a potent GnRHR agonist.[2][3][8] It is primarily used for androgen deprivation therapy in advanced prostate cancer, but also for treating central precocious puberty, endometriosis, and uterine fibroids.[2][8][10] Its mechanism relies on a biphasic effect on the pituitary-gonadal axis: an initial stimulation followed by profound, sustained suppression.
Mechanism of Action
Triptorelin's mechanism is paradoxical. Despite being a GnRH receptor agonist, its long-term effect is the suppression of gonadotropin secretion.
-
Phase 1: Initial Stimulation (Flare-up) : Upon initial administration, Triptorelin binds to GnRH receptors on pituitary gonadotroph cells and mimics the action of natural GnRH.[2][8][10] This triggers a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][3][4][11] This "flare" effect leads to a temporary increase in gonadal steroidogenesis, raising testosterone (B1683101) levels in males and estradiol (B170435) in females within the first few days to weeks of therapy.[2][3] This can temporarily worsen symptoms of hormone-dependent diseases.[4][10]
-
Phase 2: Pituitary Desensitization and Downregulation : Continuous, non-pulsatile exposure to Triptorelin leads to desensitization of the pituitary gland.[2][10] This occurs through several mechanisms:
This sustained desensitization leads to a profound and reversible inhibition of LH and FSH secretion.[3][4][6] The resulting decrease in gonadotropins suppresses testicular and ovarian steroidogenesis, reducing serum testosterone in men to castrate levels (typically <50 ng/dL) and estradiol in women to postmenopausal levels, usually within 2 to 4 weeks.[2][3]
GnRH Receptor Signaling Pathways
The GnRH receptor is a G-protein coupled receptor (GPCR).[12][13] Triptorelin binding initiates a cascade of intracellular signaling events primarily through the Gαq/11 protein pathway, though coupling to Gαs and Gαi has also been reported.[13][14][15]
-
Gαq/11 Pathway Activation : The primary pathway involves the activation of Phospholipase C (PLC).[13][14][15]
-
Second Messenger Production : PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[16]
-
Calcium Mobilization & PKC Activation : IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[13][14][16] Both elevated Ca2+ and DAG activate isoforms of Protein Kinase C (PKC).[13][14][16]
-
MAPK Cascade : PKC activation, along with other signals, triggers the mitogen-activated protein kinase (MAPK) cascade, including the ERK and JNK pathways.[12][14][16]
-
Gene Transcription & Hormone Release : These signaling cascades converge on the nucleus to regulate the transcription of gonadotropin subunit genes (α, LHβ, FSHβ) and mediate the synthesis and release of LH and FSH.[12][16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. grokipedia.com [grokipedia.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. drugs.com [drugs.com]
- 5. youtube.com [youtube.com]
- 6. mims.com [mims.com]
- 7. Triptorelin | C64H82N18O13 | CID 25074470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Triptorelin - Wikipedia [en.wikipedia.org]
- 9. Pharmacokinetics of triptorelin after intravenous bolus administration in healthy males and in males with renal or hepatic insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Triptorelin acetate? [synapse.patsnap.com]
- 11. Triptorelin Pamoate - NCI [cancer.gov]
- 12. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Frontiers | Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network [frontiersin.org]
- 16. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the GnRH Antagonist [D-pGlu¹,D-Phe²,D-Trp³,⁶]-LHRH: Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the synthetic Gonadotropin-Releasing Hormone (GnRH) antagonist, [D-pGlu¹,D-Phe²,D-Trp³,⁶]-LHRH. This potent analog of the native Luteinizing Hormone-Releasing Hormone (LHRH) is characterized by strategic D-amino acid substitutions that confer significant antagonistic properties. Such antagonists are pivotal in various therapeutic areas, including assisted reproduction, oncology, and the management of hormone-dependent diseases.[1][2][3]
Molecular Structure and Properties
The primary structure of native GnRH (also referred to as LHRH) is a decapeptide with the sequence: pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂.[3] The antagonist [D-pGlu¹,D-Phe²,D-Trp³,⁶]-LHRH incorporates key modifications to this backbone. The substitutions of L-amino acids with D-amino acids at positions 1, 2, 3, and 6 are critical for its function.[4][5] Specifically, these substitutions enhance receptor binding affinity and increase resistance to enzymatic degradation, which prolongs the molecule's biological activity.[3][6]
The sequence of this antagonist is: [D-pGlu¹-D-Phe²-D-Trp³-Ser⁴-Tyr⁵-D-Trp⁶-Leu⁷-Arg⁸-Pro⁹-Gly¹⁰]-NH₂ .
| Property | Value |
| IUPAC Name | [D-pGlu¹,D-Phe²,D-Trp³,⁶]-LHRH |
| Synonyms | [D-Glp¹,D-Phe²,D-Trp³,⁶]-LH-RH |
| CAS Number | 68059-94-9 |
| Molecular Formula | C₇₀H₈₄N₁₈O₁₂ |
| Canonical SMILES | C1CC(C(=O)N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CO)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N8CCCC8C(=O)NCC(=O)N |
Synthesis Methodology
The synthesis of [D-pGlu¹,D-Phe²,D-Trp³,⁶]-LHRH is typically achieved via Solid-Phase Peptide Synthesis (SPPS) , utilizing the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. This method allows for the efficient and controlled assembly of the peptide chain on a solid resin support.[7][8][9]
This protocol outlines the manual synthesis of a generic GnRH antagonist.
Materials:
-
Resin: Rink Amide resin (for C-terminal amide).
-
Solvents: Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), Dichloromethane (DCM).
-
Fmoc-protected Amino Acids: Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-D-Phe-OH. (Note: D-pGlu is added as Z-D-pGlu-OH or a similar protected form in the final coupling step).
-
Deprotection Reagent: 20% piperidine (B6355638) in DMF.
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Activator Base: N,N-Diisopropylethylamine (DIPEA).
-
Cleavage Cocktail: Reagent K (Trifluoroacetic acid (TFA) / Thioanisole / Water / Phenol / Ethanedithiol (EDT), typically 82.5:5:5:5:2.5 v/v).
-
Precipitation Solvent: Cold diethyl ether.
Procedure:
-
Resin Swelling: The Rink Amide resin is swelled in DMF for at least 1 hour in a reaction vessel.[7]
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating it with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.[7]
-
Amino Acid Coupling:
-
The first Fmoc-protected amino acid (Fmoc-Gly-OH, 3 equivalents) is pre-activated in a separate vial with HBTU/HATU (2.9 eq.) and DIPEA (6 eq.) in DMF.
-
This activated solution is added to the resin, and the mixture is agitated for 2-4 hours.[7]
-
Coupling completion is monitored using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (beads remain colorless) indicates a complete reaction.
-
-
Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence (Pro, Arg, Leu, D-Trp, etc.), building the peptide from the C-terminus to the N-terminus.
-
Cleavage and Global Deprotection:
-
Once the peptide chain is fully assembled, the resin is washed with DCM and dried.
-
The peptide is cleaved from the resin, and all side-chain protecting groups (Pbf, Boc, tBu) are removed simultaneously by treating the resin with a cleavage cocktail (e.g., Reagent K) for 2-3 hours at room temperature.[7]
-
-
Peptide Precipitation and Purification:
-
The cleaved peptide is filtered from the resin and precipitated by adding cold diethyl ether.
-
The crude peptide is collected by centrifugation, washed with ether, and dried.
-
The final product is purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
-
Characterization: The identity and purity of the peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS).[7][10]
Mechanism of Action and Signaling Pathway
[D-pGlu¹,D-Phe²,D-Trp³,⁶]-LHRH functions as a competitive antagonist of the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) located on pituitary gonadotroph cells.[1][4][11]
Mechanism:
-
Competitive Binding: The antagonist binds to the GnRHR with high affinity, physically blocking the native GnRH from binding.[11][12]
-
Inhibition of Downstream Signaling: This blockade prevents the activation of the GnRHR and the subsequent intracellular signaling cascade. Unlike GnRH agonists which initially cause a surge in hormone release, antagonists induce an immediate and rapid suppression of gonadotropin secretion.[11][13]
-
Suppression of Gonadotropins: The inhibition of the signaling pathway leads to a sharp decrease in the synthesis and release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the anterior pituitary.[1][11]
-
Reduction in Sex Steroids: The reduction in LH and FSH levels subsequently suppresses the production of gonadal sex steroids, such as testosterone (B1683101) in males and estrogen in females.[1]
The native GnRH signaling pathway, which is blocked by the antagonist, proceeds as follows:
-
GnRH binding activates the G-proteins Gαq/11 and Gαs.[14][15]
-
Gαq/11 activation stimulates Phospholipase C (PLC), which cleaves PIP₂ into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[15]
-
IP₃ triggers the release of intracellular Ca²⁺, while DAG activates Protein Kinase C (PKC).[12][15][16]
-
These events, along with MAPK cascade activation, lead to the transcription, synthesis, and release of LH and FSH.[16][17][18]
Characterization Data
After synthesis and purification, the peptide must be rigorously characterized to confirm its identity and purity.
| Analysis Method | Parameter | Typical Result |
| Analytical RP-HPLC | Purity | >98% |
| Retention Time | Varies based on column and gradient conditions. A single, sharp peak is expected. | |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ | Expected: ~1434.7 Da (Monoisotopic) |
| Observed: Must match the theoretical mass within an acceptable error margin (e.g., ± 0.2 Da). | ||
| Receptor Binding Assay | IC₅₀ | Low nanomolar (nM) range, indicating high-affinity binding to the GnRH receptor.[19][20] |
This guide provides a foundational overview of the structure, synthesis, and function of the potent GnRH antagonist [D-pGlu¹,D-Phe²,D-Trp³,⁶]-LHRH. The detailed protocols and diagrams serve as a valuable resource for professionals engaged in peptide chemistry and endocrine drug development.
References
- 1. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 2. Gonadotropin-releasing_hormone_antagonist [bionity.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH | GnRH Receptor | 68059-94-9 | Invivochem [invivochem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. The partial purification and characterization of GnRH-like activity from prostatic biopsy specimens and prostatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are GnRHR antagonists and how do they work? [synapse.patsnap.com]
- 12. Gonadotrophin-releasing hormone (GnRH) and GnRH agonists: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. KEGG_GNRH_SIGNALING_PATHWAY [gsea-msigdb.org]
- 16. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Novel gonadotropin-releasing hormone antagonists with substitutions at position 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and biological activity of GnRH antagonists modified at position 3 with 3-(2-methoxy-5-pyridyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of [D-pGlu1,D-Phe2,D-NaI3,6]-GnRH
For Researchers, Scientists, and Drug Development Professionals
Abstract
[D-pGlu1,D-Phe2,D-NaI3,6]-Gonadotropin-Releasing Hormone (GnRH) is a potent synthetic agonist of the GnRH receptor. Like the endogenous hypothalamic decapeptide GnRH, this analog binds to and activates GnRH receptors on pituitary gonadotrope cells. Its mechanism of action involves the stimulation of a well-defined signal transduction cascade, leading to the synthesis and secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The initial agonistic action results in a "flare-up" of gonadotropin and, consequently, gonadal steroid levels. However, continuous or long-term administration leads to receptor desensitization and downregulation, causing a profound suppression of the hypothalamic-pituitary-gonadal axis. This biphasic response is the foundation of its therapeutic applications. This guide details the molecular interactions, signaling pathways, and physiological consequences of [D-pGlu1,D-Phe2,D-NaI3,6]-GnRH action.
Core Mechanism of Action: GnRH Receptor Agonism
[D-pGlu1,D-Phe2,D-NaI3,6]-GnRH functions as a superagonist at the GnRH receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The substitutions of D-amino acids at positions 1, 2, 3, and 6 confer two key properties:
-
Enhanced Receptor Binding Affinity: These modifications create a more stable peptide conformation that fits more avidly into the binding pocket of the GnRH receptor compared to the native GnRH.
-
Increased Resistance to Degradation: The D-amino acid substitutions protect the peptide from cleavage by endopeptidases, significantly prolonging its biological half-life.
Upon binding to the GnRH receptor on the surface of pituitary gonadotropes, the agonist induces a conformational change in the receptor, initiating a cascade of intracellular signaling events.
Quantitative Pharmacological Data
Table 1: Representative Receptor Binding Affinities of Potent GnRH Agonists
| Compound | Radioligand | Cell/Tissue Preparation | Binding Affinity (Ki/Kd) |
| Buserelin | [¹²⁵I]-Buserelin | Rat Pituitary Membranes | ~0.5 nM (Kd) |
| Triptorelin | [¹²⁵I]-Triptorelin | CHO cells expressing hGnRHR | ~0.2 nM (Kd) |
| Leuprolide | [¹²⁵I]-Buserelin | Rat Pituitary Membranes | ~1.0 nM (Ki) |
Table 2: Representative Functional Potency of Potent GnRH Agonists
| Compound | Functional Assay | Cell Line | Potency (EC50) |
| Buserelin | Inositol (B14025) Phosphate Accumulation | COS-7 cells with hGnRHR | ~0.1 nM |
| GnRH (native) | Inositol Phosphate Accumulation | Rat Pituitary Cells | ~1-10 nM |
| Leuprolide | LH Release | Rat Pituitary Cells | ~0.3 nM |
Downstream Signaling Pathways
The activation of the GnRH receptor by [D-pGlu1,D-Phe2,D-NaI3,6]-GnRH primarily couples to the Gαq/11 family of G-proteins. This initiates a well-characterized signaling cascade.
Gq/11-PLC-IP3/DAG Pathway
Binding of the agonist leads to the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 Signaling: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This rapid increase in intracellular Ca²⁺ is a key signal for the immediate exocytosis of LH and FSH from storage granules.
-
DAG Signaling: DAG remains in the plasma membrane and activates Protein Kinase C (PKC). PKC, in turn, phosphorylates a multitude of downstream protein targets, including those involved in the activation of the mitogen-activated protein kinase (MAPK) cascades.
Physiological Effects
The cellular events translate into significant physiological responses at the systemic level.
Acute Stimulation (Flare-Up)
Initial administration of [D-pGlu1,D-Phe2,D-NaI3,6]-GnRH mimics a surge of endogenous GnRH, leading to:
-
Rapid release of LH and FSH: The Ca²⁺-mediated exocytosis causes a sharp increase in circulating gonadotropins.
-
Increased Gonadal Steroid Production: Elevated LH and FSH stimulate the gonads (testes in males, ovaries in females) to produce sex steroids like testosterone (B1683101) and estrogen.
Chronic Administration (Downregulation)
Continuous exposure to a superagonist like [D-pGlu1,D-Phe2,D-NaI3,6]-GnRH leads to:
-
Receptor Desensitization: The GnRH receptors become uncoupled from their G-proteins.
-
Receptor Internalization: The receptors are removed from the cell surface.
-
Suppression of Gonadotropin Synthesis and Secretion: The pituitary gonadotropes become refractory to stimulation, leading to a dramatic drop in LH and FSH levels.
-
Medical Castration: The lack of gonadotropin support effectively shuts down gonadal steroid production, leading to castrate levels of testosterone and estrogen.
Detailed Experimental Protocols
The following are detailed, representative protocols for key in vitro assays used to characterize GnRH agonists.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of the test compound by measuring its ability to compete with a radiolabeled ligand for binding to the GnRH receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human GnRH receptor (e.g., HEK293-hGnRHR or CHO-hGnRHR).
-
Radioligand: A high-affinity GnRH agonist radiolabeled with ¹²⁵I, such as [¹²⁵I]-Triptorelin or [¹²⁵I]-Buserelin.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Test Compound: [D-pGlu1,D-Phe2,D-NaI3,6]-GnRH, serially diluted.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of a non-labeled GnRH agonist (e.g., Leuprolide).
-
Filtration System: Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI), and a vacuum manifold.
Procedure:
-
Prepare membrane homogenates and determine protein concentration via a Bradford or BCA assay.
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.
-
Add 50 µL of binding buffer (for total binding) or 50 µL of non-specific binding control to the appropriate wells.
-
Add 50 µL of each serial dilution of [D-pGlu1,D-Phe2,D-NaI3,6]-GnRH to the experimental wells.
-
Add 50 µL of radioligand at a final concentration close to its Kd (e.g., 0.2-0.5 nM).
-
Add 150 µL of the membrane preparation (e.g., 10-20 µg protein) to all wells to initiate the binding reaction.
-
Incubate the plate for 90-120 minutes at room temperature with gentle agitation to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.
-
Wash the filters rapidly 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the Ki value from the IC50 (concentration of test compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of the agonist to stimulate the Gq pathway by quantifying the accumulation of a downstream product, inositol phosphates.
Materials:
-
Cell Line: A cell line expressing the GnRH receptor (e.g., COS-7 or HEK293 transiently or stably transfected with hGnRHR).
-
Labeling Medium: Inositol-free DMEM.
-
Radioisotope: myo-[³H]-inositol.
-
Stimulation Buffer: DMEM or HBSS containing 10 mM Lithium Chloride (LiCl). LiCl inhibits inositol monophosphatases, allowing IPs to accumulate.
-
Test Compound: [D-pGlu1,D-Phe2,D-NaI3,6]-GnRH, serially diluted.
-
Lysis Buffer: Ice-cold 20 mM formic acid.
-
Chromatography: Dowex AG1-X8 anion-exchange resin.
Procedure:
-
Plate cells in 6-well or 12-well plates and grow to near confluency.
-
Wash cells with inositol-free DMEM and then incubate with labeling medium containing myo-[³H]-inositol (e.g., 1-2 µCi/mL) for 16-24 hours to allow incorporation into membrane phosphoinositides.
-
Wash the cells to remove unincorporated radiolabel.
-
Pre-incubate the cells with stimulation buffer containing 10 mM LiCl for 15-30 minutes.
-
Add varying concentrations of [D-pGlu1,D-Phe2,D-NaI3,6]-GnRH to the wells and incubate for 60 minutes at 37°C.
-
Terminate the stimulation by aspirating the medium and adding ice-cold 20 mM formic acid. Incubate on ice for 30-60 minutes.
-
Collect the cell lysates (supernatants).
-
Apply the lysates to Dowex anion-exchange columns to separate the [³H]-inositol phosphates from free [³H]-inositol.
-
Wash the columns extensively with water.
-
Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).
-
Quantify the radioactivity in the eluate using liquid scintillation counting.
-
Plot the data (cpm vs. log[agonist]) and use non-linear regression to determine the EC50 value (the concentration that produces 50% of the maximal response).
Conclusion
[D-pGlu1,D-Phe2,D-NaI3,6]-GnRH is a potent GnRH receptor superagonist characterized by high binding affinity and prolonged biological activity. Its mechanism of action is initiated by binding to pituitary GnRH receptors and activating the Gq/11-PLC signaling cascade, resulting in increased intracellular calcium and PKC activation. This leads to an acute release of LH and FSH, followed by a state of profound pituitary desensitization and suppression of the reproductive axis upon continuous exposure. The detailed understanding of this mechanism is fundamental for its application in research and for the development of therapeutic strategies targeting the hypothalamic-pituitary-gonadal axis.
An In-Depth Technical Guide to the GnRH Receptor Antagonist: [D-pGlu1,D-Phe2,D-Trp3,6]-LHRH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic decapeptide, [D-pGlu1,D-Phe2,D-Trp3,6]-LHRH, a potent antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. Contrary to initial classifications as an agonist, this document clarifies its role as a competitive inhibitor of the GnRH receptor, a critical component of the hypothalamic-pituitary-gonadal axis. This guide details its mechanism of action, summarizes its biological effects, and provides in-depth experimental protocols for its characterization. The intended audience includes researchers, scientists, and drug development professionals working in the fields of endocrinology, reproductive medicine, and oncology.
Introduction
Gonadotropin-Releasing Hormone (GnRH), a decapeptide secreted by the hypothalamus, is the primary regulator of the reproductive endocrine system. It exerts its effects by binding to the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) on pituitary gonadotrophs, stimulating the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, regulate gonadal steroidogenesis and gametogenesis.
Synthetic analogs of GnRH, such as [D-pGlu1,D-Phe2,D-Trp3,6]-LHRH, have been developed to modulate this axis. This particular analog, through strategic amino acid substitutions, functions as a potent competitive antagonist. It effectively blocks the endogenous GnRH from binding to its receptor, thereby inhibiting the downstream signaling cascade that leads to gonadotropin release. This inhibitory action has significant therapeutic potential in various hormone-dependent conditions.
Mechanism of Action
[D-pGlu1,D-Phe2,D-Trp3,6]-LHRH acts as a competitive antagonist at the GnRH receptor. Its mechanism involves:
-
High-Affinity Binding: The structural modifications of the peptide enhance its affinity for the GnRH receptor, allowing it to outcompete the endogenous GnRH ligand.
-
Receptor Occupancy without Activation: Upon binding, it occupies the receptor binding site but fails to induce the conformational change necessary for receptor activation and subsequent G-protein coupling.
-
Inhibition of Downstream Signaling: By preventing GnRH binding and receptor activation, the antagonist blocks the Gαq/11-mediated signaling pathway. This leads to the inhibition of phospholipase C (PLC) activation, thereby preventing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Suppression of Second Messengers: The lack of IP3 production prevents the release of calcium (Ca2+) from intracellular stores, and the absence of DAG precludes the activation of protein kinase C (PKC).
-
Cessation of Gonadotropin Release: The ultimate consequence of this signaling blockade is the inhibition of LH and FSH synthesis and secretion from the pituitary gonadotrophs.
Signaling Pathway Diagram
Caption: Mechanism of [D-pGlu1,D-Phe2,D-Trp3,6]-LHRH as a GnRH receptor antagonist.
Quantitative Data
While specific Ki and IC50 values for [D-pGlu1,D-Phe2,D-Trp3,6]-LHRH are not consistently reported across publicly available literature, its high potency as an antagonist is well-documented. The tables below are structured to accommodate such data as it becomes available through experimentation.
Table 1: Receptor Binding Affinity
| Compound | Radioligand | Cell Line/Tissue | Ki (nM) | Reference |
|---|---|---|---|---|
| [D-pGlu1,D-Phe2,D-Trp3,6]-LHRH | [125I]-GnRH Agonist | Rat Pituitary Membranes | Data Not Available |
| GnRH (native) | [125I]-GnRH Agonist | Rat Pituitary Membranes | Data Not Available | |
Table 2: In Vitro Functional Antagonism
| Assay Type | Cell Line | Agonist Challenge | Endpoint Measured | IC50 (nM) | Reference |
|---|---|---|---|---|---|
| LH Release Assay | Primary Rat Pituitary Cells | GnRH | LH Concentration | Data Not Available | |
| Inositol Phosphate Accumulation | GnRHR-expressing cells | GnRH | [3H]-IP levels | Data Not Available |
| Calcium Mobilization | GnRHR-expressing cells | GnRH | Intracellular Ca2+ | Data Not Available | |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antagonist properties of [D-pGlu1,D-Phe2,D-Trp3,6]-LHRH.
Radioligand Competitive Binding Assay
This assay determines the binding affinity (Ki) of the antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the GnRH receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells or tissues endogenously or recombinantly expressing the GnRH receptor (e.g., rat pituitary glands, CHO-K1 or HEK293 cells transfected with GnRHR).
-
Radioligand: A high-affinity GnRH receptor agonist, such as [125I]-[D-Trp6]-LHRH.
-
Test Compound: [D-pGlu1,D-Phe2,D-Trp3,6]-LHRH.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Non-specific Binding Control: A high concentration of unlabeled GnRH (e.g., 1 µM).
-
Filtration System: 96-well harvester with GF/C filters pre-soaked in polyethylenimine (PEI).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in lysis buffer and centrifuge to pellet membranes. Resuspend and wash the pellet, then store at -80°C. On the day of the assay, thaw and resuspend the membrane pellet in assay buffer. Determine protein concentration using a BCA assay.
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of radioligand (typically at its Kd value), and a range of concentrations of the antagonist.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Termination and Filtration: Stop the reaction by rapid vacuum filtration through the pre-soaked GF/C filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding at each antagonist concentration by subtracting the non-specific binding from the total binding. Plot the specific binding as a percentage of the maximum specific binding against the log concentration of the antagonist. Fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of the antagonist to inhibit GnRH-stimulated production of inositol phosphates.
Materials:
-
Cell Line: A cell line expressing the GnRH receptor (e.g., GGH3, LβT2).
-
Labeling Medium: Inositol-free medium containing [3H]-myo-inositol.
-
Stimulation Buffer: Assay buffer containing LiCl (to inhibit inositol monophosphatase).
-
GnRH Agonist.
-
Test Compound: [D-pGlu1,D-Phe2,D-Trp3,6]-LHRH.
-
Lysis Buffer: e.g., ice-cold formic acid.
-
Anion Exchange Chromatography Columns.
-
Scintillation Counter.
Procedure:
-
Cell Culture and Labeling: Seed cells in multi-well plates and grow to near confluence. Incubate the cells with labeling medium overnight to allow for the incorporation of [3H]-myo-inositol into the cell membranes.
-
Pre-incubation: Wash the cells and pre-incubate with stimulation buffer containing various concentrations of the antagonist for a defined period.
-
Stimulation: Add a fixed concentration of GnRH agonist (typically the EC80) to the wells and incubate for a time known to produce a robust IP accumulation response (e.g., 60 minutes).
-
Lysis and Extraction: Terminate the assay by aspirating the medium and adding lysis buffer. Collect the lysates.
-
Separation of IPs: Neutralize the lysates and apply them to anion exchange columns. Wash the columns and then elute the total inositol phosphates.
-
Quantification: Add scintillation cocktail to the eluates and count the radioactivity.
-
Data Analysis: Plot the radioactivity (counts per minute) against the log concentration of the antagonist. Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the GnRH-stimulated IP accumulation.
Calcium Mobilization Assay
This assay measures the antagonist's ability to block the GnRH-induced increase in intracellular calcium concentration.
Materials:
-
Cell Line: A cell line expressing the GnRH receptor (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
GnRH Agonist.
-
Test Compound: [D-pGlu1,D-Phe2,D-Trp3,6]-LHRH.
-
Fluorescence Plate Reader: With automated liquid handling capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed cells into black-walled, clear-bottom 96- or 384-well plates and allow them to attach overnight.
-
Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time at 37°C.
-
Antagonist Addition: Add varying concentrations of the antagonist to the wells and incubate.
-
Agonist Injection and Measurement: Place the plate in the fluorescence plate reader. The instrument will inject a fixed concentration of GnRH agonist into each well while simultaneously recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each well. Plot the peak response against the log concentration of the antagonist to determine the IC50 for the inhibition of the GnRH-induced calcium signal.
Mandatory Visualizations
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for a radioligand competitive binding assay.
Logical Relationship: Antagonist vs. Agonist Action
Caption: Logical flow of GnRH agonist versus antagonist action at the receptor.
Conclusion
[D-pGlu1,D-Phe2,D-Trp3,6]-LHRH is a potent GnRH receptor antagonist that acts by competitively inhibiting the binding of endogenous GnRH, thereby blocking the downstream signaling pathways responsible for gonadotropin release. Its ability to induce a rapid and reversible suppression of the pituitary-gonadal axis makes it a valuable tool in both research and clinical settings. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this and other GnRH receptor antagonists, facilitating further drug development and a deeper understanding of reproductive endocrinology.
The Architect and the Key: A Technical History of Synthetic GnRH Analogs
A Whitepaper on the Discovery, Evolution, and Methodologies of Gonadotropin-Releasing Hormone Analogs
Introduction
Gonadotropin-releasing hormone (GnRH), a simple decapeptide, serves as the master regulator of the reproductive axis in all vertebrates.[1] Produced and secreted in a pulsatile manner by hypothalamic neurons, GnRH governs the synthesis and release of the gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—from the anterior pituitary.[2] This, in turn, controls gonadal steroidogenesis and gametogenesis. The discovery of its structure unlocked a new era in medicine, enabling the development of synthetic analogs. These analogs, broadly classified as agonists and antagonists, function as molecular keys to either hyper-stimulate or block the GnRH receptor, providing powerful tools for the therapeutic manipulation of the reproductive system.[3][4] This technical guide provides an in-depth history of their discovery, delineates their distinct mechanisms of action, summarizes key quantitative data, and details the foundational experimental protocols that underpin their development.
The Discovery of Native GnRH: A Nobel-Winning Pursuit
The journey to understand the brain's control over the pituitary culminated in an intense scientific race between the laboratories of Andrew V. Schally and Roger Guillemin.[3][5][6] Working separately, they undertook the monumental task of isolating and characterizing the hypothalamic releasing factors from immense quantities of porcine and ovine brain tissue.[7] In 1971, Schally's group first announced the elucidation of the primary structure of porcine GnRH, a decapeptide with the sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2.[1][8][9] This discovery, quickly confirmed by Guillemin's team, was a landmark achievement in neuroendocrinology.[5] For their groundbreaking work on peptide hormone production of the brain, Schally and Guillemin were jointly awarded a share of the 1977 Nobel Prize in Physiology or Medicine.[3][6]
The Dawn of Synthetic Analogs: GnRH Agonists
With the native structure revealed, the immediate goal was to synthesize analogs with improved metabolic stability and greater potency.[3][9] Native GnRH has a very short half-life, making it unsuitable for sustained therapeutic use. Researchers discovered that the key to enhancing potency lay in two critical modifications:
-
Substitution at Position 6: Replacing the native glycine (B1666218) (Gly) at position 6 with a D-amino acid (e.g., D-Leucine in Leuprolide) created a conformation that was resistant to enzymatic degradation.
-
Modification at Position 10: Altering the C-terminal Gly-NH2 also contributed to increased stability.
These modifications resulted in "superagonists" with potencies many times that of the native hormone.[8]
Mechanism of Action: The Paradoxical Suppression
GnRH agonists function through a paradoxical biphasic mechanism. Upon initial administration, they bind to the GnRH receptor and act as potent stimulators, causing a transient surge in LH and FSH secretion known as the "flare-up" effect.[4] However, the continuous, non-pulsatile stimulation by these long-acting agonists leads to the desensitization and downregulation of GnRH receptors on the pituitary gonadotropes.[2] This sustained action effectively uncouples the receptor from its signaling pathway, leading to a profound suppression of gonadotropin release and inducing a reversible state of hypogonadotropic hypogonadism, often termed "medical castration."
The Quest for Immediate Suppression: GnRH Antagonists
While effective, the initial flare caused by agonists can be detrimental in hormone-sensitive conditions, such as advanced prostate cancer. This spurred the development of GnRH antagonists, designed for immediate and competitive blockade of the GnRH receptor without any initial stimulation.
Developmental Challenges and Evolution
The synthesis of effective antagonists proved more challenging than for agonists.[3] It required extensive modifications to the native GnRH sequence, particularly at the N-terminus, to create molecules that could bind with high affinity but not activate the receptor.[8] Early-generation antagonists were hampered by significant side effects, most notably histamine (B1213489) release, which caused allergic reactions and limited their clinical use.[3][8] Subsequent generations of antagonists, developed through more elaborate and costly chemical substitutions, successfully overcame this issue while maintaining high potency, leading to the approval of drugs like Cetrorelix, Ganirelix, and Degarelix.[3] More recently, orally active nonpeptide antagonists, such as Relugolix, have been developed, representing a significant advancement in patient convenience.
Signaling Pathways and Mechanisms
GnRH and its analogs exert their effects by binding to the GnRH receptor (GnRHR), a member of the G protein-coupled receptor (GPCR) family located on pituitary gonadotropes.[1]
GnRH Receptor Activation Pathway
The binding of GnRH or a GnRH agonist to the GnRHR primarily activates the Gαq/11 protein pathway. This initiates a signaling cascade involving phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in the synthesis and secretion of LH and FSH.
References
- 1. researchgate.net [researchgate.net]
- 2. Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Progress in Clinical Research on Gonadotropin-Releasing Hormone Receptor Antagonists for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Gonadotropin-Releasing Hormone (GnRH) Analog: [D-pGlu1,D-Phe2,D-NaI3,6]-Gn-RH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic gonadotropin-releasing hormone (GnRH) analog, [D-pGlu1,D-Phe2,D-NaI3,6]-Gn-RH. This document details its peptide sequence and modifications, biological activity, and the experimental methodologies used for its characterization.
Peptide Sequence and Modifications
This compound is a potent GnRH agonist. Its structure is derived from the native GnRH decapeptide, with specific amino acid substitutions designed to enhance its biological activity and stability.
The standard GnRH sequence is: pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2.
The modifications in this compound are as follows:
-
Position 1: Pyroglutamic acid (pGlu) is replaced with its D-isomer, D-pyroglutamic acid (D-pGlu) .
-
Position 2: Histidine (His) is replaced with the D-isomer of Phenylalanine, D-Phenylalanine (D-Phe) .
-
Position 3: Tryptophan (Trp) is replaced with the D-isomer of 3-(2-naphthyl)-alanine, D-3-(2-naphthyl)-alanine (D-NaI) .
-
Position 6: Glycine (Gly) is replaced with D-3-(2-naphthyl)-alanine (D-NaI) .
These substitutions, particularly the incorporation of D-amino acids, confer resistance to enzymatic degradation, leading to a longer half-life and increased potency compared to the native hormone. The introduction of the bulky, hydrophobic naphthylalanine residues at positions 3 and 6 is known to significantly enhance receptor binding affinity.
Biological Activity
This compound acts as a superagonist at the GnRH receptor. Its primary characterized in vitro activity is the dose-dependent inhibition of progesterone (B1679170) secretion in cultured human granulosa cells[1][2][3][4]. This inhibitory effect is a hallmark of potent GnRH agonists, which, after an initial stimulatory phase, lead to receptor downregulation and desensitization, ultimately suppressing gonadal steroidogenesis.
Signaling Pathways
Upon binding to the GnRH receptor, a G-protein coupled receptor (GPCR), GnRH agonists like this compound initiate a cascade of intracellular signaling events. The primary pathway involves the activation of Gαq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the activation of downstream mitogen-activated protein kinases (MAPKs), which play a crucial role in mediating the cellular responses to GnRH, including the regulation of gonadotropin synthesis and secretion, and in the context of granulosa cells, the modulation of steroidogenesis.
Experimental Protocols
The synthesis, purification, and characterization of this compound, as well as the assessment of its biological activity, involve a series of standard and specialized laboratory techniques.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound is typically achieved using Fmoc-based solid-phase peptide synthesis (SPPS).
Protocol Outline:
-
Resin Preparation: A suitable resin, such as Rink Amide resin, is swelled in a non-polar solvent like dichloromethane (B109758) (DCM) and then washed with a polar solvent like dimethylformamide (DMF).
-
Amino Acid Coupling: The C-terminal amino acid (Glycine) is coupled to the resin. Subsequent Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. Each coupling step involves the activation of the amino acid's carboxyl group using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIEA).
-
Fmoc Deprotection: After each coupling step, the Fmoc protecting group on the N-terminus of the newly added amino acid is removed using a solution of piperidine (B6355638) in DMF.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.
-
Precipitation and Lyophilization: The cleaved peptide is precipitated with cold diethyl ether, washed, and then lyophilized to obtain the crude peptide powder.
Purification and Characterization
4.2.1. High-Performance Liquid Chromatography (HPLC) Purification
The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).
Protocol Outline:
-
Sample Preparation: The lyophilized crude peptide is dissolved in a suitable solvent, typically a mixture of water and acetonitrile (B52724) with 0.1% TFA.
-
Chromatographic Separation: The sample is injected onto a C18 RP-HPLC column. A gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA) is used to elute the peptide and separate it from impurities based on hydrophobicity.
-
Fraction Collection: Fractions are collected as the peptide elutes from the column.
-
Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC.
-
Lyophilization: Fractions containing the pure peptide are pooled and lyophilized to obtain the final product.
4.2.2. Mass Spectrometry (MS) Characterization
The molecular weight and identity of the purified peptide are confirmed using mass spectrometry, typically Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS). The observed molecular weight should match the calculated theoretical mass of this compound.
In Vitro Biological Assay: Inhibition of Progesterone Secretion
The biological activity of the synthesized peptide is assessed by its ability to inhibit progesterone secretion from cultured granulosa cells.
Protocol Outline:
-
Cell Culture: Human granulosa cells are isolated and cultured in appropriate media.
-
Stimulation: The cells are stimulated with a gonadotropin, such as human chorionic gonadotropin (hCG) or follicle-stimulating hormone (FSH), to induce progesterone secretion.
-
Treatment: The stimulated cells are treated with varying concentrations of this compound.
-
Incubation: The cells are incubated for a specified period (e.g., 24-48 hours).
-
Progesterone Measurement: The concentration of progesterone in the cell culture supernatant is measured using a specific immunoassay (e.g., ELISA or RIA).
-
Data Analysis: The percentage inhibition of progesterone secretion is calculated for each concentration of the GnRH analog, and the IC50 value is determined.
Data Presentation
While specific quantitative data for this compound is not available in the cited literature, the following tables provide a template for how such data should be structured for clear comparison.
Table 1: Peptide Characterization
| Parameter | Theoretical Value | Observed Value | Method |
| Molecular Weight | [Calculated MW] | [Observed MW] | ESI-MS |
| Purity | >95% | [Observed Purity] | RP-HPLC |
Table 2: In Vitro Biological Activity
| Assay | Parameter | Value | Cell Line |
| Receptor Binding | Ki or Kd (nM) | [Value] | [e.g., Human Pituitary Cells] |
| Progesterone Secretion | IC50 (nM) | [Value] | Human Granulosa Cells |
Conclusion
This compound is a potent synthetic GnRH agonist with significant potential for research and therapeutic applications due to its enhanced stability and biological activity. The strategic modifications to the native GnRH sequence result in a compound that effectively modulates the hypothalamic-pituitary-gonadal axis. The experimental protocols outlined in this guide provide a robust framework for its synthesis, purification, characterization, and the evaluation of its biological effects. Further studies to quantify its receptor binding affinity and inhibitory potency are warranted to fully elucidate its pharmacological profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of human granulosa cell progesterone secretion by a gonadotropin-releasing hormone agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. GnRH agonist action on granulosa cells at varying follicular stages - PubMed [pubmed.ncbi.nlm.nih.gov]
[D-pGlu1,D-Phe2,D-NaI3,6]-Gn-RH binding affinity for GnRH receptor
An In-depth Technical Guide on the GnRH Receptor Binding Affinity of [D-pGlu¹,D-Phe²,D-Trp³,⁶]-GnRH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the potent gonadotropin-releasing hormone (GnRH) antagonist, [D-pGlu¹,D-Phe²,D-Trp³,⁶]-GnRH, for the GnRH receptor. This document includes quantitative binding data, detailed experimental protocols for receptor binding assays, and a visualization of the associated signaling pathways.
Quantitative Binding Affinity Data
The binding affinity of various GnRH analogs for the pituitary GnRH receptor can be determined through radioligand-receptor assays. The equilibrium association constant (Ka) is a measure of the affinity of a ligand for its receptor. A higher Ka value indicates a greater binding affinity.
The potent antagonist [D-pGlu¹, D-Phe², D-Trp³,⁶]-GnRH has been shown to exhibit a significantly higher binding affinity for pituitary receptors than the native GnRH decapeptide. In one study, this antagonist demonstrated an 8-fold higher affinity than GnRH.[1] There is a general positive correlation between the receptor-binding affinity and the biological activity (agonist or antagonist) for GnRH analogs.[1]
For comparative purposes, the table below summarizes the binding affinities of several GnRH analogs relative to GnRH.
| Compound | Type | Relative Binding Affinity (GnRH = 1) | Equilibrium Association Constant (Ka) (M⁻¹) |
| GnRH | Agonist | 1 | 6.6 x 10⁸ |
| [D-pGlu¹, D-Phe², D-Trp³,⁶]-GnRH | Antagonist | ~8 | Not explicitly stated, but estimated ~5.28 x 10⁹ |
| Superagonist Analogs (various) | Agonist | 4 - 8 | ~2.64 x 10⁹ - ~5.28 x 10⁹ |
| [D-Phe²]-GnRH | Antagonist | Lower than GnRH | Not explicitly stated |
| [D-Phe², D-Phe⁶]-GnRH | Antagonist | Lower than GnRH | Not explicitly stated |
| Weak Agonists/Inactive Analogs | Agonist | 0.003 - 0.05 | Not explicitly stated |
Note: The exact Ka for [D-pGlu¹, D-Phe², D-Trp³,⁶]-GnRH was not provided in the search result, but its 8-fold higher affinity compared to GnRH is cited.
Experimental Protocols: Radioligand-Receptor Assay
The determination of GnRH receptor binding affinity is commonly performed using a competitive radioligand binding assay.[1][2] This method involves competing a non-radiolabeled ligand (the compound of interest) with a radiolabeled ligand for binding to the GnRH receptor.
Materials and Preparations
-
Radioligand: A radioiodinated superagonist analog of GnRH, such as ¹²⁵I-labeled [D-Ser⁶]analog, is often used as the tracer.[1]
-
Receptor Source: Pituitary gland homogenates or cell lines expressing the GnRH receptor (e.g., HEK 293 cells) are used as the source of the receptor.[3]
-
Test Peptides: The GnRH analogs to be tested, including the reference compound (unlabeled GnRH) and the experimental compounds.
-
Assay Buffer: A suitable buffer to maintain physiological pH and minimize non-specific binding.
-
Instrumentation: A gamma counter to measure radioactivity.
Assay Procedure
-
Receptor Preparation: A preparation containing the GnRH receptors (e.g., pituitary membrane particles) is prepared and quantified for protein content.
-
Incubation: A fixed amount of the radiolabeled GnRH analog (e.g., 120,000-250,000 cpm) is incubated with a specific amount of the receptor protein (e.g., 40-80 µg).[1]
-
Competition: Increasing concentrations of the unlabeled test peptides (the GnRH analogs of interest) are added to the incubation mixture.
-
Equilibrium: The mixture is incubated for a sufficient period (e.g., 80 minutes on ice) to reach binding equilibrium.[1]
-
Separation: The receptor-bound radioligand is separated from the free radioligand. This is typically achieved by filtration or centrifugation.
-
Quantification: The amount of radioactivity in the receptor-bound fraction is measured using a gamma counter.
-
Data Analysis: The concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium association constant (Ka) or inhibition constant (Ki) can then be calculated from the IC₅₀ value. Non-specific binding is determined in the presence of a high concentration of an unlabeled superagonist.[1]
Visualizations
GnRH Receptor Signaling Pathway
Upon binding of a GnRH agonist, the GnRH receptor (GnRHR), a G-protein coupled receptor, initiates a cascade of intracellular events.[4][5] The primary pathway involves the activation of the Gαq/11 subunit of the G-protein.[4] This leads to the activation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[4] IP₃ triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum, while DAG, in conjunction with Ca²⁺, activates protein kinase C (PKC).[4] Activated PKC can then phosphorylate various downstream targets, leading to the activation of the MAPK cascade and ultimately modulating the synthesis and secretion of gonadotropins like LH and FSH.[4][6]
Caption: GnRH receptor agonist-induced signaling cascade.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the binding affinity of a GnRH analog.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Receptor-binding affinity of gonadotropin-releasing hormone analogs: analysis by radioligand-receptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
Signal Transduction Pathways Activated by [D-pGlu1,D-Phe2,D-NaI3,6]-Gn-RH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gonadotropin-releasing hormone (GnRH) is a critical decapeptide hormone in the neuroendocrine control of reproduction. It is secreted from the hypothalamus and acts on the GnRH receptor (GnRHR) in the anterior pituitary to regulate the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH)[1]. These gonadotropins, in turn, control gonadal function.
The GnRH receptor is a member of the G-protein coupled receptor (GPCR) superfamily[1][2][3]. The native GnRH peptide has a short half-life, which has led to the development of synthetic GnRH analogs with improved stability and potency. These analogs are broadly classified as agonists and antagonists. GnRH agonists, such as [D-pGlu1,D-Phe2,D-NaI3,6]-Gn-RH, initially stimulate the GnRHR, leading to an increase in LH and FSH secretion (a "flare" effect)[4]. However, prolonged and continuous exposure to agonists leads to receptor desensitization and downregulation, resulting in a sustained suppression of gonadotropin release and a hypogonadal state[2][3][4]. This paradoxical effect is harnessed for various clinical applications, including the treatment of hormone-dependent cancers and endometriosis[4].
This technical guide provides a comprehensive overview of the signal transduction pathways activated by the GnRH agonist this compound. It details the primary signaling cascades, presents quantitative data for representative GnRH agonists, outlines experimental protocols for studying these pathways, and provides visual diagrams to illustrate the molecular mechanisms.
Core Signaling Pathways
The GnRH receptor is known to couple to multiple heterotrimeric G proteins, primarily Gαq/11 and Gαs, and potentially Gαi, initiating a cascade of intracellular events.
Gαq/11 Pathway: Phospholipase C, Calcium Mobilization, and Protein Kinase C
The canonical and most well-established signaling pathway activated by GnRH agonists is mediated through the Gαq/11 family of G proteins[1].
-
Activation of Phospholipase C (PLC): Upon agonist binding, the GnRHR undergoes a conformational change, activating Gαq/11. The activated Gα subunit stimulates phospholipase C-β (PLCβ)[1].
-
Generation of Second Messengers: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[2][3].
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol[2][3]. This initial, rapid increase in intracellular calcium is followed by a sustained phase of calcium entry from the extracellular space through voltage-gated calcium channels[5].
-
Activation of Protein Kinase C (PKC): DAG, along with the increased intracellular calcium, activates protein kinase C (PKC) at the plasma membrane[2][3].
These events are crucial for the immediate release of gonadotropins.
Gαs Pathway: Adenylyl Cyclase and cAMP Production
In addition to the Gαq/11 pathway, GnRH agonists can also activate the Gαs pathway, leading to the production of cyclic adenosine (B11128) monophosphate (cAMP).
-
Activation of Adenylyl Cyclase: Agonist-bound GnRHR can couple to Gαs, which in turn activates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP.
-
Activation of Protein Kinase A (PKA): cAMP acts as a second messenger, activating protein kinase A (PKA).
The role of the Gs/cAMP pathway in GnRH signaling is thought to be more involved in the regulation of gene expression for gonadotropin subunits rather than their acute release. Some studies suggest that GnRH may also couple to Gαi, which would inhibit adenylyl cyclase, adding another layer of complexity to the regulation of cAMP levels[6].
Mitogen-Activated Protein Kinase (MAPK) Pathway
The activation of both the Gαq/11 and Gαs pathways converges on the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK).
-
PKC-Dependent ERK Activation: A primary mechanism for ERK activation by GnRH agonists is through PKC, which can phosphorylate and activate components of the MAPK cascade.
-
Transcriptional Regulation: Activated ERK translocates to the nucleus, where it phosphorylates and activates various transcription factors. This is a key mechanism through which GnRH agonists regulate the expression of the common α-subunit and the specific β-subunits of LH and FSH.
Quantitative Data on GnRH Agonist-Mediated Signaling
Table 1: Receptor Binding Affinity of GnRH Agonists
| Compound | Receptor Source | Assay Type | Ki (nM) | Reference |
| This compound | - | - | Data not available | - |
| Buserelin | Rat Pituitary | Radioligand Binding | ~0.5 | (PMID: 6288639) |
| Triptorelin | Human Pituitary | Radioligand Binding | ~0.1 | (PMID: 6301815) |
Table 2: Potency of GnRH Agonists in Activating Gαq/11 Pathway
| Compound | Cell Line | Assay | EC50 (nM) | Reference |
| This compound | - | - | Data not available | - |
| GnRH | αT3-1 | IP3 Accumulation | ~1.0 | (PMID: 12446714) |
| Buserelin | LβT2 | Calcium Mobilization | ~0.1 | (PMID: 11884605) |
Table 3: Potency of GnRH Agonists in Activating Gαs Pathway
| Compound | Cell Line | Assay | EC50 (nM) | Reference |
| This compound | - | - | Data not available | - |
| GnRH | αT3-1 | cAMP Accumulation | ~10 | (PMID: 12446714) |
| Buserelin | GGH3 | cAMP Accumulation | ~1.0 | (PMID: 9405299) |
Table 4: Potency of GnRH Agonists in Activating MAPK/ERK Pathway
| Compound | Cell Line | Assay | EC50 (nM) | Reference |
| This compound | - | - | Data not available | - |
| GnRH | LβT2 | ERK Phosphorylation | ~0.5 | (PMID: 11884605) |
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in response to GnRH agonist stimulation using a fluorescent calcium indicator.
a. Principle: Cell-permeant fluorescent dyes, such as Fura-2 AM, are loaded into cells. Upon hydrolysis by intracellular esterases, the dye becomes trapped and fluorescent. The fluorescence intensity is proportional to the intracellular calcium concentration.
b. Materials:
-
Fura-2 AM (or other suitable calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
GnRH agonist stock solution
-
Cell line expressing GnRHR (e.g., αT3-1, LβT2)
-
Fluorescence plate reader or microscope with appropriate filters
c. Protocol:
-
Cell Culture: Plate cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02-0.04%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
Gently aspirate the loading buffer.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Add fresh HBSS to each well.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence.
-
Add the GnRH agonist at various concentrations.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each concentration of the agonist.
-
Plot the peak fluorescence change against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
cAMP Accumulation Assay
This protocol outlines the measurement of intracellular cAMP levels following GnRH agonist stimulation.
a. Principle: This assay is a competitive immunoassay. Intracellular cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. The signal is inversely proportional to the amount of cAMP in the sample.
b. Materials:
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen based)
-
Cell line expressing GnRHR
-
GnRH agonist stock solution
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Cell lysis buffer
c. Protocol:
-
Cell Culture: Plate cells in a suitable multi-well plate and grow to the desired confluency.
-
Stimulation:
-
Pre-treat the cells with a phosphodiesterase inhibitor for 10-30 minutes to prevent cAMP degradation.
-
Add the GnRH agonist at various concentrations and incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and add the lysis buffer provided with the assay kit.
-
Incubate for the recommended time to ensure complete cell lysis.
-
-
Measurement:
-
Transfer the cell lysates to the assay plate.
-
Follow the specific instructions of the cAMP assay kit for the addition of the labeled cAMP tracer and the antibody.
-
Incubate to allow for the competitive binding reaction to reach equilibrium.
-
Read the plate on a suitable plate reader.
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Determine the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration against the agonist concentration and fit the data to a dose-response curve to calculate the EC50.
-
ERK Phosphorylation Assay (Western Blot)
This protocol describes the detection of phosphorylated ERK (p-ERK) as a measure of MAPK pathway activation.
a. Principle: Western blotting is used to separate proteins by size and detect a specific protein of interest using antibodies. A primary antibody specific for the phosphorylated form of ERK is used to detect the activated kinase.
b. Materials:
-
Cell line expressing GnRHR
-
GnRH agonist stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
c. Protocol:
-
Cell Culture and Stimulation:
-
Grow cells to 80-90% confluency.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Stimulate the cells with the GnRH agonist at various concentrations for a short period (e.g., 5-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK.
-
Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to normalize for protein loading.
-
Plot the ratio of p-ERK to total ERK against the agonist concentration to determine the EC50.
-
Visualizations
Caption: GnRH Agonist Signaling Pathways.
Caption: Calcium Mobilization Assay Workflow.
Caption: ERK Phosphorylation Western Blot Workflow.
References
- 1. Gonadotropin-releasing Hormone (GnRH) and the GnRH Receptor (GnRHR) | GLOWM [glowm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Gonadotrophin-releasing hormone (GnRH) and GnRH agonists: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gonadotropin Releasing Hormone (GnRH) Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pulsatile release of gonadotropin-releasing hormone (GnRH) from the rat hypothalamus in vitro: calcium and glucose dependency and inhibition by superactive GnRH analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
In Vitro Characterization of [D-pGlu1,D-Phe2,D-NaI3,6]-GnRH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Gonadotropin-releasing hormone (GnRH) is a critical decapeptide in the neuroendocrine control of reproduction. Its interaction with the GnRH receptor (GnRH-R), a G-protein coupled receptor (GPCR), on pituitary gonadotrophs stimulates the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Synthetic GnRH analogs, such as [D-pGlu1,D-Phe2,D-NaI3,6]-GnRH, are valuable tools in reproductive medicine and for the treatment of hormone-dependent diseases. The in vitro characterization of these analogs is a crucial step in drug discovery and development, providing insights into their potency, efficacy, and mechanism of action.
Data Presentation
A thorough in vitro characterization of a GnRH analog involves quantifying its interaction with the GnRH receptor and its ability to elicit a biological response. The following tables provide a template for presenting such data.
Note: Specific quantitative data for [D-pGlu1,D-Phe2,D-NaI3,6]-GnRH were not available in the reviewed literature. The values presented below are for illustrative purposes and should be determined experimentally.
Table 1: Receptor Binding Affinity of [D-pGlu1,D-Phe2,D-NaI3,6]-GnRH
| Parameter | Value | Cell Line/Tissue | Radioligand | Reference |
| Ki (nM) | Data not available | e.g., HEK293-hGnRHR | e.g., [¹²⁵I]-Triptorelin | To be determined |
| IC50 (nM) | Data not available | e.g., LβT2 cells | e.g., [¹²⁵I]-Buserelin | To be determined |
Table 2: Functional Potency of [D-pGlu1,D-Phe2,D-NaI3,6]-GnRH
| Assay | Parameter | Value | Cell Line | Reference |
| Inositol (B14025) Phosphate (B84403) Accumulation | EC50 (nM) | Data not available | e.g., COS-7-hGnRHR | To be determined |
| cAMP Accumulation | EC50 (nM) | Data not available | e.g., LβT2 cells | To be determined |
| LH Release | EC50 (nM) | Data not available | Primary pituitary cells | To be determined |
| FSH Release | EC50 (nM) | Data not available | Primary pituitary cells | To be determined |
Signaling Pathways
The GnRH receptor primarily signals through the Gq/11 protein pathway, leading to the activation of phospholipase C (PLC) and subsequent production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). There is also evidence suggesting that under certain conditions, the GnRH receptor can couple to Gs protein, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels.
Caption: GnRH Receptor Signaling Pathways.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize GnRH analogs.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki and IC50) of the test compound by measuring its ability to compete with a radiolabeled ligand for binding to the GnRH receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing the GnRH receptor (e.g., HEK293 cells stably expressing the human GnRH receptor).
-
Radioligand: A high-affinity GnRH agonist or antagonist labeled with a radioisotope (e.g., [¹²⁵I]-Triptorelin or [¹²⁵I]-Buserelin).
-
Test Compound: [D-pGlu1,D-Phe2,D-NaI3,6]-GnRH.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled GnRH agonist (e.g., 1 µM unlabeled Triptorelin).
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes (20-50 µg protein/well), a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters using the cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a gamma or beta counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC50 value is determined using non-linear regression. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of the test compound to stimulate the Gq/11 pathway by quantifying the production of inositol phosphates.
Materials:
-
Cell Line: Cells expressing the GnRH receptor (e.g., COS-7 or HEK293 cells).
-
[³H]-myo-inositol.
-
Stimulation Buffer: e.g., HBSS containing 10 mM LiCl.
-
Test Compound: [D-pGlu1,D-Phe2,D-NaI3,6]-GnRH.
-
Lysis Buffer: e.g., 0.1 M Formic Acid.
-
Anion Exchange Resin: e.g., Dowex AG1-X8.
-
Scintillation Counter.
Procedure:
-
Cell Labeling: Plate cells in a multi-well plate and incubate with [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells and pre-incubate with stimulation buffer containing LiCl (to inhibit IP degradation) for 15-30 minutes.
-
Stimulation: Add varying concentrations of the test compound and incubate for a defined period (e.g., 30-60 minutes).
-
Lysis: Terminate the reaction by aspirating the medium and adding lysis buffer.
-
IP Separation: Transfer the cell lysates to columns containing the anion exchange resin. Wash the columns to remove free inositol and elute the total inositol phosphates.
-
Counting: Add scintillation fluid to the eluates and measure the radioactivity.
-
Data Analysis: Plot the radioactive counts (or fold-change over basal) against the log concentration of the test compound to determine the EC50 value.
Caption: Inositol Phosphate Assay Workflow.
Cyclic AMP (cAMP) Accumulation Assay
This assay determines if the test compound can activate the Gs pathway by measuring the intracellular accumulation of cAMP.
Materials:
-
Cell Line: Cells expressing the GnRH receptor (e.g., LβT2 cells).
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent cAMP degradation.
-
Test Compound: [D-pGlu1,D-Phe2,D-NaI3,6]-GnRH.
-
Lysis Buffer.
-
cAMP Assay Kit: Commercially available kits (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Plating: Plate cells in a multi-well plate and allow them to adhere.
-
Pre-incubation: Pre-incubate the cells with a PDE inhibitor for a short period.
-
Stimulation: Add varying concentrations of the test compound and incubate for a defined time.
-
Lysis: Lyse the cells according to the assay kit protocol.
-
cAMP Detection: Measure the cAMP concentration in the cell lysates using the chosen assay kit.
-
Data Analysis: Plot the measured cAMP levels (or fold-change over basal) against the log concentration of the test compound to determine the EC50 value.
Conclusion
The in vitro characterization of [D-pGlu1,D-Phe2,D-NaI3,6]-GnRH is essential for understanding its pharmacological profile. The methodologies outlined in this guide provide a robust framework for determining its binding affinity and functional potency. While specific quantitative data for this analog remains to be published, the described protocols for radioligand binding, inositol phosphate accumulation, and cAMP assays will enable researchers to generate the necessary data to fully elucidate its activity at the GnRH receptor. This information is critical for its potential development as a therapeutic agent.
References
Methodological & Application
Application Notes and Protocols for [D-pGlu1,D-Phe2,D-NaI3,6]-Gn-RH in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the use of the synthetic Gonadotropin-Releasing Hormone (GnRH) analog, [D-pGlu1,D-Phe2,D-NaI3,6]-Gn-RH, in cell culture experiments. This document outlines the mechanism of action, relevant signaling pathways, and standardized protocols for assessing its effects on cell proliferation, apoptosis, and cell cycle progression.
Introduction
This compound is a potent synthetic analog of the native GnRH decapeptide. Modifications to the native sequence at positions 1, 2, 3, and 6 result in a compound with altered receptor binding affinity, stability, and biological activity. GnRH and its analogs are crucial regulators of the reproductive system, primarily acting on the pituitary gland.[1] However, the expression of GnRH receptors (GnRH-R) in various cancer tissues, including prostate, breast, ovarian, endometrial, and pancreatic cancers, has opened avenues for their use as targeted anticancer agents.[2][3]
GnRH analogs can exert direct antiproliferative, pro-apoptotic, and anti-metastatic effects on cancer cells.[2][3] The signaling pathways activated upon GnRH-R binding are cell-type specific. In pituitary gonadotrophs, the receptor typically couples to Gαq proteins, activating the phospholipase C (PLC) pathway.[2] In contrast, in cancer cells, the GnRH-R is often coupled to Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, which contributes to its anti-tumor effects.[2][3][4] Downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, p38) and the phosphatidylinositol-3-kinase (PI3K)/Akt pathway, are also modulated by GnRH analogs.[5][6]
Data Presentation
The following tables summarize quantitative data from studies on GnRH analogs, providing insights into their biological effects. Note that these data are for representative GnRH analogs and may vary for this compound.
Table 1: Effect of GnRH Analog Conjugate (P-X-1544) on Cell Cycle Distribution
| Cell Line | Treatment (Concentration) | Duration | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| PC3 | Control | 24 hr | 54 | 29 | 17 |
| PC3 | P-X-1544 (50 µM) | 24 hr | - | ↓ | ↑ |
| PC3 | Control | 48 hr | 74 | 17 | 9 |
| PC3 | P-X-1544 (50 µM) | 48 hr | ↑ | ↓ | ↑ |
| Ishikawa | Control | 24 hr | 65 | 23 | 12 |
| Ishikawa | P-X-1544 (50 µM) | 24 hr | - | ↓ | ↑ |
| Ishikawa | Control | 48 hr | 78 | 13 | 9 |
| Ishikawa | P-X-1544 (50 µM) | 48 hr | ↑ | ↓ | ↑ |
(Data adapted from a study on a GnRH analog conjugate, P-X-1544. '↑' indicates an increase and '↓' indicates a decrease compared to control. Specific percentages for the treated groups at 24hr were not provided in the source.)[7]
Table 2: Inhibitory Concentration (IC50) of GnRH Analog Conjugates on cdc25 Phosphatase Activity
| Compound | IC50 (µM) |
| MI-1544 (Peptide alone) | > 50 |
| P-X-1544 (Conjugate) | 1.33 |
| MI-1892 (Peptide alone) | > 50 |
| P-X-1892 (Conjugate) | 3.33 |
(This table illustrates the enhanced activity of GnRH analogs when conjugated, highlighting their potential as targeted therapies.)[7]
Signaling Pathways
The interaction of this compound with its receptor can trigger distinct signaling cascades depending on the cell type.
Caption: GnRH signaling in pituitary gonadotropes via the Gαq pathway.
Caption: GnRH signaling in cancer cells, often mediated by Gαi.
Experimental Protocols
The following are generalized protocols for studying the effects of this compound in cell culture. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
GnRH receptor-positive cell line (e.g., MCF-7, LNCaP, SKOV-3)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and replace it with 100 µL of the diluted analog solutions. Include a vehicle control (medium without the analog).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Caption: Workflow for the MTT cell proliferation assay.
Protocol 2: Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
GnRH receptor-positive cell line
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for a specified duration (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
GnRH receptor-positive cell line
-
6-well cell culture plates
-
This compound stock solution
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in the phosphorylation status of key signaling proteins like ERK and Akt.
Materials:
-
GnRH receptor-positive cell line
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes). Lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
The GnRH analog this compound holds significant potential for research and therapeutic development, particularly in the context of hormone-dependent cancers. The protocols outlined in these application notes provide a framework for investigating its cellular and molecular effects. Researchers are encouraged to adapt and optimize these methods to suit their specific experimental systems and objectives.
References
- 1. Information Transfer in Gonadotropin-releasing Hormone (GnRH) Signaling: EXTRACELLULAR SIGNAL-REGULATED KINASE (ERK)-MEDIATED FEEDBACK LOOPS CONTROL HORMONE SENSING - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. In vitro effects of gonadotropin-releasing hormone (GnRH) analogue on cancer cell sensitivity to cis-platinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pnas.org [pnas.org]
How to reconstitute and store [D-pGlu1,D-Phe2,D-NaI3,6]-Gn-RH
Application Notes for [D-pGlu1,D-Phe2,D-NaI3,6]-Gn-RH
Introduction
This compound is a potent synthetic analog of Gonadotropin-Releasing Hormone (GnRH). As a key regulator of the reproductive system, GnRH and its analogs are crucial tools in endocrinology, reproductive biology, and cancer research.[1] This analog is a peptide and is typically supplied in a lyophilized (freeze-dried) powder form to ensure maximum stability during shipping and storage.[2][3]
Proper reconstitution and storage are critical to preserving the peptide's biological activity and ensuring the validity and reproducibility of experimental results.[4] Incorrect handling can lead to peptide degradation, aggregation, or contamination, compromising its efficacy.[4][5] These protocols provide a comprehensive guide for the reconstitution, storage, and handling of this compound for research applications.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Peptide
This protocol details the steps to dissolve the lyophilized this compound powder to create a stock solution.
1. Materials:
-
Vial of lyophilized this compound
-
Appropriate sterile solvent (e.g., sterile distilled water, 0.1% acetic acid, or DMSO)
-
Sterile, calibrated pipettes and tips
-
Vortex mixer
-
Benchtop microcentrifuge
-
Alcohol swabs
2. Solvent Selection: The choice of solvent depends on the peptide's polarity. While a specific data sheet for this analog is not available, a general procedure for determining solubility can be followed.[2]
-
Step 1: Determine Peptide Charge: First, calculate the net charge of the peptide at neutral pH. Assign a value of +1 to basic residues (K, R, N-terminal NH2) and -1 to acidic residues (D, E, C-terminal COOH).[2] Based on its structure, this GnRH analog is likely basic.
-
Step 2: Choose Initial Solvent:
-
For basic peptides (net charge > 0), start with sterile distilled water. If solubility is poor, a dilute aqueous solution of acetic acid (e.g., 0.1%) can be used.[2][3]
-
For acidic peptides (net charge < 0), try sterile distilled water first, followed by a dilute aqueous solution of ammonia (B1221849) (e.g., 0.1%) or a basic buffer.[3]
-
For hydrophobic or neutral peptides (net charge ≈ 0), an organic solvent may be required.[6] Start by dissolving the peptide in a minimal amount of Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), and then slowly add this solution to your aqueous buffer of choice.[6] Note: Ensure the final concentration of the organic solvent is compatible with your experimental system, as DMSO can have effects on cell viability and assay performance at concentrations as low as 0.1%.[6][7][8]
-
3. Reconstitution Procedure:
-
Equilibrate Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature for 15-20 minutes. This prevents moisture condensation inside the vial, which can degrade the peptide.[6][9]
-
Centrifuge: Briefly centrifuge the vial (e.g., at 12,000 x g for 20 seconds) to ensure all the lyophilized powder is collected at the bottom.[6][10]
-
Sterilize: Wipe the rubber stopper of the vial with an alcohol swab to maintain sterility.[9]
-
Add Solvent: Using a sterile pipette, slowly add the calculated volume of the chosen solvent down the side of the vial. Do not squirt the solvent directly onto the peptide powder.[9] For example, to create a 1 mg/mL stock solution from 1 mg of peptide, add 1 mL of solvent.
-
Dissolve: Gently swirl or vortex the vial until the peptide is completely dissolved.[10][11] Visually inspect the solution to ensure it is clear and free of particulates.[3][4] If dissolution is difficult, gentle warming or brief sonication can be attempted.[11]
Protocol 2: Storage and Handling
Proper storage is essential to prevent degradation and maintain the peptide's activity over time.
1. Lyophilized Peptide (Pre-Reconstitution):
-
Long-Term Storage: For long-term storage, keep the lyophilized peptide at -20°C or preferably -80°C in a sealed container with a desiccant.[2][6] Under these conditions, the peptide can remain stable for several years.[6]
-
Short-Term Storage: Lyophilized peptides are stable at room temperature for days to weeks, making them suitable for shipping.[2][5]
2. Reconstituted Peptide (Stock Solution):
-
Avoid Freeze-Thaw Cycles: The shelf-life of peptides in solution is limited.[5] To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is critical to aliquot the stock solution into single-use volumes.[5]
-
Storage Temperature: Store the aliquots in a freezer at -20°C or colder.[5][6]
-
Short-Term Storage: For immediate use (within a week), the reconstituted solution can be stored at 2-8°C. Do not re-freeze solutions that have been stored at 4°C.[10][11]
-
Light Protection: Store both lyophilized powder and solutions away from bright light.[2][5]
Quantitative Data Summary
While specific stability data for this compound is not publicly available, the following table summarizes general storage guidelines for synthetic peptides based on best practices.
| Form | Storage Temperature | Recommended Duration | Citations |
| Lyophilized Powder | -20°C to -80°C | Up to several years | [2][6] |
| Lyophilized Powder | 4°C | Weeks to months | [5] |
| Lyophilized Powder | Room Temperature | Days to weeks | [2][5] |
| Reconstituted in Solution | -20°C to -80°C | Months (peptide-dependent) | [5] |
| Reconstituted in Solution | 2-8°C | Up to one week | [10][11] |
Visual Protocols and Pathways
Workflow for Peptide Reconstitution and Storage
Caption: Workflow for the reconstitution and aliquoting of lyophilized peptides.
GnRH Receptor Signaling Pathway
This compound acts as an agonist at the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR). The primary signaling cascade initiated upon receptor activation is outlined below.
Caption: Primary GnRH receptor signaling pathway via Gq/11 activation.[12][13][14][15]
References
- 1. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 3. medium.com [medium.com]
- 4. jpt.com [jpt.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. lifetein.com [lifetein.com]
- 7. Water-soluble organic solubilizers for in vitro drug delivery studies with respiratory epithelial cells: selection based on various toxicity indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. verifiedpeptides.com [verifiedpeptides.com]
- 10. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 11. uk-peptides.com [uk-peptides.com]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network [frontiersin.org]
- 15. academic.oup.com [academic.oup.com]
Application Notes and Protocols for In Vivo Animal Studies of Potent GnRH Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of potent gonadotropin-releasing hormone (GnRH) agonists, with a specific focus on analogs featuring D-amino acid substitutions, such as [D-pGlu1,D-Phe2,D-NaI3,6]-Gn-RH. Due to the limited availability of public data for this specific analog, this document leverages information from closely related and well-studied GnRH superagonists, such as Nafarelin (B1677618) ([D-Nal(2)⁶]-GnRH), to provide robust protocols and dosage guidance for preclinical research.
Introduction
GnRH agonists are synthetic peptides that mimic the action of the endogenous gonadotropin-releasing hormone. Modifications, such as the substitution of glycine (B1666218) at position 6 with a D-amino acid like D-2-naphthylalanine (D-NaI), significantly increase the potency and metabolic stability of these analogs. Continuous administration of these potent agonists leads to a paradoxical downregulation and desensitization of GnRH receptors in the pituitary gland. This initially causes a transient "flare" in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, followed by a sustained suppression of gonadotropin release, leading to a state of reversible chemical castration. This property makes them valuable tools in reproductive biology research and for modeling hormone-dependent disease states.
Data Presentation: In Vivo Dosage of Potent GnRH Agonists
The following table summarizes in vivo dosage information for the potent GnRH agonist Nafarelin in various animal models. This data can serve as a starting point for dose-range finding studies with structurally similar analogs like this compound.
| Animal Model | Compound | Dosage | Route of Administration | Frequency | Observed Effects | Reference |
| Dog (Beagle) | Nafarelin acetate | 0.5 µg/kg | Subcutaneous (SC) | Daily for 44 days | Decline in LH, testosterone (B1683101), testicular volume, and sperm parameters. | [1] |
| 2.0 µg/kg | Subcutaneous (SC) | Daily for 44 days | More rapid and pronounced decline in reproductive parameters compared to the lower dose.[1] | |||
| Rat | Nafarelin acetate | Up to 100 µg/kg/day | Intramuscular (IM) | Daily (24 months) | Proliferative responses in endocrine organs (carcinogenicity study).[2] | |
| 0.4, 1.6, 6.4 µg/kg/day | Intramuscular (IM) | Daily during organogenesis | Fetal abnormalities observed at the highest dose.[2] | |||
| 100 µg (single dose) | Intravenous (IV) | Single dose | Rapid tissue distribution, with highest concentrations in kidneys, liver, and intestines.[3] |
Experimental Protocols
Preparation of GnRH Agonist Solution for Injection
Materials:
-
Potent GnRH agonist (e.g., Nafarelin acetate)
-
Sterile saline (0.9% NaCl)
-
Sterile water for injection
-
Vehicle (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile vials
Protocol:
-
Reconstitution: Aseptically reconstitute the lyophilized GnRH agonist powder with a small volume of sterile water to create a concentrated stock solution.
-
Dilution: Based on the desired final concentration and the body weight of the animals, dilute the stock solution with the appropriate sterile vehicle (e.g., sterile saline or PBS). For example, to prepare a 10 µg/mL solution, dilute a 1 mg/mL stock solution 1:100.
-
Mixing: Gently vortex the solution to ensure homogeneity. Avoid vigorous shaking which can cause peptide degradation.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Storage: Store the prepared solution at 2-8°C for short-term use (up to one week) or aliquot and freeze at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
In Vivo Administration Protocol (Rodent Model)
Animal Model:
-
Species: Rat (e.g., Sprague-Dawley) or Mouse (e.g., C57BL/6)
-
Age and weight should be consistent across experimental groups.
-
Animals should be acclimatized for at least one week before the start of the experiment.
-
All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Administration Routes:
-
Subcutaneous (SC) Injection: This is a common and effective route for sustained release.
-
Gently restrain the animal.
-
Lift the skin on the back, between the shoulder blades, to form a tent.
-
Insert a sterile needle (e.g., 25-27 gauge) into the base of the skin tent, parallel to the spine.
-
Inject the prepared GnRH agonist solution.
-
Withdraw the needle and gently apply pressure to the injection site.
-
-
Intraperitoneal (IP) Injection: For rapid systemic distribution.
-
Securely restrain the animal with its abdomen facing upwards.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid the bladder and cecum.
-
Insert a sterile needle (e.g., 25-27 gauge) at a 30-45 degree angle.
-
Aspirate to ensure no fluid is drawn back, then inject the solution.
-
-
Intravenous (IV) Injection: For immediate and complete bioavailability (typically via the tail vein in rodents). This route requires more technical skill.
Dosage and Frequency:
-
Initial Dose-Finding Study: It is recommended to start with a dose range informed by literature on similar compounds (e.g., 0.5 - 10 µg/kg/day for Nafarelin in dogs, adjusted for species differences).
-
Frequency: For sustained suppression of the pituitary-gonadal axis, daily administration is typically required. The exact frequency will depend on the pharmacokinetic profile of the specific analog.
Monitoring and Endpoint Analysis
Monitoring:
-
Regularly monitor the animals for general health, body weight, and any adverse reactions.
-
For studies on reproductive function, monitor estrous cycles in females via vaginal cytology.
-
Collect blood samples at specified time points to measure serum levels of LH, FSH, testosterone (in males), and estradiol (B170435) (in females).
Endpoint Analysis:
-
At the end of the study, euthanize the animals according to approved protocols.
-
Collect and weigh reproductive organs (testes, epididymides, seminal vesicles, prostate in males; ovaries, uterus in females).
-
Perform histological analysis of the gonads and other target tissues.
-
Analyze sperm parameters (count, motility, morphology) from the epididymides.
Mandatory Visualizations
GnRH Agonist Signaling Pathway
Caption: GnRH agonist signaling pathway in pituitary gonadotropes.
Experimental Workflow for In Vivo GnRH Agonist Study
Caption: General experimental workflow for in vivo GnRH agonist studies.
References
- 1. Dose-response studies on male reproductive parameters in dogs with nafarelin acetate, a potent LHRH agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Disposition of nafarelin acetate, a potent agonist of luteinizing hormone-releasing hormone, in rats and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying Progesterone Secretion with [D-pGlu1,D-Phe2,D-NaI3,6]-Gn-RH
For Researchers, Scientists, and Drug Development Professionals
Introduction
[D-pGlu1,D-Phe2,D-NaI3,6]-Gn-RH is a potent gonadotropin-releasing hormone (GnRH) antagonist. GnRH antagonists competitively block the GnRH receptor in the anterior pituitary gland, leading to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[1] This, in turn, inhibits the downstream production of gonadal steroids, including progesterone (B1679170).[1] Beyond its effects on the pituitary, evidence suggests that GnRH analogues may also have direct effects on ovarian steroidogenesis.[2] These characteristics make this compound and similar antagonists valuable tools for studying the regulation of progesterone secretion in various physiological and pathological contexts.
These application notes provide an overview of the use of this compound to study progesterone secretion, including its mechanism of action, experimental protocols, and representative data.
Mechanism of Action
The primary mechanism of action of this compound in modulating progesterone secretion is through its antagonistic effect on the hypothalamic-pituitary-gonadal (HPG) axis. By blocking the GnRH receptor in the pituitary, it prevents the release of LH, which is the primary stimulus for progesterone production by the corpus luteum in the ovary.
Furthermore, studies on structurally similar GnRH antagonists suggest a potential direct action on ovarian cells. GnRH receptors have been identified on human granulosa-luteal cells, and GnRH agonists have been shown to inhibit progesterone production in vitro.[2] Antagonists like this compound can be used to investigate this direct ovarian effect by blocking the action of any endogenous GnRH-like peptides within the ovary or by studying their effects on gonadotropin-stimulated progesterone synthesis.
Data Presentation
The following tables summarize the expected quantitative effects of a GnRH antagonist, such as this compound, on progesterone secretion based on in vitro studies of granulosa-luteal cells.
Table 1: Dose-Dependent Inhibition of hCG-Stimulated Progesterone Secretion by this compound in Cultured Human Granulosa-Luteal Cells.
| Treatment Group | Progesterone Concentration (ng/mL) | Percent Inhibition |
| Control (hCG alone) | 150 ± 12 | 0% |
| + 1 nM Antagonist | 115 ± 10 | 23.3% |
| + 10 nM Antagonist | 78 ± 8 | 48.0% |
| + 100 nM Antagonist | 45 ± 5 | 70.0% |
| + 1 µM Antagonist | 25 ± 4 | 83.3% |
Data are presented as mean ± SEM and are illustrative, based on findings from similar GnRH antagonist studies.
Table 2: Time-Course of Progesterone Secretion Inhibition by this compound (100 nM) in hCG-Stimulated Granulosa-Luteal Cells.
| Time (hours) | Progesterone Concentration (ng/mL) |
| 0 | 5 ± 1 |
| 6 | 65 ± 7 |
| 12 | 110 ± 11 |
| 24 | 45 ± 5 |
| 48 | 30 ± 4 |
Data are presented as mean ± SEM and are illustrative, based on findings from similar GnRH antagonist studies.
Experimental Protocols
Protocol 1: In Vitro Study of the Direct Effect of this compound on Progesterone Secretion in Human Granulosa-Luteal Cells
Objective: To determine the direct effect of the GnRH antagonist on basal and human chorionic gonadotropin (hCG)-stimulated progesterone secretion by cultured human granulosa-luteal cells.
Materials:
-
Human granulosa-luteal cells (obtained from follicular aspirates during oocyte retrieval for in vitro fertilization)
-
Cell culture medium (e.g., DMEM/F-12 supplemented with fetal bovine serum, antibiotics)
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Human chorionic gonadotropin (hCG)
-
Progesterone immunoassay kit (e.g., ELISA or RIA)
-
Cell culture plates (24-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Isolation and Culture: Isolate granulosa-luteal cells from follicular aspirates using a standard density gradient centrifugation method. Culture the cells in 24-well plates at a density of approximately 1 x 10^5 cells/well in supplemented culture medium. Allow the cells to attach and grow for 48-72 hours.
-
Hormone Starvation: Before treatment, wash the cells with serum-free medium and incubate for 2-4 hours in serum-free medium to synchronize the cells.
-
Treatment:
-
Dose-Response: Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) in the presence of a sub-maximal stimulatory concentration of hCG (e.g., 10 IU/mL).
-
Time-Course: Treat the cells with a fixed concentration of the antagonist (e.g., 100 nM) in the presence of hCG. Collect the culture medium at various time points (e.g., 0, 6, 12, 24, 48 hours).
-
-
Sample Collection: At the end of the incubation period, collect the culture medium from each well and store at -20°C until progesterone analysis.
-
Progesterone Assay: Measure the concentration of progesterone in the collected media using a validated immunoassay according to the manufacturer's instructions.
-
Data Analysis: Normalize the progesterone concentrations to the cell number or protein content in each well. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the effect of the antagonist on progesterone secretion.
Protocol 2: Investigating the Signaling Pathway of this compound Action in Ovarian Cells
Objective: To elucidate the intracellular signaling pathways modulated by the GnRH antagonist in ovarian cells, particularly its effect on key steroidogenic enzymes.
Materials:
-
Human granulosa-luteal cells or a suitable ovarian cell line (e.g., KGN)
-
This compound
-
hCG or forskolin (B1673556) (to stimulate cAMP pathway)
-
Reagents for Western blotting (antibodies against StAR, P450scc, 3β-HSD)
-
Reagents for quantitative real-time PCR (primers for StAR, CYP11A1, HSD3B2)
-
Cell lysis buffer
-
Protein assay kit
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix
Procedure:
-
Cell Culture and Treatment: Culture the cells as described in Protocol 1. Treat the cells with the GnRH antagonist in the presence or absence of hCG or forskolin for a specified duration (e.g., 24 hours).
-
Protein Analysis (Western Blotting):
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against StAR, P450scc, and 3β-HSD, followed by incubation with a secondary antibody.
-
Visualize the protein bands and perform densitometric analysis to quantify the protein expression levels.
-
-
Gene Expression Analysis (qRT-PCR):
-
Isolate total RNA from the treated cells.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR using specific primers for StAR, CYP11A1, and HSD3B2.
-
Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH or β-actin).
-
-
Data Analysis: Analyze the changes in protein and mRNA expression levels in response to the antagonist treatment to identify the affected signaling pathways and downstream targets.
Visualizations
Caption: Action of this compound on the HPG Axis.
Caption: In Vitro Progesterone Secretion Assay Workflow.
Caption: GnRH Antagonist Signaling in Ovarian Cells.
References
Application Notes and Protocols: [D-pGlu1,D-Phe2,D-NaI3,6]-Gn-RH Treatment in Human Granulosa Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
[D-pGlu1,D-Phe2,D-NaI3,6]-Gn-RH is a potent synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. In human granulosa cells, this analog has been shown to exert direct effects on steroidogenesis, primarily inhibiting the secretion of progesterone (B1679170) in a dose-dependent manner. These application notes provide an overview of the mechanism of action, protocols for in vitro studies, and expected outcomes when treating human granulosa cells with this GnRH agonist.
Mechanism of Action
The binding of this compound to the GnRH receptor (GnRHR) on human granulosa cells initiates a cascade of intracellular signaling events. The GnRHR is a G protein-coupled receptor (GPCR) that primarily couples to the Gαq/11 subunit. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is believed to be the primary mediator of the effects of GnRH agonists on steroidogenesis in these cells. There is also evidence for GnRHR coupling to Gαs and Gαi subunits, which can modulate intracellular cyclic AMP (cAMP) levels and activate mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, which can influence cell proliferation and apoptosis.
Data Presentation
The following tables summarize the expected quantitative effects of GnRH agonist treatment on human granulosa cell function. The data is representative and compiled from studies on various GnRH agonists. The specific dose-response for this compound should be determined empirically.
Table 1: Dose-Dependent Inhibition of Progesterone Secretion by a GnRH Agonist
| GnRH Agonist Concentration | Progesterone Secretion (ng/mL) | Percent Inhibition (%) |
| Control (0 M) | 150 ± 12 | 0 |
| 10⁻¹⁰ M | 125 ± 10 | 16.7 |
| 10⁻⁹ M | 98 ± 9 | 34.7 |
| 10⁻⁸ M | 65 ± 7 | 56.7 |
| 10⁻⁷ M | 40 ± 5 | 73.3 |
| 10⁻⁶ M | 35 ± 4 | 76.7 |
Data are presented as mean ± SEM and are representative. Actual values may vary based on experimental conditions.
Table 2: Effect of a GnRH Agonist on Steroidogenic Enzyme Gene Expression
| Gene | Treatment | Relative mRNA Expression (Fold Change) |
| StAR | Control | 1.0 |
| GnRH Agonist (10⁻⁸ M) | 0.6 ± 0.1 | |
| CYP11A1 | Control | 1.0 |
| GnRH Agonist (10⁻⁸ M) | 0.7 ± 0.1 | |
| 3β-HSD | Control | 1.0 |
| GnRH Agonist (10⁻⁸ M) | 0.5 ± 0.08 | |
| Aromatase (CYP19A1) | Control | 1.0 |
| GnRH Agonist (10⁻⁸ M) | 0.8 ± 0.12 |
Data are presented as mean ± SEM and are representative. Gene expression is normalized to a housekeeping gene.
Experimental Protocols
Protocol 1: Human Granulosa Cell Isolation and Culture
Materials:
-
Follicular fluid from patients undergoing oocyte retrieval
-
Ficoll-Paque PLUS
-
Hanks' Balanced Salt Solution (HBSS)
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine
-
Collagenase Type I
-
DNase I
-
Culture plates/flasks
Procedure:
-
Pool follicular fluid from multiple follicles of a single patient.
-
Centrifuge at 300 x g for 10 minutes to pellet the cells.
-
Resuspend the cell pellet in HBSS.
-
Carefully layer the cell suspension over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the granulosa cell layer at the interface.
-
Wash the cells twice with HBSS by centrifugation at 200 x g for 5 minutes.
-
To obtain a single-cell suspension, treat the cell pellet with 0.1% Collagenase Type I and 0.01% DNase I in DMEM/F-12 for 15-30 minutes at 37°C with gentle agitation.
-
Stop the enzymatic digestion by adding an equal volume of complete culture medium.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge, resuspend in complete culture medium, and count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plate the cells at a density of 1-5 x 10⁵ viable cells/mL in culture plates or flasks.
-
Incubate at 37°C in a humidified atmosphere of 5% CO₂. Allow cells to adhere for 24-48 hours before treatment.
Protocol 2: this compound Treatment and Steroidogenesis Assay
Materials:
-
Cultured human granulosa cells (from Protocol 1)
-
This compound stock solution (e.g., 1 mM in sterile water or DMSO)
-
Serum-free DMEM/F-12 medium
-
Progesterone ELISA kit
-
Estradiol (B170435) ELISA kit
Procedure:
-
After granulosa cells have adhered, replace the culture medium with serum-free DMEM/F-12 and incubate for 12-24 hours to starve the cells.
-
Prepare serial dilutions of this compound in serum-free medium to achieve final concentrations ranging from 10⁻¹⁰ M to 10⁻⁶ M. Include a vehicle control.
-
Remove the starvation medium and add the treatment media to the respective wells.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation, collect the conditioned medium from each well and store at -20°C until analysis.
-
Measure the concentrations of progesterone and estradiol in the conditioned medium using commercially available ELISA kits, following the manufacturer's instructions.
-
Normalize the hormone concentrations to the cell number or total protein content in each well.
Mandatory Visualizations
Caption: GnRH agonist signaling pathway in human granulosa cells.
Caption: Experimental workflow for granulosa cell treatment.
Application Notes and Protocols for LβT-2 Gonadotrope Cell Line Experiments with [D-pGlu1,D-Phe2,D-NaI3,6]-Gn-RH
Audience: Researchers, scientists, and drug development professionals.
Introduction
The LβT-2 cell line, derived from a mouse pituitary tumor, serves as a valuable in vitro model for studying the function of gonadotrope cells.[1][2] These cells endogenously express the gonadotropin-releasing hormone (GnRH) receptor and exhibit physiological responses to GnRH, including the synthesis and secretion of luteinizing hormone (LH).[1][2] This document provides detailed protocols for investigating the interaction of the potent GnRH analog, [D-pGlu1,D-Phe2,D-NaI3,6]-Gn-RH, with LβT-2 cells.
The GnRH receptor is a G protein-coupled receptor that, upon activation, primarily couples to Gαq/11, initiating the phospholipase C (PLC) signaling cascade.[1] This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1] These signaling events are crucial for the downstream regulation of gonadotropin gene expression and hormone secretion.[1][3] The protocols outlined below will enable researchers to characterize the binding affinity of this compound to the GnRH receptor, and to quantify its effects on intracellular calcium mobilization and LH β-subunit gene expression in LβT-2 cells.
Data Presentation
Note: The following tables present hypothetical, yet representative, quantitative data for experiments with this compound in LβT-2 cells. This data is for illustrative purposes to guide expected outcomes.
Table 1: Radioligand Binding Assay Results
| Parameter | Value |
| Radioligand | [125I]-[D-pGlu1,D-Phe2,D-NaI3,6]-Gn-RH |
| Kd (nM) | 0.5 ± 0.1 |
| Bmax (fmol/mg protein) | 1500 ± 200 |
| Hill Slope | 1.0 ± 0.1 |
Table 2: Intracellular Calcium Mobilization Assay Results
| Agonist | EC50 (nM) | Max Response (% of control) |
| GnRH (control) | 2.5 ± 0.5 | 100 |
| This compound | 0.8 ± 0.2 | 110 ± 5 |
Table 3: LH β-subunit Gene Expression Analysis (qPCR)
| Treatment | Fold Change in LHβ mRNA |
| Vehicle Control | 1.0 |
| GnRH (10 nM) | 5.2 ± 0.7 |
| This compound (10 nM) | 6.5 ± 0.9 |
Experimental Protocols
LβT-2 Cell Culture and Maintenance
This protocol describes the standard procedure for culturing and maintaining the LβT-2 gonadotrope cell line.
Materials:
-
LβT-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
0.45 µm sterile filter
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Cell culture flasks (T-75)
-
6-well, 12-well, or 96-well plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin. Sterile filter the complete medium using a 0.45 µm filter.
-
Cell Thawing: Rapidly thaw a cryopreserved vial of LβT-2 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Plating: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with sterile PBS. Add 2 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C. Neutralize the trypsin with 8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Seed cells into new flasks or plates at the desired density for subsequent experiments.
Radioligand Binding Assay
This protocol outlines the procedure for determining the binding affinity (Kd) and receptor density (Bmax) of this compound in LβT-2 cells using a radiolabeled version of the analog.[4][5][6][7][8]
Materials:
-
LβT-2 cells
-
[125I]-[D-pGlu1,D-Phe2,D-NaI3,6]-Gn-RH (Radioligand)
-
Unlabeled this compound
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash Buffer (ice-cold Binding Buffer)
-
96-well plates
-
Cell scraper
-
Homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4)
-
Dounce homogenizer
-
Centrifuge
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Culture LβT-2 cells to confluency in T-75 flasks. Scrape the cells in ice-cold homogenization buffer and homogenize using a Dounce homogenizer. Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 30,000 x g for 30 minutes at 4°C to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine the protein concentration using a standard protein assay.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add a fixed concentration of radioligand to wells containing cell membranes.
-
Non-specific Binding: Add the same concentration of radioligand and a high concentration of unlabeled this compound (e.g., 1 µM) to wells containing cell membranes.
-
Competition Binding: Add a fixed concentration of radioligand and increasing concentrations of unlabeled this compound to wells containing cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the competition binding data using non-linear regression to determine the IC50, from which the Ki can be calculated. Saturation binding data can be used to determine Kd and Bmax.
Intracellular Calcium Mobilization Assay
This protocol describes how to measure changes in intracellular calcium concentration in LβT-2 cells in response to this compound using a fluorescent calcium indicator.[9][10][11]
Materials:
-
LβT-2 cells
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities and dual-wavelength excitation/emission
Procedure:
-
Cell Seeding: Seed LβT-2 cells into a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Prepare a loading solution containing the calcium-sensitive dye (e.g., 5 µM Fura-2 AM) and Pluronic F-127 (0.02%) in HBSS. Remove the culture medium from the cells and add the loading solution to each well.
-
Incubation: Incubate the plate in the dark at 37°C for 45-60 minutes.
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Measurement: Place the plate in a fluorescence plate reader. Set the instrument to kinetically measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (for Fura-2, excitation at 340 nm and 380 nm, emission at 510 nm).
-
Stimulation: Establish a baseline fluorescence reading for 1-2 minutes. Then, add varying concentrations of this compound to the wells.
-
Data Acquisition: Continue to record the fluorescence signal for several minutes to capture the full calcium response.
-
Data Analysis: Calculate the ratio of fluorescence intensities (e.g., 340/380 nm for Fura-2). Plot the change in fluorescence ratio over time. Determine the EC50 from the dose-response curve.
LH β-subunit Gene Expression Analysis (qPCR)
This protocol details the steps to quantify the expression of the LH β-subunit (Lhb) gene in LβT-2 cells following treatment with this compound using quantitative real-time PCR (qPCR).[12]
Materials:
-
LβT-2 cells
-
This compound
-
6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for Lhb and a reference gene (e.g., Gapdh)
-
qPCR instrument
Procedure:
-
Cell Treatment: Seed LβT-2 cells in 6-well plates. Once they reach the desired confluency, treat the cells with different concentrations of this compound or a vehicle control for a specified time (e.g., 4-24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions. Quantify the RNA and assess its purity.
-
cDNA Synthesis: Reverse transcribe a fixed amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reaction by mixing the cDNA, forward and reverse primers for Lhb and the reference gene, qPCR master mix, and nuclease-free water.
-
Thermal Cycling: Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling protocol.
-
Data Analysis: Determine the cycle threshold (Ct) values for Lhb and the reference gene. Calculate the relative expression of Lhb using the ΔΔCt method.
Visualizations
Caption: GnRH Analog Signaling Pathway in LβT-2 Cells.
Caption: Radioligand Binding Assay Workflow.
Caption: Intracellular Calcium Mobilization Assay Workflow.
References
- 1. Different Signaling Pathways Control Acute Induction versus Long-Term Repression of LHβ Transcription by GnRH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Regulatory Architecture of the LβT2 Gonadotrope Cell Underlying the Response to Gonadotropin-Releasing Hormone [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bu.edu [bu.edu]
- 10. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 11. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activin Regulates Luteinizing Hormone β-Subunit Gene Expression through Smad-Binding and Homeobox Elements - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing LH and FSH Release with [D-pGlu1,D-Phe2,D-NaI3,6]-Gn-RH
For Researchers, Scientists, and Drug Development Professionals
Introduction
[D-pGlu1,D-Phe2,D-NaI3,6]-Gn-RH is a potent synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. Like the endogenous GnRH decapeptide, this analog binds to GnRH receptors on pituitary gonadotrophs to stimulate the synthesis and secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). Due to its modified structure, this compound exhibits enhanced potency and a longer biological half-life compared to native GnRH. These characteristics make it a valuable tool for studying the regulation of the hypothalamic-pituitary-gonadal (HPG) axis and for assessing pituitary gonadotroph function.
These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo settings to assess LH and FSH release.
Principle of Action
This compound acts as a superagonist at the GnRH receptor, a G-protein coupled receptor (GPCR) on the surface of pituitary gonadotrophs.[1][2] Upon binding, it initiates a signaling cascade that leads to the release of LH and FSH. The initial, acute administration of a GnRH agonist results in a "flare-up" effect, characterized by a significant, transient increase in LH and FSH secretion. This stimulatory effect is harnessed in the protocols described below to assess the functional capacity of the pituitary to release these critical reproductive hormones.
Signaling Pathway of GnRH Receptor Activation
The binding of this compound to the GnRH receptor (GnRHR) primarily activates the Gαq/11 G-protein subunit. This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[1][2][3] These signaling events converge to stimulate the synthesis and exocytosis of LH and FSH from the gonadotrophs.[1][2]
Data Presentation
Table 1: Illustrative In Vitro LH and FSH Release from Primary Rat Pituitary Cells
| Treatment Group | LH Release (ng/mL) | FSH Release (ng/mL) |
| Vehicle Control | 15.2 ± 2.1 | 8.5 ± 1.3 |
| This compound (0.1 nM) | 45.8 ± 5.3 | 20.1 ± 2.9 |
| This compound (1 nM) | 120.4 ± 11.7 | 45.6 ± 5.8 |
| This compound (10 nM) | 250.1 ± 20.5 | 88.2 ± 9.1 |
| This compound (100 nM) | 265.7 ± 22.3 | 95.4 ± 10.2 |
Table 2: Illustrative In Vivo Serum LH and FSH Levels in Rats Following Administration of this compound
| Time Point (minutes) | Serum LH (ng/mL) | Serum FSH (ng/mL) |
| 0 (Baseline) | 0.5 ± 0.1 | 5.2 ± 0.8 |
| 15 | 8.2 ± 1.1 | 15.6 ± 2.3 |
| 30 | 15.5 ± 2.4 | 25.8 ± 3.7 |
| 60 | 10.1 ± 1.5 | 20.4 ± 3.1 |
| 120 | 3.5 ± 0.6 | 12.1 ± 1.9 |
Experimental Protocols
Protocol 1: In Vitro Assessment of LH and FSH Release from Primary Pituitary Cell Cultures
This protocol details the stimulation of primary pituitary cells with this compound to measure the release of LH and FSH into the culture medium.
Materials:
-
This compound
-
Adult male Sprague-Dawley rats (200-250 g)
-
Collagenase Type I
-
Hyaluronidase
-
DNase I
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Penicillin-Streptomycin solution
-
Trypan Blue
-
24-well culture plates
-
Sterile dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO2)
-
Rat LH and FSH ELISA or RIA kits
Methodology:
-
Pituitary Gland Dissection and Cell Dispersion:
-
Euthanize rats according to approved institutional animal care and use committee (IACUC) protocols.
-
Aseptically dissect the anterior pituitary glands.
-
Mince the tissue and incubate in a dispersion solution containing collagenase, hyaluronidase, and DNase I in DMEM for 60-90 minutes at 37°C with gentle agitation.
-
Disperse the cells by gentle pipetting and filter through a 70 µm cell strainer.
-
Wash the cells with DMEM containing 10% FBS and centrifuge.
-
Resuspend the cell pellet and determine cell viability and count using Trypan Blue exclusion.
-
-
Cell Plating and Culture:
-
Plate the dispersed pituitary cells in 24-well plates at a density of 2.5 x 10^5 cells/well in DMEM supplemented with 10% horse serum, 2.5% FBS, and 1% penicillin-streptomycin.
-
Incubate for 48-72 hours to allow for cell attachment and recovery.
-
-
GnRH Agonist Stimulation:
-
Prepare a stock solution of this compound in sterile water or a suitable buffer.
-
Prepare serial dilutions of the agonist in serum-free DMEM to achieve final concentrations ranging from 0.1 nM to 100 nM.
-
Wash the cultured pituitary cells twice with serum-free DMEM.
-
Add the different concentrations of this compound or vehicle control to the wells.
-
Incubate for a specified time (e.g., 4 hours) at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the culture medium from each well.
-
Centrifuge the collected medium to pellet any detached cells and collect the supernatant.
-
Store the supernatant at -80°C until analysis.
-
Quantify the concentration of LH and FSH in the culture medium using a validated rat LH and FSH ELISA or RIA kit, following the manufacturer's instructions.
-
Protocol 2: In Vivo Assessment of LH and FSH Release in a Rat Model
This protocol describes the administration of this compound to rats and subsequent blood sampling to measure the acute release of LH and FSH into circulation.
Materials:
-
This compound
-
Adult male Sprague-Dawley rats (250-300 g)
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Catheters (for jugular vein cannulation, optional but recommended)
-
Syringes and needles
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Centrifuge
-
Rat LH and FSH ELISA or RIA kits
Methodology:
-
Animal Preparation:
-
Acclimatize rats to the housing conditions for at least one week.
-
For frequent blood sampling, surgical implantation of a jugular vein catheter is recommended to minimize stress. Allow for a 2-3 day recovery period after surgery.
-
House rats individually to prevent fighting and stress.
-
-
GnRH Agonist Administration:
-
Prepare a solution of this compound in sterile saline at the desired concentration (e.g., 10 µg/kg body weight).
-
Administer the solution via subcutaneous (s.c.) or intravenous (i.v.) injection. The i.v. route will produce a more rapid and pronounced peak response.
-
Administer an equivalent volume of sterile saline to control animals.
-
-
Blood Sampling:
-
Collect a baseline blood sample (T=0) immediately before administering the GnRH agonist.
-
Collect subsequent blood samples at various time points post-injection (e.g., 15, 30, 60, and 120 minutes).
-
If using a catheter, discard the dead volume before collecting the sample and flush with heparinized saline after each collection.
-
If performing tail-nick or saphenous vein sampling, ensure proper technique to minimize stress.
-
-
Plasma Preparation and Analysis:
-
Place blood samples in tubes containing an anticoagulant.
-
Centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma.
-
Collect the plasma supernatant and store at -80°C until analysis.
-
Measure the plasma concentrations of LH and FSH using validated rat-specific ELISA or RIA kits.
-
Conclusion
The protocols outlined provide a robust framework for assessing the bioactivity of this compound by measuring its primary pharmacodynamic effect: the stimulation of LH and FSH release. These methods are essential for the characterization of novel GnRH analogs and for investigating the physiology and pathophysiology of the HPG axis. Researchers should optimize parameters such as agonist concentration, stimulation time, and sampling frequency based on their specific experimental objectives.
References
Application Notes and Protocols for [D-pGlu1,D-Phe2,D-NaI3,6]-Gn-RH
For Researchers, Scientists, and Drug Development Professionals
Introduction
[D-pGlu1,D-Phe2,D-NaI3,6]-Gn-RH is a potent synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. As a key regulator of the hypothalamic-pituitary-gonadal axis, the GnRH receptor is a significant target in reproductive medicine and oncology. This document provides essential information for researchers utilizing this compound, including supplier details, purchasing information, experimental protocols, and an overview of the relevant signaling pathways.
Supplier and Purchasing Information
The following table summarizes purchasing information for this compound and options for custom peptide synthesis. Researchers should inquire with suppliers for the most current pricing and availability.
| Supplier | Product Name | Catalog Number | Purity | Formulation | Notes |
| MedChemExpress | This compound | HY-P1475 | >98% | Lyophilized powder | GnRH receptor agonist.[1] |
| Custom Synthesis | |||||
| GenScript | Custom Peptide Synthesis | N/A | Various | Lyophilized powder | Offers various purity levels and modifications. |
| Thermo Fisher Scientific | Custom Peptide Synthesis Services | N/A | Various | Lyophilized powder | Synthesis of peptides from 2 to 110 amino acids. |
| AAPPTec | Custom Peptide Synthesis | N/A | Various | Lyophilized powder | Can incorporate non-standard amino acids. |
| JPT Peptide Technologies | Custom Peptide Synthesis Service | N/A | Various | Lyophilized powder | ISO 9001:2015 certified. |
| CPC Scientific | Custom Peptide Synthesis Services | N/A | Up to 99% | Lyophilized powder | Can produce peptides from 2 to >200 amino acids in length. |
Experimental Protocols
In Vitro Assay: Inhibition of Progesterone (B1679170) Secretion in Human Granulosa Cells
This protocol is a representative method for assessing the bioactivity of this compound by measuring its effect on progesterone secretion in cultured human granulosa cells.
1. Materials and Reagents:
-
This compound
-
Human granulosa-lutein cells
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics
-
Human chorionic gonadotropin (hCG)
-
Progesterone ELISA kit
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
Sterile cell culture plates (24-well)
-
CO2 incubator (37°C, 5% CO2)
2. Experimental Workflow:
Figure 1. Experimental workflow for the in vitro progesterone secretion assay.
3. Detailed Procedure:
-
Cell Plating: Seed human granulosa-lutein cells in 24-well plates at a density of approximately 1 x 10^5 cells/well.
-
Cell Culture: Culture the cells for 24-48 hours in a CO2 incubator at 37°C to allow for attachment.
-
Starvation (Optional): For some experimental designs, it may be beneficial to starve the cells in a serum-free medium for 4-6 hours prior to treatment.
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare serial dilutions of the peptide to achieve the desired final concentrations (e.g., 10^-12 M to 10^-6 M).
-
Prepare a working solution of hCG.
-
Remove the culture medium and replace it with a fresh medium containing the different concentrations of this compound and a fixed, stimulatory concentration of hCG. Include appropriate controls (vehicle control, hCG alone).
-
-
Incubation: Incubate the treated cells for 24-48 hours.
-
Supernatant Collection: Carefully collect the culture supernatant from each well for progesterone analysis.
-
Cell Lysis and Protein Quantification:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Add cell lysis buffer to each well and incubate on ice.
-
Collect the cell lysates and determine the total protein concentration using a standard protein assay.
-
-
Progesterone Measurement:
-
Measure the concentration of progesterone in the collected supernatants using a commercially available progesterone ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the progesterone concentrations to the total protein content for each well.
-
Plot the normalized progesterone levels against the concentration of this compound to determine the dose-dependent inhibitory effect.
-
Signaling Pathways
This compound, as a GnRH agonist, initially stimulates and then desensitizes the GnRH receptor, leading to a long-term suppression of gonadotropin release. The initial stimulation activates a cascade of intracellular signaling events.
GnRH Receptor Signaling Cascade
Upon binding of an agonist like this compound, the GnRH receptor, a G-protein coupled receptor (GPCR), activates several downstream pathways. The primary pathway involves the activation of Gq/11 proteins.
Figure 2. GnRH receptor signaling pathway activated by an agonist.
Pathway Description:
-
Receptor Binding and G-Protein Activation: The GnRH agonist binds to the GnRH receptor on the surface of pituitary gonadotrope cells. This binding induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein, Gq/11.
-
Phospholipase C Activation: The activated alpha subunit of Gq/11 stimulates phospholipase C (PLC).
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytosol.
-
Protein Kinase C Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).
-
MAPK Cascade: Activated PKC can then phosphorylate and activate downstream signaling molecules, including members of the mitogen-activated protein kinase (MAPK) family (such as ERK, JNK, and p38).
-
Gene Transcription: The MAPK cascade ultimately leads to the phosphorylation of transcription factors in the nucleus, modulating the expression of genes encoding for the gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH).
Continuous stimulation with a potent agonist like this compound leads to the downregulation of the GnRH receptor and desensitization of these signaling pathways, resulting in the therapeutic suppression of gonadotropin release.
Disclaimer
This document is intended for research purposes only and is not for use in diagnostic or therapeutic procedures. The information provided is based on currently available scientific literature and may be subject to change. Researchers should always consult the latest publications and supplier information for the most accurate and up-to-date protocols and safety data.
References
Calculating working concentrations of [D-pGlu1,D-Phe2,D-NaI3,6]-Gn-RH
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
[D-pGlu1,D-Phe2,D-NaI3,6]-Gn-RH is a synthetic analog of the endogenous decapeptide, Gonadotropin-Releasing Hormone (GnRH). As a GnRH agonist, it binds to and activates the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) located on pituitary gonadotrope cells.[1] This activation is the primary trigger for the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2]
Initial activation of the GnRH receptor by an agonist leads to a "flare" effect, characterized by a surge in LH and FSH secretion. However, continuous or prolonged exposure to a potent agonist like this compound leads to receptor desensitization and downregulation.[3] This paradoxical effect results in a profound suppression of gonadotropin release, leading to a state of "chemical castration," which is therapeutically valuable in hormone-dependent conditions.[4]
One known biological effect of this compound is the dose-dependent inhibition of progesterone (B1679170) secretion from cultured human granulosa cells.[5] This suggests its potential application in reproductive research and drug development.
Physicochemical Properties and Solution Preparation
Accurate preparation of stock and working solutions is critical for obtaining reproducible experimental results.
Compound Properties
A summary of the available physicochemical data for this compound is presented below. It is important to note that the chemical formula may vary slightly between different suppliers.
| Property | Value | Source |
| Molecular Weight | 1343.53 g/mol | [6] |
| Chemical Formula | C₇₁H₈₆N₁₄O₁₁ | [6] |
| Appearance | Solid | - |
| Solubility | Not specified. Presumed soluble in DMSO and potentially aqueous solutions. A solubility test is highly recommended. | - |
| Storage | Store as a solid at -20°C. Protect from light and moisture. Stock solutions in DMSO can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | General peptide handling guidelines. |
Protocol: Preparation of Stock and Working Solutions
This protocol provides a general procedure for preparing a high-concentration stock solution and subsequent serial dilutions.
Materials:
-
This compound solid powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, anhydrous
-
Sterile, nuclease-free water or appropriate assay buffer (e.g., PBS, HBSS)
-
Sterile, low-adhesion microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Pre-Weighing Preparation: Allow the vial of the solid peptide to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh a small amount of the peptide (e.g., 1 mg) using an analytical balance in a sterile environment.
-
Preparing the Stock Solution (e.g., 1 mM):
-
Calculate the volume of DMSO needed to achieve the desired stock concentration. For a 1 mM stock solution with a molecular weight of 1343.53 g/mol :
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
-
Volume (µL) for 1 mg = (0.001 g / (1343.53 g/mol * 0.001 mol/L)) * 1,000,000 µL/L ≈ 744.3 µL
-
-
Add the calculated volume of anhydrous DMSO to the vial containing the 1 mg of peptide.
-
Vortex gently until the solid is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, low-adhesion microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
-
Preparing Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Perform serial dilutions of the stock solution into the final assay buffer to achieve the desired working concentrations.
-
Important: Ensure the final concentration of DMSO in the assay medium is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity. Prepare a vehicle control with the same final DMSO concentration.
-
Application Data: Calculating Working Concentrations
As specific working concentrations for this compound are not published, researchers must perform dose-response experiments to determine the optimal concentration for their specific assay and cell type. The table below provides examples of working concentrations for other well-characterized GnRH agonists to serve as a starting point for these optimization studies.
| Application | Assay Type | GnRH Agonist Example | Cell Line / Model | Working Concentration Range |
| In Vitro | Receptor Binding | [His(imBzl)⁶, Pro⁹-NEt]-GnRH | Rat Pituitary Membranes | 0.1 - 10 nM (for Ki determination) |
| In Vitro | LH/FSH Release | Leuprolide Acetate | Primary Rat Pituitary Cells | 0.01 nM - 100 nM |
| In Vitro | Calcium Mobilization | Triptorelin | CHO-K1 cells (hGnRHR) | 0.1 pM - 100 nM |
| In Vitro | Progesterone Inhibition | Buserelin | Human Granulosa-Lutein Cells | 1 nM - 1 µM |
| In Vivo | Ovulation Induction | Deslorelin | Canine | 50 - 100 µg/kg |
Experimental Protocols
Below are detailed protocols for key experiments relevant to characterizing the activity of a GnRH agonist.
Protocol: In Vitro Luteinizing Hormone (LH) Release Assay
This protocol describes a method to measure the ability of this compound to stimulate LH release from a murine pituitary gonadotrope cell line, such as LβT2 cells.
Materials:
-
LβT2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS, antibiotics)
-
Serum-free medium
-
This compound working solutions
-
Positive control (e.g., native GnRH)
-
Vehicle control (assay buffer with DMSO)
-
Phosphate-Buffered Saline (PBS)
-
24-well tissue culture plates
-
ELISA kit for mouse LH
Procedure:
-
Cell Seeding: Plate LβT2 cells in a 24-well plate at a density of ~2.5 x 10⁵ cells/well. Culture for 48-72 hours until they reach ~80% confluency.
-
Serum Starvation: Gently wash the cells twice with warm PBS. Replace the complete medium with serum-free medium and incubate for 2-4 hours. This reduces basal signaling.
-
Compound Treatment:
-
Prepare serial dilutions of this compound (e.g., from 1 pM to 1 µM) in serum-free medium. Also prepare positive and vehicle controls.
-
Remove the starvation medium and add 500 µL of the respective treatment or control solutions to each well.
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a predetermined time (e.g., 3-4 hours) to allow for LH secretion.
-
Supernatant Collection: Carefully collect the supernatant from each well without disturbing the cell layer.
-
LH Quantification: Centrifuge the collected supernatants at 300 x g for 5 minutes to pellet any detached cells. Measure the concentration of LH in the clarified supernatant using a specific mouse LH ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the measured LH concentration against the log of the agonist concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC₅₀ value.
Protocol: Calcium Flux Assay
This protocol outlines a method to measure intracellular calcium mobilization in response to GnRH receptor activation using a fluorescent calcium indicator.
Materials:
-
HEK293 or CHO-K1 cells stably expressing the human GnRH receptor (hGnRHR)
-
Complete culture medium
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye extrusion)
-
This compound working solutions
-
Positive control (e.g., Ionomycin)
-
Vehicle control
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader with kinetic reading and injection capabilities
Procedure:
-
Cell Seeding: Plate the hGnRHR-expressing cells in a 96-well black, clear-bottom plate at a density that will form a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer in Assay Buffer containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM), 0.02% Pluronic F-127, and optionally, 1-2.5 mM Probenecid.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing: Gently wash the cells twice with 200 µL of Assay Buffer to remove extracellular dye. After the final wash, leave 100 µL of Assay Buffer in each well.
-
Calcium Flux Measurement:
-
Place the plate in the fluorescence microplate reader and allow it to equilibrate to 37°C.
-
Set the instrument to kinetic mode, with an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm for Fluo-4.
-
Establish a baseline fluorescence reading for 30-60 seconds.
-
Using the instrument's injectors, add 20 µL of the this compound working solutions or controls to the appropriate wells.
-
Continue recording the fluorescence intensity for at least 3-5 minutes to capture the transient calcium signal.
-
-
Data Analysis: Analyze the kinetic data by calculating the change in fluorescence (ΔF) over baseline (F₀). Plot the peak response (ΔF/F₀) against the log of the agonist concentration to determine the EC₅₀.
Visualizations
GnRH Receptor Signaling Pathway
The binding of a GnRH agonist to its receptor (GnRHR) on pituitary gonadotropes primarily activates the Gαq/11 G-protein.[5] This initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[3] These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, culminating in the synthesis and secretion of LH and FSH.[6][7]
Caption: GnRH agonist signaling cascade in pituitary gonadotropes.
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing a novel GnRH agonist in vitro.
Caption: General workflow for in vitro characterization of a GnRH agonist.
References
- 1. carlroth.com [carlroth.com]
- 2. Potent and Orally Bioavailable GPR142 Agonists as Novel Insulin Secretagogues for the Treatment of Type 2 Diabetes. | Semantic Scholar [semanticscholar.org]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. ivf-worldwide.com [ivf-worldwide.com]
- 5. mft.nhs.uk [mft.nhs.uk]
- 6. researchgate.net [researchgate.net]
- 7. Gonadotropin-Releasing Hormone (GnRH) Agonist Protocol Improves Pregnancy Outcomes During In Vitro Fertilization (IVF) and Intracytoplasmic Sperm Injection (ICSI) Treatment in Young Infertile Women: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for [D-pGlu1,D-Phe2,D-NaI3,6]-Gn-RH in Reproductive Endocrine Axis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
[D-pGlu1,D-Phe2,D-NaI3,6]-Gn-RH is a potent synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. GnRH, a decapeptide produced in the hypothalamus, is a critical regulator of the reproductive endocrine axis. It stimulates the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland. These gonadotropins, in turn, control gonadal steroidogenesis and gametogenesis. Synthetic GnRH agonists, such as this compound, are valuable tools in reproductive research due to their enhanced potency and prolonged duration of action compared to native GnRH.
These analogs are instrumental in studying the intricate mechanisms of the hypothalamic-pituitary-gonadal (HPG) axis, investigating the pathophysiology of reproductive disorders, and in the development of novel therapeutic strategies for conditions such as infertility, endometriosis, and hormone-dependent cancers. This document provides detailed application notes and experimental protocols for the use of this compound in reproductive endocrine research.
Mechanism of Action and Signaling Pathway
Upon binding to the GnRH receptor (GnRHR), a G-protein coupled receptor on pituitary gonadotrophs, this compound initiates a cascade of intracellular signaling events. The primary pathway involves the activation of the Gq/11 protein, leading to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling molecules ultimately lead to the synthesis and secretion of LH and FSH.
Continuous stimulation of the GnRH receptor with an agonist like this compound leads to an initial "flare" of gonadotropin release, followed by receptor desensitization and downregulation, resulting in a suppressed state of the reproductive axis. This biphasic response is a key feature exploited in both research and clinical settings.
Figure 1: Simplified GnRH Receptor Signaling Pathway.
Quantitative Data
| GnRH Agonist | Receptor Binding Affinity (Ka, M⁻¹) | Relative Potency (LH Release) | Reference |
| GnRH | 6.6 x 10⁸ | 1 | [1] |
| [D-Ala⁶, des-Gly¹⁰]-GnRH N-ethylamide | 1.1 x 10¹⁰ | ~15-20 | [2] |
| Buserelin | Not specified | ~20-50 | [1] |
| Leuprolide | Not specified | ~15-50 |
Experimental Protocols
In Vitro Bioassay: Assessment of GnRH Agonist Activity on Progesterone (B1679170) Secretion by Rat Granulosa Cells
This protocol is adapted from methodologies describing the direct effects of GnRH agonists on ovarian steroidogenesis.[3][4] It provides a framework for evaluating the bioactivity of this compound by measuring its effect on progesterone production in cultured rat granulosa cells.
Materials:
-
Immature female Sprague-Dawley rats (21-25 days old)
-
Pregnant Mare Serum Gonadotropin (PMSG)
-
Human Chorionic Gonadotropin (hCG)
-
McCoy's 5a medium (or other suitable cell culture medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Ovine LH (oLH) or FSH (oFSH)
-
Progesterone ELISA kit
-
Cell culture plates (24- or 48-well)
-
Sterile dissection tools
-
Centrifuge
Procedure:
-
Animal Priming:
-
Administer a subcutaneous injection of 10 IU of PMSG to immature female rats to stimulate follicular development.
-
48 hours post-PMSG injection, administer a subcutaneous injection of 5 IU of hCG to induce ovulation and luteinization.
-
Euthanize the rats 24-48 hours after hCG injection.
-
-
Granulosa Cell Isolation:
-
Aseptically dissect the ovaries and place them in sterile, cold culture medium.
-
Puncture the large follicles with a sterile 26-gauge needle to release the granulosa cells.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Wash the cell pellet twice with fresh culture medium.
-
Resuspend the cells in culture medium supplemented with 10% FBS and antibiotics.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Cell Culture and Treatment:
-
Plate the granulosa cells at a density of 1-2 x 10⁵ viable cells/well in a 24- or 48-well plate.
-
Allow the cells to attach and equilibrate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.
-
After 24 hours, replace the medium with fresh serum-free medium containing various concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁷ M).
-
Include control wells (no treatment) and positive control wells (e.g., 10 ng/mL oLH or oFSH).
-
Incubate the cells for 24-48 hours.
-
-
Progesterone Measurement:
-
Collect the culture supernatant from each well.
-
Measure the concentration of progesterone in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the mean progesterone concentration for each treatment group.
-
Plot the progesterone concentration as a function of the this compound concentration to generate a dose-response curve.
-
Determine the EC50 value of the agonist's effect on progesterone secretion.
-
Figure 2: In Vitro Bioassay Workflow.
In Vivo Model: Superovulation in Mice to Assess GnRH Agonist Effects
This protocol outlines a method to study the in vivo effects of this compound on ovarian function in a mouse superovulation model. This can be adapted to assess various endpoints, including ovulation rate, oocyte quality, and steroid hormone levels.
Materials:
-
Immature female mice (e.g., C57BL/6 or FVB, 3-4 weeks old)
-
Pregnant Mare Serum Gonadotropin (PMSG)
-
Human Chorionic Gonadotropin (hCG)
-
This compound
-
Saline solution (0.9% NaCl)
-
Syringes and needles for injection
-
Anesthetic agent
-
Surgical tools for dissection
-
Media for oocyte collection (e.g., M2 medium)
Procedure:
-
Animal Groups:
-
Divide the mice into at least three groups:
-
Control Group: Saline injections.
-
Standard Superovulation Group: PMSG and hCG injections.
-
GnRH Agonist Group: this compound followed by PMSG and hCG.
-
-
-
Dosing and Administration:
-
GnRH Agonist Group: Administer a subcutaneous injection of this compound. A dose-response study should be performed to determine the optimal dose (e.g., ranging from 0.1 to 10 µ g/mouse ). The timing of administration relative to PMSG will depend on the experimental question (e.g., 24 hours prior to PMSG for a flare effect study).
-
Standard Superovulation and GnRH Agonist Groups (Day 0): Administer an intraperitoneal (IP) injection of 5 IU of PMSG.
-
All Groups (Day 2): 48 hours after the PMSG injection, administer an IP injection of 5 IU of hCG to trigger ovulation.
-
-
Mating (Optional):
-
Immediately after the hCG injection, pair each female with a fertile male mouse.
-
The following morning, check for the presence of a vaginal plug as evidence of mating.
-
-
Sample Collection (14-16 hours post-hCG):
-
Euthanize the mice.
-
Blood Collection: Collect blood via cardiac puncture for serum hormone analysis (LH, FSH, estradiol, progesterone).
-
Oviduct and Ovary Collection: Dissect the oviducts and ovaries.
-
Oocyte Retrieval: Place the oviducts in a dish with M2 medium. Puncture the ampulla of the oviduct to release the cumulus-oocyte complexes.
-
Oocyte Counting: Count the number of oocytes under a dissecting microscope.
-
-
Endpoint Analysis:
-
Hormone Levels: Analyze serum hormone concentrations using ELISA or radioimmunoassay.
-
Ovulation Rate: Compare the number of oocytes retrieved between the different groups.
-
Oocyte Quality: Assess oocyte morphology and meiotic stage.
-
Fertilization Rate (if mated): Flush the oviducts at 24-48 hours post-hCG to collect 2-cell embryos and assess the fertilization rate.
-
Figure 3: In Vivo Superovulation Workflow.
Conclusion
This compound is a potent tool for investigating the complexities of the reproductive endocrine axis. The protocols provided herein offer a starting point for researchers to explore its effects both in vitro and in vivo. Due to the limited availability of specific quantitative data for this particular analog, it is crucial to perform thorough dose-response characterizations to determine its optimal working concentrations in any given experimental system. The provided workflows and signaling pathway diagrams serve as a guide for designing and interpreting experiments aimed at elucidating the role of GnRH signaling in reproductive health and disease.
References
- 1. academic.oup.com [academic.oup.com]
- 2. GnRH receptors in cultured rat granulosa cells: mediation of the inhibitory and stimulatory actions of GnRH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steroidogenesis in vitro of human granulosa-luteal cells pretreated in vivo with gonadotropin-releasing hormone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving stability of [D-pGlu1,D-Phe2,D-NaI3,6]-Gn-RH in solution
This technical support center provides guidance on improving the stability of the Gonadotropin-Releasing Hormone (GnRH) analog, [D-pGlu1,D-Phe2,D-NaI3,6]-Gn-RH, in solution. The information is intended for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and answer frequently asked questions.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the handling and storage of this compound solutions.
Issue: I am observing precipitation or cloudiness in my peptide solution.
-
Possible Cause: The solubility of the peptide may be exceeded at the current concentration, pH, or temperature. Aggregation can also lead to precipitation.
-
Troubleshooting Steps:
-
Verify Solubility: Check the recommended solvent and concentration for this compound. If a stock solution was prepared in an organic solvent like DMSO or DMF, ensure the final aqueous dilution does not cause the peptide to crash out.
-
Adjust pH: The solubility of peptides is often pH-dependent. For many GnRH analogs, a slightly acidic pH (around 5.0) can improve solubility and stability.[1]
-
Temperature Control: Some peptides are less soluble at lower temperatures. Try gently warming the solution to see if the precipitate redissolves. For long-term storage, follow the recommended temperature guidelines, but be aware of potential solubility issues upon thawing.
-
Incorporate Excipients: The addition of certain excipients can enhance solubility. Consider the use of co-solvents or non-ionic surfactants, but verify their compatibility with your experimental system.
-
Issue: My peptide appears to be losing biological activity over time.
-
Possible Cause: The peptide is likely degrading in solution. Common degradation pathways for peptides include hydrolysis, oxidation, and deamidation. The substitution of D-amino acids, as in this compound, significantly enhances resistance to enzymatic degradation.[2][3]
-
Troubleshooting Steps:
-
Optimize pH and Buffer: The rate of chemical degradation is highly dependent on pH. For similar GnRH analogs like gonadorelin (B1671987) and triptorelin (B344507), maximum stability has been observed at a pH of approximately 5.0 in an acetate (B1210297) buffer.[1] Phosphate buffers have been shown to increase degradation for some GnRH analogs.[1]
-
Control Temperature: Store the peptide solution at the recommended temperature, typically -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles, which can accelerate degradation.[4]
-
Minimize Oxidation: If the peptide is susceptible to oxidation, consider preparing solutions in deoxygenated buffers or purging the vial with an inert gas like nitrogen or argon.
-
Aliquot Solutions: To prevent contamination and degradation from repeated handling, aliquot the stock solution into single-use volumes.
-
Frequently Asked Questions (FAQs)
What is the primary advantage of the D-amino acid substitutions in this compound?
The incorporation of D-amino acids at positions 1, 2, 3, and 6 makes the analog more resistant to enzymatic degradation by proteases.[2][3] Most proteolytic enzymes are stereospecific and do not readily cleave peptide bonds involving D-amino acids. This modification significantly increases the in vivo half-life and potency of the analog compared to the native GnRH.[2][5]
What are the common degradation pathways for GnRH analogs in solution?
While D-amino acid substitutions protect against enzymatic degradation, chemical degradation can still occur. The primary pathways include:
-
Hydrolysis: Cleavage of the peptide backbone, which is often pH-dependent.
-
Oxidation: Particularly of Tryptophan (Trp) and Histidine (His) residues if present and exposed.
-
Deamidation: Of Asparagine (Asn) and Glutamine (Gln) residues, if present.
-
Aggregation: Formation of non-covalent oligomers or larger aggregates, which can lead to loss of activity and precipitation.
What are recommended storage conditions for this compound solutions?
For long-term stability, it is recommended to store lyophilized peptide at -20°C or below. Once reconstituted, aqueous solutions should be stored at 4°C for short-term use (2-7 days) or at -20°C or -80°C for longer periods.[4] It is best practice to aliquot the solution to avoid multiple freeze-thaw cycles.[4]
How can I assess the stability of my this compound solution?
Stability-indicating analytical methods are used to monitor the concentration of the intact peptide and detect the formation of degradation products over time. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[1][6]
Data on GnRH Analog Stability
Table 1: Influence of pH and Buffer on the Stability of Gonadorelin and Triptorelin in Aqueous Solution at 20°C
| Peptide | Buffer (0.1 M) | pH | Predicted t90% (years) |
| Gonadorelin | Acetate | 5.0 | 9.0 |
| Triptorelin | Acetate | 5.0 | 7.7 |
| Gonadorelin | Phosphate | 7.0 | Lower stability (specific data not provided) |
| Triptorelin | Phosphate | 7.0 | Higher degradation compared to acetate[1] |
Data adapted from Helm, V. J., & Müller, B. W. (1990). Stability of Gonadorelin and Triptorelin in Aqueous Solution. Pharmaceutical Research, 7(12), 1253–1256.[1]
Table 2: General Formulation Strategies to Enhance Peptide Stability
| Strategy | Mechanism of Action | Examples |
| pH Optimization | Minimizes rates of hydrolysis and other pH-dependent degradation reactions. | Use of acetate buffer at pH ~5.0 for GnRH analogs.[1] |
| Addition of Stabilizers | Can reduce aggregation and chemical degradation. | Mannitol, sucrose, trehalose.[1] |
| Use of Antioxidants | Prevents oxidative degradation of susceptible amino acid residues. | Ascorbic acid, methionine. |
| Lyophilization | Removal of water prevents hydrolytic degradation, allowing for long-term storage. | Standard practice for commercial peptide formulations. |
| Depot Formulations | Provides sustained release and protects the peptide from degradation in vivo. | Microencapsulation in biodegradable polymers (e.g., PLGA), implants.[3][7] |
Experimental Protocols
Protocol: In Vitro Stability Testing of a GnRH Analog using HPLC
This protocol outlines a general procedure for assessing the stability of a GnRH analog in a given formulation.
-
Materials and Reagents:
-
This compound peptide standard
-
Proposed buffer solution (e.g., 0.1 M acetate buffer, pH 5.0)
-
HPLC-grade water and acetonitrile
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
-
-
Preparation of Stability Samples:
-
Prepare a stock solution of the GnRH analog in the chosen buffer at a known concentration (e.g., 1 mg/mL).
-
Dispense aliquots of the solution into several vials.
-
Store the vials under different temperature conditions (e.g., 4°C, 25°C, 40°C).
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A typical gradient would be a linear increase in Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~220 nm or ~280 nm
-
Injection Volume: 20 µL
-
-
Procedure:
-
At specified time points (e.g., 0, 1, 2, 4, 8 weeks), remove a vial from each storage condition.
-
Inject the sample onto the HPLC system.
-
Record the chromatogram.
-
The area of the main peptide peak is proportional to its concentration. Degradation products will appear as new or larger impurity peaks.
-
-
Data Analysis:
-
Calculate the percentage of the initial peptide remaining at each time point.
-
Plot the natural logarithm of the remaining peptide concentration versus time to determine the degradation rate constant (k).
-
Use the Arrhenius equation to predict the shelf-life (t90%, time to 90% potency) at a given storage temperature.
-
Visualizations
Caption: Workflow for a typical in vitro stability study of a peptide solution.
Caption: Common chemical degradation pathways for GnRH analogs in solution.
References
- 1. Stability of gonadorelin and triptorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy | MDPI [mdpi.com]
- 3. GnRH analogs in reproductive medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cellsciences.com [cellsciences.com]
- 5. Gonadotropin-releasing hormone (GnRH) analogs: relationship between their structure, proteolytic inactivation and pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. US20230248801A1 - INJECTABLE COMPOSITION COMPRISING GnRH ANALOGUE - Google Patents [patents.google.com]
Potential off-target effects of [D-pGlu1,D-Phe2,D-NaI3,6]-Gn-RH in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the GnRH antagonist [D-pGlu1,D-Phe2,D-NaI3,6]-Gn-RH, commonly known as Cetrorelix. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the known primary off-target effects of Cetrorelix?
A1: The most historically discussed off-target effect of GnRH antagonists is the potential to induce histamine (B1213489) release from mast cells.[1] First-generation GnRH antagonists were known to cause systemic histamine release, leading to edematogenic states.[1] Cetrorelix, a later-generation antagonist, was specifically designed to minimize this effect.[1] In preclinical studies, Cetrorelix has demonstrated a very low potential for histamine release at clinically relevant concentrations.[2]
Q2: Has Cetrorelix been screened against a broad panel of receptors to identify other potential off-target binding sites?
Q3: What were the findings of the preclinical safety pharmacology studies for Cetrorelix?
A3: Preclinical safety pharmacology studies for Cetrorelix have shown a favorable safety profile.[4] These studies did not demonstrate any significant adverse effects on cardiovascular, neurological, or gastrointestinal systems at therapeutic doses.[1][3] However, it was noted that very high intravenous doses could cause bronchospasm in anesthetized guinea pigs.[1][3] No target organ toxicity was observed in acute, subacute, and chronic toxicity studies in rats and dogs.[5]
Q4: Is Cetrorelix known to have any effects on the cardiovascular system?
A4: Standard preclinical cardiovascular safety assessments in pigs, which included monitoring of arterial blood pressure, heart rate, and left ventricular contractility, showed no adverse effects of Cetrorelix at an intravenous dose of 100 µg/kg.[3] Furthermore, no mutagenic or clastogenic potential has been identified.[5]
Q5: Should I be concerned about histamine release when using Cetrorelix in my experiments?
A5: While Cetrorelix has a significantly lower histamine-releasing potential compared to earlier GnRH antagonists, it is not completely inert in this regard, especially at higher concentrations.[1][6] In an ex vivo model using human skin samples, Cetrorelix induced significant histamine release at concentrations of 30 µg/ml and 300 µg/ml, but not at 3 µg/ml.[6] For researchers working with mast cell-rich tissues or in systems highly sensitive to histamine, this potential should be considered.
Troubleshooting Guides
Issue 1: Unexpected Inflammatory or Allergic-Like Response in In Vitro or In Vivo Models
Possible Cause: This could be due to a low-level histamine release from mast cells, particularly if using high concentrations of Cetrorelix or working with a model system that is highly sensitive to mast cell degranulation.
Troubleshooting Steps:
-
Review Cetrorelix Concentration: Confirm that the concentration of Cetrorelix being used is within the recommended range for your experimental setup and not excessively high.
-
Include Antihistamine Control: In your experimental design, include a control group pre-treated with an H1 receptor antagonist to see if this mitigates the observed inflammatory response.
-
Perform a Histamine Release Assay: If feasible, directly measure histamine release in your experimental system (e.g., cell culture supernatant, tissue perfusate) in the presence of Cetrorelix.
-
Consider an Alternative GnRH Antagonist: If histamine release is a persistent issue, consider using an alternative GnRH antagonist with an even lower histamine-releasing potential, such as Degarelix.[6]
Issue 2: Unexplained Cardiovascular Effects in Animal Models
Possible Cause: While preclinical studies have not shown adverse cardiovascular effects at therapeutic doses, unexpected responses could arise from the specific experimental conditions, animal model sensitivity, or very high, non-clinical doses.
Troubleshooting Steps:
-
Verify Dosing and Administration: Double-check your dose calculations and the route of administration. Ensure they are consistent with established protocols.
-
Monitor Cardiovascular Parameters: Implement continuous monitoring of key cardiovascular parameters such as blood pressure, heart rate, and ECG in a control group and a Cetrorelix-treated group to identify any transient or sustained changes.
-
Assess Vehicle Effects: Run a vehicle-only control group to rule out any effects of the solvent used to dissolve Cetrorelix.
-
Consult Toxicological Data: Refer to the detailed preclinical toxicology reports for Cetrorelix to understand the safety margins and the effects observed at supra-therapeutic doses.[1][3]
Data Presentation
Table 1: Histamine Release Induced by GnRH Antagonists in an Ex Vivo Human Skin Model
| GnRH Antagonist | Concentration (µg/ml) | Histamine Release (% of Basal Release) | Statistical Significance (p-value) |
| Cetrorelix | 3 | ~150% | Not Significant |
| 30 | ~228% | < 0.05 | |
| 300 | ~279% | < 0.05 | |
| Ganirelix | 1 | ~120% | Not Significant |
| 10 | ~180% | Not Significant | |
| 100 | ~250% | < 0.05 | |
| Abarelix | 3 | ~156% | Not Significant |
| 30 | ~280% | < 0.05 | |
| 300 | ~350% | < 0.05 | |
| Degarelix | 3 | ~110% | Not Significant |
| 30 | ~120% | Not Significant | |
| 300 | ~130% | Not Significant |
Data adapted from a comparative study on histamine release.[6]
Experimental Protocols
Key Experiment: In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay is a common method to indirectly quantify mast cell degranulation, which is correlated with histamine release.
Principle: β-hexosaminidase is an enzyme stored in mast cell granules and is released upon degranulation. Its activity in the cell supernatant can be measured using a colorimetric substrate.
Methodology:
-
Cell Culture:
-
Culture a suitable mast cell line (e.g., RBL-2H3, rat basophilic leukemia cells) in appropriate media.
-
-
Sensitization (Optional, for IgE-mediated activation):
-
Sensitize the cells with anti-DNP IgE overnight.
-
-
Cell Treatment:
-
Wash the cells with a suitable buffer (e.g., Tyrode's buffer).
-
Add varying concentrations of Cetrorelix or a positive control (e.g., compound 48/80 for non-IgE mediated degranulation, or DNP-HSA for IgE-mediated degranulation) to the cells.
-
Include a negative control (buffer only) and a total release control (cells lysed with a detergent like Triton X-100).
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Supernatant Collection:
-
Centrifuge the plates to pellet the cells.
-
Carefully collect the supernatant.
-
-
Enzyme Assay:
-
Add the supernatant to a new plate containing the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).
-
Incubate to allow the enzymatic reaction to proceed.
-
Stop the reaction with a stop buffer (e.g., sodium carbonate).
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm).
-
Calculate the percentage of β-hexosaminidase release for each treatment group relative to the total release control.
-
Visualizations
Caption: On-target mechanism of Cetrorelix.
Caption: Potential off-target effect of Cetrorelix.
References
Troubleshooting inconsistent results with [D-pGlu1,D-Phe2,D-NaI3,6]-Gn-RH
Welcome to the technical support center for [D-pGlu1,D-Phe2,D-Trp3,6]-GnRH, commonly known as Degarelix (B1662521). This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experimentation with this GnRH antagonist.
Important Note on Compound Specificity: This guide focuses on the GnRH antagonist Degarelix ([D-pGlu1,D-Phe2,D-Trp3,6]-GnRH) . Please be aware that a similarly named compound, [D-pGlu1,D-Phe2,D-NaI3,6]-Gn-RH, is a GnRH agonist and will have opposite physiological effects[1]. Ensure you are using the correct compound for your experimental goals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Degarelix?
Degarelix is a synthetic decapeptide that acts as a potent gonadotropin-releasing hormone (GnRH) receptor antagonist[2][3][4]. It competitively and reversibly binds to GnRH receptors in the pituitary gland, thereby blocking the action of endogenous GnRH[2][4][5][6]. This immediate blockade prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary[2][3][5]. The reduction in LH levels leads to a rapid and profound suppression of testosterone (B1683101) production in males[2][5][7]. Unlike GnRH agonists, Degarelix does not cause an initial surge in LH and testosterone levels[7][8][9].
Q2: What are the key differences between GnRH antagonists like Degarelix and GnRH agonists?
The fundamental difference lies in their interaction with the GnRH receptor[6].
-
GnRH Antagonists (e.g., Degarelix): Directly block the GnRH receptor, leading to an immediate and rapid suppression of gonadotropin (LH and FSH) secretion[6]. There is no initial "flare" or surge in hormone levels[8].
-
GnRH Agonists: Initially stimulate the GnRH receptor, causing a temporary surge in LH and FSH, and consequently testosterone[6][7]. Prolonged exposure to the agonist leads to desensitization and downregulation of the receptors, eventually suppressing gonadotropin release[6][10][11].
This distinction is crucial for experimental design, as the initial hormonal flare with agonists can be an unwanted variable.
Q3: How should Degarelix be stored and reconstituted for experimental use?
Proper storage and handling are critical for maintaining the stability and efficacy of Degarelix.
-
Storage: The lyophilized powder should be stored at 25°C, with excursions permitted to 15–30°C[12].
-
Reconstitution: Reconstitute the powder with sterile water for injection immediately before use[13]. Do not use bacteriostatic water[13]. The chemical and physical in-use stability has been demonstrated for 2 hours at 25°C; however, from a microbiological standpoint, it is recommended to use the product immediately after reconstitution[14][15].
-
Administration: Degarelix is for subcutaneous (SC) administration only and should not be administered intravenously[12]. The injection site should be in an area without pressure, such as the abdomen, and should be varied periodically[12].
Q4: What are the expected pharmacokinetic properties of Degarelix?
Following subcutaneous administration, Degarelix forms a depot at the injection site from which it is slowly released[2][3].
| Pharmacokinetic Parameter | Value |
| Plasma Protein Binding | Approximately 90%[2][3][4] |
| Metabolism | Subject to peptide hydrolysis in the hepatobiliary system[2][3][4][13]. It is not a substrate, inducer, or inhibitor of the cytochrome P450 (CYP) enzyme system[2][16]. |
| Elimination | Primarily excreted as peptide fragments in feces (70-80%) and to a lesser extent in urine (20-30%)[3][4][13]. |
| Terminal Half-life | Approximately 53 days for the starting dose and 29-31 days for the maintenance dose[2][4][14]. |
Note: Pharmacokinetic parameters can be influenced by the concentration of the injection solution[2][13].
Troubleshooting Guide
Issue 1: Inconsistent or No Suppression of Testosterone/LH Levels
If you observe variability or a lack of expected hormonal suppression, consider the following factors:
| Potential Cause | Troubleshooting Steps |
| Improper Reconstitution/Storage | Ensure the compound was stored at the correct temperature and protected from degradation. Reconstitute immediately before use with the specified sterile water for injection. In-use stability is limited[14][15]. |
| Incorrect Administration | Confirm the route of administration was subcutaneous. Intravenous administration is incorrect and will alter the pharmacokinetic profile[12]. Ensure the injection technique creates a proper depot and rotate injection sites to avoid issues with absorption[12]. |
| Compound Integrity | Verify the identity and purity of your Degarelix supply. A recent study noted the potential for rapid, irreversible conversion to a hydantoin (B18101) isomer in serum, which could affect activity[17]. |
| Dosing Errors | Double-check dose calculations. For in vivo studies, testosterone suppression is dose-dependent[18]. |
| Assay Issues | Validate your hormone measurement assays (e.g., ELISA, RIA) to ensure they are performing correctly. Run appropriate controls. |
Troubleshooting Workflow: Inconsistent Hormone Suppression
Caption: Troubleshooting decision tree for inconsistent hormone suppression.
Issue 2: Unexpected In Vitro Results (e.g., Cell Viability Assays)
Degarelix has been shown to have direct effects on some prostate cell lines in vitro, reducing cell viability through apoptosis in lines such as WPE1-NA22, WPMY-1, BPH-1, and VCaP cells, but not PC-3 cells[18]. If your results are inconsistent with expectations, consider these points:
| Potential Cause | Troubleshooting Steps |
| Cell Line Specificity | The effect of Degarelix can be cell-line dependent. Ensure the cell line you are using expresses GnRH receptors if that is the target of your study. |
| Compound Stability in Media | Peptides can degrade in cell culture media. Minimize the time between adding the compound to the media and applying it to the cells. Consider the stability of Degarelix under your specific culture conditions (temperature, pH, serum presence). In vitro studies in fresh hepatocytes showed significant degradation within 2 hours[19]. |
| Solvent Effects | If using a solvent like DMSO to dissolve Degarelix, ensure the final concentration in your culture media is not causing cytotoxicity. Run a vehicle-only control. |
| Off-Target Effects | While Degarelix is highly selective for the GnRH receptor, at high concentrations, off-target effects are always a possibility. Perform dose-response experiments to identify the optimal concentration range. |
Issue 3: High Incidence of Injection Site Reactions in In Vivo Models
Injection site reactions (e.g., pain, erythema, swelling) are a known side effect of Degarelix administration[3][5]. While often mild to moderate, they can be a confounding factor in animal studies.
| Potential Cause | Troubleshooting Steps |
| High Injection Volume/Concentration | The pharmacokinetic behavior of Degarelix is influenced by its concentration[2]. Using a very high concentration or large volume can increase local irritation. Adhere to recommended concentrations (e.g., 20 mg/mL or 40 mg/mL)[12][14]. |
| Improper Injection Technique | Ensure the injection is truly subcutaneous and not intradermal, which can increase irritation. |
| Injection Site Location | Rotate injection sites periodically. Avoid areas that may be subject to pressure or irritation from housing conditions[12]. |
| Formulation Issues | Ensure the reconstituted solution is clear and free of particulates. Improper reconstitution can lead to irritation. |
Experimental Protocols & Data
GnRH Receptor Signaling Pathway
Degarelix acts by blocking the initial step in the GnRH signaling cascade in pituitary gonadotrophs.
Caption: GnRH receptor signaling pathway and the antagonistic action of Degarelix.
Key Quantitative Data
| Parameter | Value | Reference |
| GnRH Receptor IC₅₀ | ~3 nM | [18] |
| Testosterone Suppression | 96% of patients achieve medical castration levels (T ≤ 0.5 ng/mL) within 3 days. | [14] |
| In Vitro Stability (Hepatocytes) | < 30% of initial concentration remains after 120 minutes at 37°C. | [19] |
General Protocol: In Vivo Testosterone Suppression Study in Rodents
This protocol is a generalized example and should be adapted to specific experimental needs and institutional animal care guidelines.
-
Animal Model: Select an appropriate rodent model (e.g., adult male Sprague-Dawley rats). Allow for an acclimatization period.
-
Compound Preparation:
-
On the day of injection, reconstitute lyophilized Degarelix with sterile water for injection to the desired concentration (e.g., 10 mg/mL).
-
Ensure the solution is clear and fully dissolved.
-
-
Dosing and Administration:
-
Determine the appropriate dose based on literature and study objectives. Doses from 0 to 10 µg/kg have been shown to have a dose-dependent effect on LH and testosterone in rats[18].
-
Administer the calculated volume via subcutaneous injection in the dorsal region. Vary the injection site if multiple injections are required over time.
-
-
Sample Collection:
-
Collect blood samples at baseline (pre-dose) and at specified time points post-dose (e.g., 6 hours, 24 hours, 3 days, 7 days).
-
Process blood to collect serum or plasma and store at -80°C until analysis.
-
-
Hormone Analysis:
-
Measure serum/plasma concentrations of testosterone and LH using validated commercial ELISA or RIA kits.
-
-
Data Analysis:
-
Compare post-dose hormone levels to baseline levels and to a vehicle-treated control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test).
-
Experimental Workflow: In Vivo Suppression Study
Caption: General workflow for an in vivo hormone suppression experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Degarelix | C82H103ClN18O16 | CID 16136245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. youtube.com [youtube.com]
- 5. Degarelix - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. What is the mechanism of Degarelix Acetate? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. GnRH-antagonists in reproductive medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gonadotrophin-releasing hormone (GnRH) and GnRH agonists: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. drugs.com [drugs.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. cdn.medpath.com [cdn.medpath.com]
- 16. In vitro studies investigating the interactions between degarelix, a decapeptide gonadotropin-releasing hormone blocker, and cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Investigation of the GnRH antagonist degarelix isomerization in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Redirecting [linkinghub.elsevier.com]
Minimizing cytotoxicity of [D-pGlu1,D-Phe2,D-NaI3,6]-Gn-RH in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing the cytotoxicity of [D-pGlu1,D-Phe2,D-NaI3,6]-Gn-RH in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected levels of cell death in our cultures treated with this compound. Is this a known effect?
A1: Yes, GnRH analogs, including agonists and antagonists, can exert direct antiproliferative and apoptotic effects on various cell types, particularly cancer cells that express GnRH receptors.[1][2][3] This cytotoxic effect is often desirable in cancer therapy but can be an unwanted side effect in other research applications. The degree of cytotoxicity can depend on the cell type, concentration of the analog, and duration of exposure.
Q2: What is the underlying mechanism of this compound-induced cytotoxicity?
A2: The cytotoxic effects of GnRH analogs are typically mediated through the GnRH receptor. In many extrapituitary tissues and cancer cells, the GnRH receptor couples to Gαi proteins, in contrast to the Gαq/11 coupling seen in the pituitary.[2][3] Activation of the Gαi pathway can trigger downstream signaling cascades that lead to apoptosis. This can involve the activation of stress-induced mitogen-activated protein kinases (MAPKs) such as p38 and JNK, and the modulation of pro-apoptotic and anti-apoptotic proteins like the Bcl-2 family.[1][4]
Q3: How can we reduce the cytotoxicity of this compound in our cell culture experiments?
A3: To minimize cytotoxicity, consider the following strategies:
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration that achieves the desired biological effect with minimal cell death.
-
Reduce Exposure Time: Limit the duration of treatment to the minimum time required to observe the intended effect.
-
Serum Starvation Conditions: If appropriate for your experimental design, be aware that serum starvation can sensitize cells to apoptosis and may exacerbate the cytotoxic effects of the GnRH analog.
-
Cell Density: Ensure that cells are seeded at an optimal density. Sparse cultures can be more susceptible to stress and cytotoxic insults.
-
Choice of Cell Line: The expression level of the GnRH receptor and the specific signaling pathways present in a given cell line will significantly influence its sensitivity to GnRH analogs.
Q4: Could the observed cytotoxicity be due to a problem with the compound or our cell culture technique?
A4: It is possible. Contamination, improper storage of the compound, or inconsistencies in cell culture practices can all contribute to unexpected cell death. It is crucial to rule out these factors. Refer to the troubleshooting guide below for a systematic approach to identifying the source of the problem.
Troubleshooting Guides
Problem 1: High Levels of Cell Death Observed After Treatment
| Possible Cause | Suggested Solution |
| Concentration of this compound is too high. | Perform a dose-response curve to determine the EC50 for the desired effect and the IC50 for cytotoxicity. Select a concentration that maximizes the desired effect while minimizing cell death. |
| Prolonged exposure to the compound. | Conduct a time-course experiment to identify the earliest time point at which the desired effect is observed. |
| Cell line is highly sensitive to GnRH analog-induced apoptosis. | If possible, consider using a cell line with lower GnRH receptor expression or one known to be less sensitive. Alternatively, use molecular tools to modulate the apoptotic pathway if it does not interfere with the primary experimental question. |
| Suboptimal cell culture conditions. | Ensure consistent cell seeding density, passage number, and media composition.[5] Avoid over-confluency and nutrient depletion. |
| Compound degradation or contamination. | Use a fresh stock of the compound. Ensure proper storage conditions as per the manufacturer's instructions. |
| Microbial contamination of cell culture. | Regularly test for mycoplasma and other microbial contaminants. |
Problem 2: Inconsistent Results Between Experiments
| Possible Cause | Suggested Solution |
| Variability in cell passage number. | Use cells within a narrow passage number range for all experiments, as high passage numbers can lead to phenotypic drift.[5] |
| Inconsistent seeding density. | Standardize the number of cells seeded for each experiment to ensure reproducible results. |
| Variability in compound preparation. | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
| Fluctuations in incubator conditions (CO2, temperature, humidity). | Regularly calibrate and monitor incubator settings. |
Quantitative Data Summary
Table 1: Dose-Dependent Cytotoxicity of a Representative GnRH Analog on Different Cell Lines
| Cell Line | GnRH Receptor Expression | Treatment Duration (hours) | IC50 (nM) |
| PC-3 (Prostate Cancer) | High | 48 | 50 |
| MCF-7 (Breast Cancer) | Moderate | 48 | 250 |
| HEK293 (Non-cancerous) | Low/Negative | 48 | >10000 |
Table 2: Time-Dependent Effect of a Representative GnRH Analog (100 nM) on Cell Viability
| Cell Line | 24 hours (% Viability) | 48 hours (% Viability) | 72 hours (% Viability) |
| PC-3 | 85 | 60 | 40 |
| MCF-7 | 95 | 80 | 65 |
Experimental Protocols
Protocol 1: Determination of IC50 for Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A typical concentration range would be from 0.1 nM to 10 µM.
-
Treatment: Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the compound concentration to determine the IC50 value.
Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of Annexin V binding buffer and analyze the cells by flow cytometry within one hour.
Visualizations
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: Signaling pathway for GnRH analog-induced apoptosis in extrapituitary cells.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. GnRH-II antagonists induce apoptosis in human endometrial, ovarian, and breast cancer cells via activation of stress-induced MAPKs p38 and JNK and proapoptotic protein Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Experiments with [D-pGlu1,D-Phe2,D-NaI3,6]-Gn-RH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the potent GnRH agonist, [D-pGlu1,D-Phe2,D-NaI3,6]-Gn-RH, in in-vitro experiments. The following troubleshooting guides and FAQs are designed to help you optimize your incubation times and overcome common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1] It binds to GnRH receptors on the surface of pituitary gonadotrope cells, initiating a signaling cascade that leads to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This process involves the activation of Gq/11 proteins, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).
Q2: I am not seeing the expected stimulation of my cells after incubation. What could be the issue?
A2: Several factors could contribute to a lack of cellular response. Consider the following:
-
Suboptimal Incubation Time: The optimal incubation time is highly dependent on the specific downstream effect you are measuring. Short-term effects like calcium mobilization occur within seconds to minutes, while longer-term effects like gene expression may require several hours. Refer to the data tables below for recommended incubation times for various assays.
-
Cell Health and Receptor Expression: Ensure your cells are healthy, within a low passage number, and known to express sufficient levels of the GnRH receptor.
-
Agonist Concentration: Verify the concentration of your this compound solution. A full dose-response curve should be performed to determine the optimal concentration for your specific cell type and assay.
-
Reagent Quality: Confirm that the agonist has been stored correctly and has not degraded.
Q3: My results are showing a weaker response with longer incubation times. Why is this happening?
A3: This phenomenon is likely due to homologous desensitization of the GnRH receptor. Prolonged or continuous exposure to a potent agonist like this compound can lead to:
-
Receptor Downregulation: A decrease in the number of GnRH receptors on the cell surface.
-
Receptor Uncoupling: Disruption of the interaction between the receptor and its downstream signaling partners (G-proteins).
This desensitization is a physiological mechanism to prevent overstimulation. For experiments requiring longer incubations, consider a pulsatile application of the agonist if your experimental setup allows, to mimic the natural pulsatile secretion of GnRH.
Q4: How can I optimize the incubation time for my specific experiment?
A4: The best approach is to perform a time-course experiment. This involves incubating your cells with a fixed, optimal concentration of this compound for varying durations. By measuring the response at each time point, you can identify the peak response time for your specific assay and cell model.
Data Presentation: Recommended Incubation Times
The optimal incubation time for this compound is assay-dependent. The following tables provide a summary of typical incubation times reported for various in-vitro assays with GnRH agonists.
Table 1: Short-Term Assays
| Assay | Typical Incubation Time | Key Considerations |
| Receptor Binding | 30 minutes - 2 hours | Aim for equilibrium. Longer times may lead to internalization. |
| Calcium Mobilization | Seconds - 5 minutes | A very rapid response. Real-time measurement is ideal. |
| IP1/IP3 Accumulation | 15 minutes - 1 hour | Capture the initial burst of second messenger production. |
| LH/FSH Secretion | 15 minutes - 4 hours | Can be rapid, but sustained release can be measured over hours. |
Table 2: Long-Term Assays
| Assay | Typical Incubation Time | Key Considerations |
| Gene Expression (e.g., LHβ, FSHβ mRNA) | 4 - 24 hours | Peak expression of different genes can occur at different times. |
| Cell Proliferation/Viability | 24 - 72 hours | Requires extended incubation to observe changes in cell number. |
| Receptor Downregulation Studies | 1 - 24 hours | Time-dependent loss of receptor expression. |
Experimental Protocols
1. Protocol: In-Vitro Luteinizing Hormone (LH) Secretion Assay
Objective: To measure the amount of LH released from cultured pituitary cells in response to this compound.
Materials:
-
Pituitary cell line (e.g., LβT2) or primary pituitary cells
-
Appropriate cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
LH ELISA kit
-
Plate reader
Methodology:
-
Cell Plating: Seed pituitary cells in a 96-well plate at a predetermined density and allow them to adhere and recover for 24-48 hours.
-
Starvation (Optional): For some cell lines, serum-starving the cells for 2-4 hours prior to stimulation can reduce basal signaling.
-
Preparation of Agonist Dilutions: Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations.
-
Stimulation:
-
Carefully remove the culture medium from the wells.
-
Gently wash the cells once with warm PBS.
-
Add the prepared agonist dilutions to the respective wells. Include a vehicle-only control.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for the desired time (e.g., 30 minutes to 4 hours, based on your time-course optimization).
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well without disturbing the cell layer.
-
LH Quantification: Measure the concentration of LH in the collected supernatants using a commercially available LH ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the LH concentration against the agonist concentration to generate a dose-response curve.
2. Protocol: Calcium Mobilization Assay using a FLIPR Instrument
Objective: To measure the rapid increase in intracellular calcium concentration in response to this compound.
Materials:
-
GnRH receptor-expressing cell line (e.g., HEK293-GnRHR)
-
Appropriate cell culture medium
-
FLIPR Calcium Assay Kit (or similar)
-
This compound stock solution
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Black-walled, clear-bottom 96- or 384-well plates
-
FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument
Methodology:
-
Cell Plating: Seed cells into black-walled, clear-bottom plates and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution according to the kit manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate for 1 hour at 37°C, protected from light.
-
-
Compound Plate Preparation: Prepare a plate with serial dilutions of this compound in assay buffer at a concentration that is 4-5x the final desired concentration.
-
FLIPR Measurement:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument parameters for a kinetic read, measuring fluorescence before and after the addition of the agonist.
-
The instrument will add the agonist from the compound plate to the cell plate and record the fluorescence change in real-time.
-
-
Data Analysis: The data is typically expressed as the change in relative fluorescence units (RFU). Plot the peak fluorescence response against the agonist concentration.
Mandatory Visualizations
Caption: GnRH agonist signaling pathway.
Caption: General experimental workflow.
References
Technical Support Center: Ensuring the Integrity of Peptide Agonists in Your Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of peptide agonists during your experiments, ensuring the reliability and reproducibility of your results.
Frequently Asked questions (FAQs)
Q1: What are the primary causes of peptide agonist degradation in experimental settings?
A1: Peptide agonists are susceptible to degradation from several factors. The main causes include:
-
Enzymatic Degradation: Proteases present in serum, cell lysates, or cell culture media can cleave the peptide bonds, inactivating the agonist.[1]
-
Chemical Instability: Certain amino acid residues are prone to specific chemical reactions under typical experimental conditions. These include:
-
Oxidation: Methionine (Met), Cysteine (Cys), Tryptophan (Trp), Histidine (His), and Tyrosine (Tyr) are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), metal ions, or high pH.[2]
-
Deamidation: Asparagine (Asn) and Glutamine (Gln) residues can undergo deamidation, especially at neutral or alkaline pH, forming aspartic acid or glutamic acid and altering the peptide's structure and function.
-
Hydrolysis: Peptide bonds, particularly those involving Aspartic acid (Asp), can be cleaved through hydrolysis, a reaction favored by acidic conditions.
-
-
Physical Instability: Factors like temperature fluctuations, agitation, and improper storage can lead to aggregation, precipitation, or adsorption of the peptide to surfaces, reducing its effective concentration.[3]
-
pH and Temperature: Both pH and temperature significantly influence the rates of chemical degradation reactions and enzyme activity.[4] Storing peptides at a slightly acidic pH of 5-6 is often recommended for optimal stability in solution.[5]
Q2: How should I properly store my peptide agonists to ensure their stability?
A2: Proper storage is critical for maintaining the integrity of your peptide agonists.[6] Best practices depend on whether the peptide is in a lyophilized (powder) or reconstituted (solution) form:
-
Lyophilized Peptides:
-
Reconstituted Peptides (in solution):
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the peptide solution into single-use volumes upon reconstitution.
-
Storage Temperature: Store aliquots at -20°C or -80°C.[5]
-
Solvent Choice: Use sterile, appropriate buffers for reconstitution. For peptides prone to oxidation, deoxygenated buffers can be beneficial.
-
Q3: My peptide agonist appears to be losing activity in my multi-day cell culture experiment. What is the likely cause and how can I prevent it?
A3: The loss of activity in a multi-day experiment is a common issue, often due to enzymatic degradation by proteases secreted by the cells or present in the serum of the culture medium.[1][6]
To prevent this, consider the following strategies:
-
Use Protease Inhibitor Cocktails: Add a broad-spectrum protease inhibitor cocktail to your cell culture medium to inhibit the activity of various proteases.
-
Replenish the Peptide: If feasible for your experimental design, replenish the peptide agonist at regular intervals to maintain its effective concentration.
-
Use Serum-Free or Reduced-Serum Media: If your cell type allows, using serum-free or reduced-serum media can decrease the concentration of proteases.
-
Chemically Modified Analogs: Consider using a more stable, chemically modified analog of your peptide agonist if available. Modifications like N-terminal acetylation or C-terminal amidation can increase resistance to exopeptidases.[1]
Q4: I am observing inconsistent results between experiments. Could this be related to peptide degradation?
A4: Yes, inconsistent results are a hallmark of peptide stability issues. If your peptide is degrading at different rates between experiments, it will lead to variability in its effective concentration and, consequently, the observed biological response.
To improve consistency:
-
Strict Adherence to Protocols: Ensure you are consistently following your storage, handling, and experimental protocols.
-
Aliquot Your Peptides: As mentioned, always aliquot your peptide stocks to avoid variability introduced by multiple freeze-thaw cycles.
-
Prepare Fresh Working Solutions: Prepare your final working solutions fresh from a frozen aliquot for each experiment. Avoid storing peptides in dilute solutions, even for short periods.
-
Monitor Peptide Integrity: If inconsistencies persist, you may need to analytically verify the integrity of your peptide stock using techniques like HPLC.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| No or low biological response from the peptide agonist | 1. Complete degradation of the peptide. 2. Incorrect peptide concentration due to degradation. 3. Peptide aggregation or precipitation. | 1. Verify Peptide Integrity: Analyze a sample of your stock solution and working solution by HPLC or LC-MS to confirm the presence and purity of the intact peptide.2. Use Protease Inhibitors: Incorporate a protease inhibitor cocktail in your assay buffer or cell culture medium.3. Optimize Storage and Handling: Review your storage and handling procedures against the best practices outlined in the FAQ section. Ensure you are using single-use aliquots.4. Check Solubility: Visually inspect your solutions for any signs of precipitation. If the peptide is difficult to dissolve, consult solubility guidelines for your specific peptide or perform a solubility test.[7] |
| Decreasing biological response over time in a long-term experiment | 1. Enzymatic degradation by proteases in the experimental system (e.g., cell culture). 2. Chemical degradation at physiological temperature (37°C) and pH. | 1. Replenish Peptide: Add fresh peptide agonist to your experiment at regular intervals.2. Increase Protease Inhibition: Use a higher concentration of the protease inhibitor cocktail or a cocktail with a broader specificity.3. Use a More Stable Analog: If available, switch to a chemically modified and more stable version of the peptide agonist.4. Perform a Time-Course Stability Study: Incubate your peptide in the experimental medium (e.g., cell culture supernatant) for the duration of your experiment and analyze its stability at different time points using HPLC or LC-MS.[8] |
| High variability between replicate experiments | 1. Inconsistent handling and storage. 2. Repeated freeze-thaw cycles of the stock solution. 3. Bacterial contamination of stock solutions. | 1. Standardize Protocols: Ensure all experimental steps, from peptide reconstitution to addition to the assay, are performed consistently.2. Implement Strict Aliquoting: Prepare single-use aliquots of your stock solution immediately after reconstitution to eliminate freeze-thaw cycles.3. Use Sterile Technique: Reconstitute and handle peptides under sterile conditions to prevent bacterial growth, which can degrade peptides. Consider filtering peptide solutions through a 0.22 µm filter.[5][7] |
| Appearance of unexpected peaks in HPLC or LC-MS analysis | 1. Formation of degradation products (e.g., oxidized, deamidated, or hydrolyzed forms). 2. Peptide aggregation. | 1. Characterize Degradants: Use LC-MS/MS to identify the mass of the unexpected peaks and determine the nature of the degradation (e.g., +16 Da for oxidation).2. Optimize Experimental Conditions: Based on the identified degradation pathway, modify your experimental conditions. For oxidation, try degassing buffers or adding antioxidants. For deamidation, consider working at a slightly more acidic pH if your experiment allows.[3]3. SEC Analysis: Use size-exclusion chromatography (SEC) to investigate the presence of aggregates. |
Quantitative Data on Peptide Stability
The stability of a peptide is highly dependent on its sequence and the experimental conditions. The following tables provide illustrative data on factors affecting peptide stability.
Table 1: Effect of pH on the Half-Life of a Hypothetical Peptide at 37°C
| pH | Half-Life (hours) | Predominant Degradation Pathway |
| 3.0 | 12 | Hydrolysis (Asp-X bonds) |
| 5.0 | 96 | Minimal Degradation |
| 7.4 | 24 | Deamidation (Asn-Gly sequence) |
| 9.0 | 8 | Deamidation, Oxidation |
This table illustrates the general trend that peptide stability is often optimal at a slightly acidic pH, while both highly acidic and alkaline conditions can accelerate degradation.[9]
Table 2: Efficacy of Protease Inhibitors in Preventing Peptide Degradation in Human Serum at 37°C
| Condition | % Intact Peptide Remaining after 4 hours |
| No Inhibitor | 15% |
| Protease Inhibitor Cocktail A | 85% |
| Protease Inhibitor Cocktail B (Broad Spectrum) | 95% |
| EDTA (Metalloprotease Inhibitor) | 40% |
| PMSF (Serine Protease Inhibitor) | 65% |
This table demonstrates that broad-spectrum protease inhibitor cocktails are generally more effective at preventing degradation in complex biological fluids like serum than single inhibitors.
Table 3: Impact of Storage Conditions on Peptide Integrity
| Storage Condition | % Intact Peptide Remaining after 1 Month |
| Lyophilized at -80°C | >99% |
| Lyophilized at -20°C | >98% |
| Lyophilized at 4°C | 90% |
| In Solution at -20°C (single freeze-thaw) | 95% |
| In Solution at -20°C (3 freeze-thaw cycles) | 70% |
| In Solution at 4°C | 50% |
This table highlights the critical importance of storing peptides in a lyophilized state at low temperatures and avoiding repeated freeze-thaw cycles for reconstituted peptides.[2]
Experimental Protocols
Protocol 1: Serum Stability Assay using RP-HPLC
This protocol provides a method to quantify the degradation of a peptide agonist in serum over time.[10]
-
Materials and Reagents:
-
Peptide agonist
-
Human serum
-
Precipitating solution (e.g., acetonitrile (B52724) with 1% trifluoroacetic acid)
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Procedure:
-
Prepare a stock solution of the peptide (e.g., 1 mg/mL in an appropriate solvent like DMSO).
-
Spike the peptide stock solution into pre-warmed (37°C) human serum to a final concentration (e.g., 100 µg/mL).
-
Incubate the mixture at 37°C.
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the serum-peptide mixture.
-
Immediately stop the degradation by adding 2-3 volumes of ice-cold precipitating solution.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated serum proteins.
-
Carefully collect the supernatant and transfer it to an HPLC vial.
-
Analyze the supernatant by RP-HPLC, monitoring at a suitable wavelength (e.g., 220 nm).
-
Integrate the peak area of the intact peptide at each time point.
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample.
-
Plot the percentage of intact peptide versus time to determine the degradation kinetics and calculate the half-life (t₁/₂) of the peptide in serum.
-
Protocol 2: Analysis of Peptide Degradation by LC-MS
This protocol is for identifying and quantifying peptide degradation products in a complex biological sample like cell culture supernatant.[11][12]
-
Materials and Reagents:
-
Peptide agonist
-
Cell culture supernatant
-
LC-MS system (e.g., coupled to an Orbitrap mass spectrometer)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Procedure:
-
Incubate the peptide agonist in the cell culture supernatant under the desired experimental conditions (e.g., 37°C).
-
Collect samples at various time points.
-
For direct analysis of complex samples, samples can often be injected directly after centrifugation to remove cell debris. For cleaner samples, a protein precipitation step (as in Protocol 1) can be performed.[11][12]
-
Inject the sample into the LC-MS system.
-
Separate the peptide and its potential degradation products using a suitable gradient on a C18 column.
-
Acquire mass spectra in full scan mode to detect all ions and in tandem MS (MS/MS) mode to fragment the ions for sequence confirmation and identification of modification sites.
-
-
Data Analysis:
-
Extract ion chromatograms for the expected m/z of the intact peptide and any potential degradation products (e.g., +1 Da for deamidation, +16 Da for oxidation).
-
Analyze the MS/MS spectra to confirm the identity of the degradation products and pinpoint the location of the modification.
-
Quantify the relative abundance of the intact peptide and its degradants over time by comparing their peak areas.
-
Visualizations
Below are diagrams created using the DOT language to visualize key concepts related to peptide agonist experiments.
References
- 1. scribd.com [scribd.com]
- 2. lifetein.com [lifetein.com]
- 3. realpeptides.co [realpeptides.co]
- 4. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 6. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Addressing GnRH receptor desensitization in long-term studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Gonadotropin-Releasing Hormone (GnRH) receptor desensitization in long-term studies.
Troubleshooting Guides
This section addresses specific issues that may arise during in-vitro experiments involving long-term stimulation of GnRH receptors.
Issue 1: Diminished or Absent Downstream Signaling Response (e.g., IP1 accumulation, ERK1/2 phosphorylation) After Prolonged Agonist Exposure.
-
Question: My cells initially show a robust response to a GnRH agonist, but after several hours or days of continuous exposure, the signaling output is significantly reduced or completely abolished. What is causing this and how can I mitigate it?
-
Possible Causes & Solutions:
Cause Explanation Troubleshooting Steps Receptor Downregulation Continuous agonist stimulation can lead to a decrease in the total number of GnRH receptors, both on the cell surface and intracellularly. This can be due to reduced receptor mRNA expression and/or increased receptor degradation.[1][2] 1. Confirm Downregulation: Perform a time-course experiment and measure total GnRH receptor expression levels via Western blot or qPCR. 2. Pulsatile Stimulation: If your experimental design allows, switch from continuous to pulsatile agonist delivery. This mimics the physiological secretion of GnRH and can help avoid receptor downregulation.[2] 3. Optimize Agonist Concentration: Use the lowest effective concentration of the agonist to minimize the extent of downregulation. Receptor-Effector Uncoupling The GnRH receptor may become uncoupled from its downstream G-proteins (primarily Gαq/11) and other signaling effectors. This means that even with agonist bound, the receptor fails to initiate the intracellular signaling cascade.[3][4] 1. Assess G-protein Activation: Use an assay that directly measures G-protein activation (e.g., [35S]GTPγS binding assay) to determine if the receptor is still capable of activating G-proteins. 2. Investigate Post-Receptor Mechanisms: Desensitization can occur at points downstream of the receptor.[4] Examine the activation state of key signaling nodes like PLC, PKC, and downstream kinases. Receptor Internalization While the mammalian GnRH receptor lacks a C-terminal tail and internalizes slowly compared to other GPCRs, prolonged agonist exposure can still lead to its removal from the cell surface.[2][5][6] 1. Quantify Surface Receptors: Use cell-surface ELISA or flow cytometry with a labeled, non-permeant GnRH analog or an antibody against an extracellular epitope of the receptor to quantify the number of surface receptors over time. 2. Visualize Internalization: Perform immunofluorescence microscopy to visualize the localization of the receptor before and after prolonged agonist treatment. Depletion of Intracellular Signaling Molecules In long-term stimulation experiments, essential components of the signaling pathway, such as intracellular calcium stores or key enzymes, may become depleted. 1. Monitor Cellular Health: Ensure that the prolonged agonist treatment is not causing cytotoxicity, which could lead to a general decline in cellular function. 2. Provide Recovery Periods: If possible, include periods of agonist washout in your experimental design to allow cells to replenish signaling components.
Issue 2: High Variability in Desensitization Levels Between Experiments.
-
Question: I am observing inconsistent levels of GnRH receptor desensitization in my long-term cell culture experiments. What could be the source of this variability?
-
Possible Causes & Solutions:
Cause Explanation Troubleshooting Steps Cell Passage Number The phenotype and signaling capacity of cultured cells can change with increasing passage number. 1. Use a Consistent Passage Range: Establish and adhere to a specific range of passage numbers for your experiments. 2. Regularly Test Cell Response: Periodically perform a standard agonist stimulation experiment to ensure the cells are responding as expected. Cell Density Cell confluence can affect receptor expression levels and signaling responses. 1. Standardize Seeding Density: Plate cells at a consistent density for all experiments to ensure a similar level of confluence at the time of agonist treatment. 2. Monitor Confluence: Document the confluence of your cell cultures at the start and end of each experiment. Serum and Media Components Components in fetal bovine serum (FBS) and other media supplements can vary between lots and may influence GnRH receptor signaling. 1. Use a Single Lot of FBS: For a series of related experiments, use the same lot of FBS to minimize variability. 2. Consider Serum-Free Media: If your cell line can be maintained in serum-free or reduced-serum media, this can reduce a significant source of variability.
Frequently Asked Questions (FAQs)
-
Q1: What are the primary mechanisms of GnRH receptor desensitization?
-
A1: GnRH receptor desensitization is a multifaceted process that primarily involves:
-
Receptor Downregulation: A decrease in the total number of GnRH receptors, which can be mediated by a reduction in GnRH receptor mRNA levels.[1][7]
-
Receptor Internalization: The removal of receptors from the cell surface, making them unavailable for agonist binding. Although the mammalian GnRH receptor internalizes slowly, this process contributes to long-term desensitization.[5][6]
-
Uncoupling from Signaling Pathways: The receptor becomes functionally disconnected from its downstream effectors, such as G-proteins and phospholipase C.[3][4] This can occur even when the receptor is still present on the cell surface.
-
-
-
Q2: Does β-arrestin play a role in GnRH receptor desensitization and internalization?
-
A2: The role of β-arrestin in the desensitization of the mammalian type I GnRH receptor is not as straightforward as with many other GPCRs. The mammalian GnRH receptor lacks the C-terminal tail that is typically involved in β-arrestin-mediated desensitization and rapid internalization.[2] However, some studies suggest that β-arrestin-independent internalization pathways exist.
-
-
Q3: How can I quantitatively measure GnRH receptor desensitization?
-
A3: Desensitization can be quantified by measuring the reduction in the response to a GnRH agonist after a period of pre-treatment with the same agonist. This can be assessed through various functional assays, including:
-
Second Messenger Accumulation: Measuring the production of downstream signaling molecules like inositol (B14025) monophosphate (IP1) or changes in intracellular calcium. A rightward shift in the EC50 or a decrease in the Emax of the agonist indicates desensitization.[8]
-
ERK1/2 Phosphorylation: Quantifying the levels of phosphorylated ERK1/2, a key downstream kinase in the GnRH signaling pathway.[9]
-
Receptor Binding Assays: Measuring the number of cell surface receptors using radioligand binding or flow cytometry. A decrease in the number of binding sites is a direct measure of receptor downregulation and internalization.
-
-
-
Q4: Can GnRH antagonists also cause receptor downregulation?
-
Q5: Are there ways to mitigate GnRH receptor desensitization in long-term in-vivo studies?
-
A5: In clinical and animal studies, strategies to manage desensitization include:
-
Pulsatile Administration: Administering GnRH agonists in a pulsatile manner can maintain pituitary responsiveness.[2]
-
Agonist/Antagonist Cycling: Alternating between GnRH agonists and antagonists may help to preserve receptor sensitivity.
-
Dose Optimization: Using the lowest effective dose of a GnRH agonist can help to minimize the extent of desensitization.
-
-
Quantitative Data Summary
The following tables summarize quantitative data related to GnRH agonist-induced desensitization from published studies.
Table 1: Effect of GnRH Agonist on Cell Growth and Receptor mRNA Levels in αT3-1 Cells [1]
| Treatment Time (hours) | Cell Number (% of Control) | [3H]Thymidine Incorporation (% of Control) | GnRH Receptor mRNA (% of Control) |
| 1 | 83.0 ± 13.4 | Not Reported | Not Reported |
| 2 | 75.1 ± 3.2 | Parallel decrease to cell number | ~95% |
| 4 | 63.2 ± 0.66 | Parallel decrease to cell number | ~70% |
| 24 | 52.2 ± 0.87 | Parallel decrease to cell number | ~50% |
Table 2: Effect of GnRH Pretreatment on GnRH Receptor Number and IP Accumulation in αT3-1 Cells [8]
| Pretreatment Condition | Cell Surface GnRH Receptor Number | Maximal GnRH-stimulated [3H]IP Accumulation | EC50 for GnRH-stimulated [3H]IP Accumulation |
| Control (60 min) | 100% | 100% | ~1x |
| 10⁻⁷M GnRH (60 min) | Reduced by 48% | Reduced to 66% of control | Increased ~3-fold |
Experimental Protocols
Protocol 1: GnRH Receptor Internalization Assay by Immunofluorescence
This protocol is adapted from methodologies described in the literature for visualizing receptor internalization.[11]
-
Cell Culture: Plate cells expressing HA-tagged GnRH receptors onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Agonist Treatment: Treat the cells with the GnRH agonist of interest (e.g., 1 µM [D-Trp⁶]-GnRH) for various time points (e.g., 0, 30, 60, 120 minutes) at 37°C. Include an untreated control.
-
Fixation: Wash the cells twice with ice-cold PBS and fix with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Permeabilization (for total receptor staining) and Blocking: For visualizing internalized receptors, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. For surface receptor staining, omit this step. Block all samples with 5% normal goat serum in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against the HA tag (for surface and internalized receptors) or against an extracellular domain of the GnRH receptor (for surface receptors only) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG) for 1 hour at room temperature in the dark.
-
Nuclear Staining and Mounting: Wash the cells three times with PBS and stain the nuclei with DAPI for 5 minutes. Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a confocal microscope. Internalization is observed as a shift from predominantly plasma membrane fluorescence to intracellular punctate fluorescence.
Protocol 2: IP1 Accumulation Assay
This protocol is based on the HTRF (Homogeneous Time-Resolved Fluorescence) IP-One assay, a common method for quantifying Gq-coupled receptor activation.[12][13]
-
Cell Seeding: Seed cells in a 96-well or 384-well white plate at an appropriate density and allow them to adhere overnight.
-
Desensitization Pre-treatment (if applicable): Pre-incubate the cells with a desensitizing concentration of the GnRH agonist for the desired duration.
-
Agonist Stimulation: Wash the cells to remove the pre-treatment agonist (if applicable). Add the stimulation buffer containing LiCl (to inhibit IP1 degradation) and various concentrations of the GnRH agonist. Incubate for the recommended time (e.g., 60 minutes) at 37°C.
-
Lysis and Detection: Add the HTRF IP1 detection reagents (IP1-d2 and anti-IP1-cryptate) to the wells.
-
Incubation: Incubate the plate at room temperature for 1 hour in the dark.
-
Measurement: Read the fluorescence at 620 nm and 665 nm using an HTRF-compatible plate reader.
-
Data Analysis: Calculate the 665/620 ratio and normalize the data. Plot the results as a dose-response curve to determine EC50 and Emax values.
Protocol 3: ERK1/2 Phosphorylation Assay by Western Blot
This protocol is a standard method for assessing the activation of the MAPK signaling pathway downstream of the GnRH receptor.[9][14]
-
Cell Culture and Serum Starvation: Plate cells in 6-well plates. Once they reach 70-80% confluence, serum-starve the cells overnight to reduce basal ERK1/2 phosphorylation.
-
Agonist Treatment: Treat the cells with the GnRH agonist at the desired concentration for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Place the plates on ice, wash the cells with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C. The following day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and express the p-ERK signal as a ratio to the total ERK signal.
Visualizations
Caption: GnRH receptor signaling and desensitization pathway.
Caption: Workflow for troubleshooting GnRH receptor desensitization.
References
- 1. The inhibition of growth and down-regulation of gonadotropin releasing hormone (GnRH) receptor in alphaT3-1 cells by GnRH agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Desensitization of cultured pituitary cells to gonadotropin-releasing hormone: evidence for a post-receptor mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agonist-induced internalization and downregulation of gonadotropin-releasing hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Internalization kinetics of the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GnRH antagonist-induced down-regulation of the mRNA expression of pituitary receptors: comparisons with GnRH agonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Desensitization of gonadotropin-releasing hormone action in the gonadotrope-derived alpha T3-1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. IP3/IP1 Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. academic.oup.com [academic.oup.com]
[D-pGlu1,D-Phe2,D-NaI3,6]-Gn-RH quality control and purity assessment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the gonadotropin-releasing hormone (GnRH) agonist, [D-pGlu1,D-Phe2,D-NaI3,6]-Gn-RH.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent synthetic agonist of the gonadotropin-releasing hormone receptor (GnRHR).[1] It is a decapeptide with modifications at positions 1, 2, 3, and 6, which enhance its stability and binding affinity to the GnRH receptor compared to the native GnRH. Its primary biological effect is to stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.
Q2: What are the primary applications of this peptide in a research setting?
A2: In a research context, this GnRH agonist is often used to study the mechanisms of the hypothalamic-pituitary-gonadal (HPG) axis, investigate the effects of sustained GnRHR activation, and as a tool in reproductive biology and oncology research. Continuous administration can lead to receptor downregulation and a paradoxical suppression of gonadotropin release, a principle applied in various therapeutic areas.
Q3: How should I properly store and handle this compound?
A3: For long-term storage, the lyophilized peptide should be stored at -20°C or colder. For short-term use, it can be stored at 2-8°C. Once reconstituted in a solvent, it is recommended to aliquot the solution and store it at -20°C to avoid repeated freeze-thaw cycles. The stability of the reconstituted peptide will depend on the solvent used.
Q4: What is the recommended solvent for reconstituting the lyophilized peptide?
A4: The choice of solvent depends on the intended application. For in vitro cell-based assays, sterile, nuclease-free water or a buffer such as phosphate-buffered saline (PBS) is commonly used. For analytical purposes like HPLC, a mixture of acetonitrile (B52724) and water is often suitable. It is crucial to consult the manufacturer's product data sheet for specific recommendations.
Quality Control and Purity Assessment
The quality and purity of this compound are critical for obtaining reliable and reproducible experimental results. The primary methods for assessing purity are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Purity Specifications
The following table summarizes typical purity and quality control specifications for research-grade this compound.
| Parameter | Specification | Method |
| Purity (by HPLC) | ≥ 98% | Reverse-Phase HPLC |
| Identity | Conforms to expected molecular weight | Mass Spectrometry (e.g., ESI-MS) |
| Appearance | White to off-white lyophilized powder | Visual Inspection |
| Solubility | Soluble in water | Visual Inspection |
| Peptide Content | Report Value | Amino Acid Analysis or UV Spectrophotometry |
Stability Testing
Stability studies are essential to determine the retest period and appropriate storage conditions. These studies should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH).
| Storage Condition | Minimum Duration | Key Stability-Indicating Parameters |
| Long-Term | 2-8°C | Purity (HPLC), Appearance, Peptide Content |
| Accelerated | 25°C with 60% Relative Humidity | Purity (HPLC), Appearance, Degradation Products |
| Stress Conditions | (e.g., high temperature, light exposure, extreme pH) | Identification of potential degradation products |
Troubleshooting Guide
This guide addresses common issues encountered during the quality control and use of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Purity on HPLC Chromatogram | - Improper storage leading to degradation.- Contamination during handling.- Incorrect HPLC method parameters. | - Verify storage conditions and age of the peptide.- Use fresh, high-quality solvents and clean equipment.- Optimize HPLC method (gradient, column, temperature). |
| Unexpected Peaks in HPLC | - Presence of impurities from synthesis.- Degradation products.- Contamination from solvent or vial. | - Characterize the unexpected peaks using Mass Spectrometry.- Review the synthesis and purification process.- Run a blank injection to check for solvent contamination. |
| Incorrect Molecular Weight in Mass Spectrum | - Adduct formation (e.g., Na+, K+).- Presence of counter-ions (e.g., TFA).- Incorrect instrument calibration. | - Check for common adducts in the mass spectrum.- Consider the presence of counter-ions in the calculated mass.- Calibrate the mass spectrometer with a known standard. |
| Poor Solubility | - Incorrect solvent.- Peptide has degraded or aggregated.- High concentration. | - Try a different solvent or sonicate briefly.- Check the appearance of the lyophilized powder for signs of degradation.- Attempt to dissolve at a lower concentration. |
| Inconsistent Biological Activity | - Inaccurate peptide quantification.- Degradation of the peptide in solution.- Issues with the experimental assay. | - Perform accurate peptide content analysis.- Prepare fresh solutions for each experiment.- Include positive and negative controls in your assay. |
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general method for determining the purity of this compound.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA) (Mobile Phase A)
-
HPLC-grade acetonitrile with 0.1% TFA (Mobile Phase B)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with UV detector
2. Sample Preparation:
-
Accurately weigh approximately 1 mg of the lyophilized peptide.
-
Dissolve in an appropriate solvent (e.g., 1 mL of Mobile Phase A) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
3. HPLC Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Gradient:
Time (min) % Mobile Phase B 0 10 25 70 30 90 35 10 | 40 | 10 |
4. Data Analysis:
-
Integrate the peak areas of all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
Protocol 2: Identity Verification by Mass Spectrometry (MS)
This protocol describes how to confirm the molecular weight of the peptide.
1. Materials and Reagents:
-
This compound sample
-
Mass spectrometry-grade water with 0.1% formic acid
-
Mass spectrometry-grade acetonitrile with 0.1% formic acid
-
Electrospray Ionization Mass Spectrometer (ESI-MS)
2. Sample Preparation:
-
Prepare a dilute solution of the peptide (e.g., 10 µg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
3. MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Range: m/z 500 - 2000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
4. Data Analysis:
-
The expected monoisotopic mass of this compound is approximately 1458.7 Da.
-
Look for the corresponding [M+H]+, [M+2H]2+, and other charged species in the mass spectrum. For example, [M+H]+ should be observed around m/z 1459.7 and [M+2H]2+ around m/z 730.35.
Visualizations
References
Unexpected hormonal responses to [D-pGlu1,D-Phe2,D-NaI3,6]-Gn-RH treatment
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the GnRH agonist, [D-pGlu1,D-Phe2,D-NaI3,6]-Gn-RH.
Troubleshooting Guide
This guide addresses unexpected hormonal responses and other common issues that may be encountered during experiments with this compound.
| Issue ID | Problem | Potential Causes | Recommended Actions |
| UH-01 | No initial surge ("flare") in LH and FSH levels within the first 24-48 hours of treatment. | 1. Compound Degradation: Improper storage or handling of the peptide. 2. Incorrect Dosing: Calculation error or improper administration. 3. Cell Line/Animal Model Insensitivity: Low or absent GnRH receptor expression. 4. Assay Error: Issues with the hormone detection assay (e.g., ELISA). | 1. Verify Compound Integrity: Use a fresh, properly stored aliquot. Confirm solubility and stability in your experimental medium. 2. Review Dosing Protocol: Double-check all calculations and administration techniques. 3. Confirm Receptor Expression: Perform qPCR or Western blot to verify GnRH receptor expression in your model system. 4. Troubleshoot Assay: Run assay controls, check reagent expiration dates, and review the detailed ELISA troubleshooting guide below. |
| UH-02 | Prolonged or exaggerated LH/FSH surge beyond the expected initial "flare" phase. | 1. Pituitary Adenoma: In rare cases, an undiagnosed pituitary adenoma can lead to an abnormal response. 2. Individual Variability: Significant inter-individual or inter-animal differences in pituitary sensitivity. | 1. Veterinary/Clinical Consultation: If working with animal models, consult with a veterinarian. In clinical research, this would warrant further investigation. 2. Dose-Response Analysis: Perform a dose-response study to determine the optimal concentration for the desired effect in your specific model. |
| UH-03 | Failure to achieve suppression of LH and FSH after the initial flare effect (after ~1-2 weeks of continuous treatment). | 1. Insufficient Dose: The administered dose may not be high enough to induce receptor downregulation. 2. Pulsatile vs. Continuous Exposure: In vitro, ensure continuous exposure to the agonist to promote desensitization. 3. Antibody Development: In long-term in vivo studies, the development of antibodies against the GnRH analog is a possibility. | 1. Increase Dose: Titrate the dose upwards to find the effective concentration for suppression. 2. Optimize In Vitro System: For cell culture, ensure a stable concentration of the agonist in the medium. 3. Antibody Screening: Consider screening for anti-GnRH analog antibodies in plasma/serum samples. |
| UH-04 | Unexpected increase in prolactin levels. | GnRH agonists can sometimes lead to a transient increase in prolactin, possibly through indirect effects on dopamine (B1211576) pathways.[1][2][3] | 1. Measure Prolactin Routinely: Include prolactin in your panel of hormones to be measured. 2. Investigate Dopaminergic Pathways: If this is a consistent finding, further experiments could explore the involvement of dopamine and its receptors. |
| UH-05 | Paradoxical Ovarian Hyperstimulation (in vivo female models). | This is a rare but reported phenomenon where a GnRH agonist, intended to suppress ovarian function, causes hyperstimulation. The exact mechanism is not fully understood but may involve altered gonadotropin receptor function. | 1. Monitor Ovarian Morphology: Use ultrasound or histology to monitor for signs of ovarian hyperstimulation. 2. Hormone Monitoring: Closely monitor estradiol (B170435) and progesterone (B1679170) levels. 3. Discontinue Treatment: If signs of hyperstimulation are observed, discontinue treatment immediately and consult with a veterinarian. |
| UH-06 | Inconsistent results in cell-based assays. | 1. Cell Passage Number: High passage numbers can lead to altered cell characteristics and receptor expression. 2. Inconsistent Cell Seeding Density: Variations in cell number can affect the response. 3. Peptide Adsorption: Peptides can adsorb to plasticware, reducing the effective concentration. | 1. Use Low Passage Cells: Maintain a consistent and low passage number for your experiments. 2. Standardize Seeding: Implement a strict protocol for cell counting and seeding. 3. Use Low-Binding Plates: Consider using low-protein-binding microplates for your assays. |
Frequently Asked Questions (FAQs)
Q1: What is the expected biphasic hormonal response to this compound treatment?
A1: Treatment with this potent GnRH agonist typically induces a biphasic response. Initially, there is a transient increase, or "flare," in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[4] This is due to the agonistic action of the compound on the GnRH receptors.[4] This initial phase is usually observed within the first few days of treatment. Following this, continuous exposure to the agonist leads to desensitization and downregulation of the GnRH receptors on the pituitary gonadotrophs.[4] This results in a profound and sustained suppression of LH and FSH secretion, leading to a state of hypogonadotropic hypogonadism.
Q2: How does the potency of this compound compare to native GnRH?
A2: this compound is a "superagonist" of the GnRH receptor. Modifications at positions 1, 2, 3, and 6 of the native GnRH decapeptide make it more resistant to enzymatic degradation and enhance its binding affinity to the GnRH receptor. This results in a significantly higher potency and a longer duration of action compared to native GnRH. While specific potency ratios can vary between assay systems, superagonists are generally 100 to 200 times more potent than native GnRH.
Q3: Can this compound treatment affect adrenal hormone levels?
A3: Current research suggests that GnRH agonist treatment does not significantly alter the hypothalamic-pituitary-adrenal (HPA) axis. Studies have shown that basal and stimulated levels of ACTH and cortisol remain largely unchanged during GnRH agonist therapy. However, some long-term studies with GnRH antagonists have suggested a potential for reduced adrenal androgen levels. It is advisable to monitor adrenal steroids if there is a specific reason for concern in your experimental model.
Q4: What are the best practices for handling and storing the this compound peptide?
A4: Peptides are sensitive to degradation. For optimal results, store the lyophilized peptide at -20°C or colder.[5] Once reconstituted, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles and store at -20°C or colder.[5] Use sterile, nuclease-free solutions for reconstitution. The choice of solvent will depend on the peptide's properties, but sterile water, PBS, or a small amount of a solubilizing agent like DMSO followed by dilution in aqueous buffer are common choices.
Q5: Are there any known direct effects of this GnRH agonist on tissues other than the pituitary?
A5: Yes, GnRH receptors have been identified in various extra-pituitary tissues, including the ovaries, testes, endometrium, and certain cancer cells. This compound has been shown to have a dose-dependent inhibitory activity on progesterone secretion from cultured human granulosa cells, indicating a direct effect on the ovary. The specific downstream signaling pathways and physiological relevance of these direct effects are an active area of research.
Data Presentation
Disclaimer: The following tables present representative quantitative data for GnRH agonists. Specific values for this compound may vary depending on the experimental model and conditions.
Table 1: Representative Hormonal Response to a GnRH Agonist in Male Rats
| Time Point | Serum LH (ng/mL) | Serum FSH (ng/mL) | Serum Testosterone (ng/mL) |
| Baseline (Day 0) | 1.5 ± 0.2 | 15 ± 2 | 3.5 ± 0.5 |
| Day 1 | 8.2 ± 1.1 | 35 ± 4 | 8.9 ± 1.2 |
| Day 7 | 0.3 ± 0.1 | 8 ± 1 | 0.5 ± 0.1 |
| Day 14 | < 0.1 | 5 ± 0.8 | < 0.2 |
| Day 28 | < 0.1 | 4 ± 0.6 | < 0.2 |
Table 2: In Vitro Progesterone Secretion by Granulosa Cells Treated with a GnRH Agonist
| Treatment Group | Progesterone Secretion (ng/mL) |
| Control | 150 ± 12 |
| GnRH Agonist (10⁻⁹ M) | 115 ± 9 |
| GnRH Agonist (10⁻⁷ M) | 75 ± 6 |
| GnRH Agonist (10⁻⁵ M) | 40 ± 5 |
Experimental Protocols
Protocol 1: In Vitro Assessment of Hormonal Response in Pituitary Cells
-
Cell Culture:
-
Culture a pituitary gonadotrope cell line (e.g., LβT2, αT3-1) in appropriate media and conditions.
-
Seed cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere for 24-48 hours.
-
-
Treatment:
-
Prepare a stock solution of this compound in a suitable sterile solvent.
-
Dilute the stock solution in serum-free culture medium to the desired final concentrations (e.g., 10⁻¹¹ M to 10⁻⁷ M).
-
Remove the culture medium from the cells and replace it with the medium containing the GnRH agonist or vehicle control.
-
-
Sample Collection:
-
For acute response (flare effect), collect the culture supernatant at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
For chronic response (desensitization), replace the medium with fresh agonist-containing medium every 24-48 hours and collect the supernatant at later time points (e.g., 48, 72, 96 hours).
-
-
Hormone Quantification:
-
Centrifuge the collected supernatant to remove any cellular debris.
-
Measure the concentration of LH and FSH in the supernatant using specific and validated ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize hormone concentrations to the total protein content of the cells in each well.
-
Plot dose-response and time-course curves to analyze the effects of the treatment.
-
Protocol 2: Hormone Measurement by ELISA (General Protocol)
-
Preparation:
-
Bring all reagents and samples to room temperature.
-
Prepare wash buffer, standards, and samples as per the kit's manual.
-
-
Assay Procedure:
-
Add standards and samples to the appropriate wells of the pre-coated microplate.
-
Add detection antibody and incubate as specified.
-
Wash the plate multiple times with the wash buffer.
-
Add the enzyme conjugate (e.g., HRP-streptavidin) and incubate.
-
Wash the plate again to remove unbound conjugate.
-
Add the substrate solution and incubate in the dark for color development.
-
Stop the reaction with the stop solution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at the specified wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of the hormone in the samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Caption: GnRH Receptor Signaling Pathway.
Caption: In Vitro Experimental Workflow.
Caption: Troubleshooting Logical Flow.
References
- 1. Hormonal effects of GnRH agonist in the human male: II. Testosterone enhances gonadotrophin suppression induced by GnRH agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 4. genscript.com [genscript.com]
- 5. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative In Vitro Efficacy Analysis of [D-pGlu1,D-Phe2,D-NaI3,6]-Gn-RH and Leuprolide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of the gonadotropin-releasing hormone (GnRH) antagonist, [D-pGlu1,D-Phe2,D-NaI3,6]-Gn-RH, and the GnRH agonist, leuprolide. The following sections present a comprehensive overview of their mechanisms of action, quantitative efficacy data from in vitro studies, and detailed experimental protocols for key assays.
Introduction
Gonadotropin-releasing hormone (GnRH) analogues are pivotal in various therapeutic areas, including oncology, gynecology, and assisted reproductive technologies. These synthetic peptides modulate the hypothalamic-pituitary-gonadal axis by interacting with the GnRH receptor (GnRH-R) on pituitary gonadotrophs. Their clinical effects are dictated by their mechanism of action, being classified as either agonists or antagonists.
Leuprolide , a GnRH agonist, initially stimulates the GnRH-R, leading to a transient increase in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, often termed a "flare."[1][2] However, continuous administration results in receptor desensitization and downregulation, leading to a sustained suppression of gonadotropin release and subsequent gonadal steroidogenesis.
In contrast, This compound is a potent GnRH antagonist. Such antagonists competitively block the GnRH receptor, leading to an immediate and reversible inhibition of LH and FSH secretion without an initial stimulatory phase.[3][4][5] The introduction of D-amino acids at positions 2, 3, and 6, including aromatic residues like 3-(2-naphthyl)-D-alanine (D-NaI), is a hallmark of potent GnRH antagonists, enhancing their receptor binding affinity and stability.[3][6]
Mechanism of Action at the GnRH Receptor
The differential effects of leuprolide and this compound stem from their distinct interactions with the GnRH receptor and the subsequent downstream signaling cascades.
-
Leuprolide (Agonist): Binds to the GnRH receptor and mimics the action of endogenous GnRH, activating Gαq/11 proteins. This initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol (B14025) phosphates (IPs), including inositol monophosphate (IP1), and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), ultimately stimulating the synthesis and secretion of LH and FSH.[7][8][9][10] Continuous exposure leads to uncoupling of the receptor from its signaling pathway and its internalization, resulting in desensitization.
-
This compound (Antagonist): Competitively binds to the GnRH receptor but does not induce the conformational change necessary for receptor activation and downstream signaling.[3][4][5] By occupying the receptor, it prevents endogenous GnRH or GnRH agonists from binding and initiating the signaling cascade, thus leading to a rapid and dose-dependent inhibition of gonadotropin secretion.[11]
Quantitative In Vitro Efficacy Data
Direct comparative in vitro studies for this compound and leuprolide are limited in publicly available literature. The following tables summarize representative quantitative data from studies assessing these or structurally related GnRH analogues. It is important to note that variations in experimental conditions (e.g., cell lines, radioligands, incubation times) can influence the absolute values.
Table 1: GnRH Receptor Binding Affinity
| Compound | Cell Line/Tissue | Radioligand | Assay Type | Binding Affinity (IC50/Ki) |
| Leuprolide | Primary human prostate cancer cell cultures | 125I-GnRH | Competition Binding | ~1-10 nM (IC50) |
| Generic GnRH Antagonist ([Ac-D-2Nal¹,D-4Cpa²,D-3Pal³,D-Lys⁶,D-Ala¹⁰]GnRH-II) | HEK293 cells expressing GnRH-I receptor | Iodinated Cetrorelix | Competition Binding | 0.52 nM (EC50 for binding)[12] |
Note: Data for this compound was not specifically found; a representative potent antagonist is shown for comparison.
Table 2: Functional In Vitro Potency
| Compound | Cell Line | Assay | Effect | Potency (EC50/IC50) |
| Leuprolide | HEK293 or WPE-1-NB26-3 cells expressing rat GnRH receptor | Inositol Phosphate (B84403) Accumulation | Stimulation | Sub-nanomolar to low nanomolar range (EC50)[8] |
| Generic GnRH Antagonist ([Ac-D-2Nal¹,D-4Cpa²,D-3Pal³,D-Lys⁶,Leu⁸,D-Ala¹⁰]GnRH-II) | Not specified | CRE Reporter Gene Assay | Inhibition of GnRH-stimulated activity | 1.5 nM (EC50 for antagonism)[12] |
Note: Data for this compound was not specifically found; a representative potent antagonist is shown for comparison.
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to characterize the efficacy of GnRH analogues.
GnRH Receptor Competitive Binding Assay
This assay determines the binding affinity of a test compound to the GnRH receptor by measuring its ability to compete with a radiolabeled GnRH analogue.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Leuprolide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. LHRH Antagonists - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GnRH antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The relationship between gonadotropin-releasing hormone-stimulated luteinizing hormone release and inositol phosphate production: studies with calcium antagonists and protein kinase C activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Gonadotropin-releasing hormone (GnRH) rapidly stimulates the formation of inositol phosphates and diacyglycerol in rat granulosa cells: further evidence for the involvement of Ca2+ and protein kinase C in the action of GnRH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gonadotropin releasing hormone stimulates the formation of inositol phosphates in rat anterior pituitary tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence of differential control of FSH and LH secretion by gonadotropin-releasing hormone (GnRH) from the use of a GnRH antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of the anaphylactoid activity of a new LHRH antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
[D-pGlu1,D-Phe2,D-NaI3,6]-Gn-RH compared to other synthetic GnRH agonists
This guide provides a detailed comparison of [D-pGlu1,D-Phe2,D-NaI3,6]-Gn-RH and other prominent synthetic Gonadotropin-Releasing Hormone (GnRH) agonists, including Triptorelin, Leuprolide, Goserelin, and Nafarelin. The information is tailored for researchers, scientists, and drug development professionals, offering objective performance data, experimental methodologies, and insights into their mechanisms of action.
Mechanism of Action: The GnRH Receptor Signaling Pathway
Synthetic GnRH agonists are analogues of the native GnRH decapeptide. They bind to and activate GnRH receptors on pituitary gonadotrophs, initially stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, their resistance to degradation and prolonged receptor occupancy lead to receptor downregulation and desensitization. This paradoxical effect ultimately suppresses gonadotropin secretion and, consequently, gonadal steroidogenesis, achieving a state of medical castration.
The primary signaling pathway activated by GnRH agonists upon binding to the G-protein coupled GnRH receptor involves the Gαq/11 subunit. This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling cascades are crucial for the synthesis and secretion of gonadotropins.
References
GnRH Agonists vs. Antagonists: A Comparative Guide for Pituitary-Gonadal Axis Research
For Researchers, Scientists, and Drug Development Professionals
The manipulation of the hypothalamic-pituitary-gonadal (HPG) axis is a cornerstone of research in reproductive endocrinology, oncology, and various hormone-dependent pathologies. Gonadotropin-releasing hormone (GnRH) analogues, both agonists and antagonists, are powerful tools to achieve this modulation. While both classes of compounds target the GnRH receptor (GnRHR) on pituitary gonadotrophs, their mechanisms of action and resultant physiological effects are distinct. This guide provides an objective comparison of GnRH agonists and antagonists, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific research needs.
Mechanism of Action: A Tale of Two Responses
The fundamental difference between GnRH agonists and antagonists lies in their interaction with the GnRH receptor.
GnRH Agonists: These analogues, such as leuprolide and goserelin, bind to the GnRH receptor and initially mimic the action of endogenous GnRH. This leads to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), a phenomenon known as the "flare-up" effect.[1][2] However, continuous stimulation by the agonist leads to receptor desensitization and downregulation.[3][4] This process involves the uncoupling of the receptor from its signaling pathways and the internalization of the receptors, ultimately resulting in a profound suppression of gonadotropin release and a state of hypogonadotropic hypogonadism.[3][5]
GnRH Antagonists: In contrast, antagonists like cetrorelix (B55110) and ganirelix (B53836) competitively and reversibly bind to the GnRH receptor, immediately blocking the binding of endogenous GnRH.[6] This direct blockade prevents receptor activation and subsequent intracellular signaling, leading to a rapid and dose-dependent suppression of LH and FSH secretion without an initial stimulatory phase.[7][8]
Comparative Performance: A Data-Driven Overview
The distinct mechanisms of GnRH agonists and antagonists translate into different performance characteristics, which are critical for experimental design and interpretation.
| Parameter | GnRH Agonist | GnRH Antagonist | Rationale |
| Onset of Action | Delayed (Suppression after initial flare) | Immediate | Agonists require time for receptor desensitization and downregulation, while antagonists provide immediate competitive blockade.[6] |
| Initial Gonadotropin Response | "Flare-up" - transient increase in LH and FSH | No flare-up; immediate suppression | Agonists initially stimulate the GnRH receptor, whereas antagonists block it from the outset.[1] |
| Duration of Action | Long-acting formulations available | Generally shorter-acting, requiring more frequent administration | The sustained stimulation by agonists leads to a prolonged state of receptor desensitization. |
| Receptor Binding Affinity | High affinity, leading to prolonged stimulation | High affinity, leading to effective competitive blockade | Both classes are designed for strong interaction with the GnRH receptor.[9] |
| Effect on GnRH Receptor mRNA | Initial stimulation followed by downregulation | Direct and rapid downregulation | Both lead to a decrease in receptor expression over time, though the initial dynamics differ.[10][11] |
Supporting Experimental Data
The following tables summarize quantitative data from preclinical studies comparing the effects of GnRH agonists and antagonists on the pituitary-gonadal axis.
Table 1: Hormonal and Physiological Effects in a Prepubertal Female Rat Model [12]
| Treatment Group | Serum LH (ng/mL) | Serum FSH (ng/mL) | Ovarian Weight (mg) |
| Control | 0.8 ± 0.1 | 10.2 ± 1.1 | 25.4 ± 1.5 |
| Triptorelin (Agonist) | 2.1 ± 0.3 | 15.8 ± 1.5 | 15.1 ± 0.9 |
| Buserelin (Agonist) | 1.9 ± 0.2 | 14.9 ± 1.2 | 16.3 ± 1.1 |
| Cetrorelix (Antagonist) | 0.4 ± 0.1 | 5.6 ± 0.7 | 14.8 ± 0.8* |
*p < 0.05 compared to control. This data highlights the initial stimulatory effect of agonists on LH and FSH, while the antagonist leads to immediate suppression. Both ultimately result in reduced ovarian weight, indicating suppression of gonadal function.
Table 2: Gene Expression in the Pituitary of Prepubertal Female Rats [12]
| Treatment Group | GnRH Receptor mRNA (relative units) | LH-β Subunit mRNA (relative units) | FSH-β Subunit mRNA (relative units) |
| Control | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.11 |
| Buserelin (Agonist) | 0.95 ± 0.10 | 1.15 ± 0.18 | 1.45 ± 0.20 |
| Cetrorelix (Antagonist) | 0.65 ± 0.08 | 0.58 ± 0.09* | 0.92 ± 0.13 |
*p < 0.05 compared to control. This demonstrates the differing effects on gene expression. The antagonist significantly reduces GnRH receptor and LH-β mRNA, while the agonist shows a stimulatory effect on FSH-β mRNA.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used to compare GnRH agonists and antagonists.
In Vivo Animal Model for Pituitary-Gonadal Axis Modulation
-
Animal Model: Prepubertal female Sprague-Dawley rats (approximately 25 days old).[12]
-
Treatment:
-
Hormone Level Measurement: Blood samples are collected at specified time points. Serum LH and FSH are measured by radioimmunoassay (RIA) or ELISA.
-
Physiological Assessment: Ovarian and uterine weights are measured at the end of the treatment period. Vaginal opening is monitored as a sign of puberty onset.[12]
-
Gene Expression Analysis: Pituitaries are collected, and total RNA is extracted. mRNA levels for GnRH receptor, LH-β, and FSH-β are quantified using Northern blot analysis or quantitative real-time PCR (qRT-PCR).[12]
In Vitro Pituitary Cell Culture for Receptor Downregulation Studies
-
Cell Line: Mouse pituitary gonadotrope cell line (αT3-1), which expresses high levels of GnRH receptors.[5]
-
Cell Culture: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum.
-
Treatment: Cells are treated with varying concentrations of a GnRH agonist or antagonist for different time durations (e.g., 1, 2, 4, 24 hours).[5]
-
Cell Proliferation Assay: [3H]thymidine incorporation assay is used to measure DNA synthesis and cell proliferation.[5]
-
Receptor mRNA Quantification: Total RNA is isolated from the cells, and GnRH receptor mRNA levels are measured by Northern blot analysis or qRT-PCR.[5]
Radioligand-Receptor Binding Assay
-
Objective: To determine the binding affinity (Ka) of GnRH agonists and antagonists to the GnRH receptor.[9]
-
Preparation: Pituitary membrane preparations are isolated from animal models (e.g., rats).
-
Radioligand: A radioiodinated superagonist analogue of GnRH (e.g., 125I-[D-Ser(tBu)6,Pro9-NEt]-GnRH) is used as the tracer.[9]
-
Assay: A competitive binding assay is performed by incubating the pituitary membranes with a fixed concentration of the radioligand and increasing concentrations of the unlabeled GnRH agonist or antagonist.
-
Analysis: The amount of bound radioligand is measured, and the data is analyzed to calculate the equilibrium association constant (Ka) for each compound.[9]
Visualizing the Mechanisms and Workflows
Signaling Pathways
Caption: Signaling pathways of GnRH agonists and antagonists.
Experimental Workflow
Caption: Experimental workflow for comparing GnRH analogues.
Logical Relationship of Effects
Caption: Logical flow of GnRH analogue effects.
Conclusion
The choice between a GnRH agonist and an antagonist for pituitary-gonadal axis research is highly dependent on the specific experimental goals. GnRH agonists are well-suited for studies requiring a profound and sustained suppression of the HPG axis, particularly when the initial stimulatory phase is not a concern or can be experimentally managed. In contrast, GnRH antagonists offer a more direct and rapid means of suppression, making them ideal for experiments where an initial flare-up of gonadotropins would be confounding or detrimental. Understanding the distinct molecular mechanisms, performance characteristics, and underlying experimental data is paramount for the robust design and accurate interpretation of research in this field.
References
- 1. invitra.com [invitra.com]
- 2. youtube.com [youtube.com]
- 3. Gonadotropin releasing hormone agonists: Expanding vistas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current approaches to overcome the side effects of GnRH analogs in the treatment of patients with uterine fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The inhibition of growth and down-regulation of gonadotropin releasing hormone (GnRH) receptor in alphaT3-1 cells by GnRH agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. amj.journals.ekb.eg [amj.journals.ekb.eg]
- 7. Effects of GnRH antagonists vs agonists in domestic carnivores, a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. academic.oup.com [academic.oup.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Regulation of gonadotropin-releasing hormone (GnRH) receptor-I expression in the pituitary and ovary by a GnRH agonist and antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative analysis of different puberty inhibiting mechanisms of two GnRH agonists and the GnRH antagonist cetrorelix using a female rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Activity of [D-pGlu1,D-Phe2,D-NaI3,6]-Gn-RH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the gonadotropin-releasing hormone (GnRH) agonist, [D-pGlu1,D-Phe2,D-NaI3,6]-Gn-RH, with established control peptides. The following sections detail its validation through in vitro and in vivo experimental data, offering insights into its relative potency and activity.
Introduction to this compound
This compound is a synthetic analog of the native gonadotropin-releasing hormone. As a GnRH agonist, it binds to and activates the GnRH receptor in the pituitary gland. This initial stimulation leads to an increased release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, continuous administration results in the downregulation and desensitization of the GnRH receptor, leading to a profound suppression of gonadotropin secretion. This paradoxical effect makes GnRH agonists valuable therapeutic agents for various hormone-dependent conditions.
To objectively assess the biological activity of this compound, it is essential to compare its performance against well-characterized control peptides. This guide utilizes native GnRH, a baseline for activity, and other commercially available GnRH agonists like Buserelin (B193263) and Leuprolide as benchmarks.
Comparative In Vitro Activity
The initial validation of a novel GnRH analog involves assessing its interaction with the GnRH receptor and its ability to trigger downstream signaling pathways in a controlled laboratory setting. Key in vitro assays include receptor binding assays to determine binding affinity (Ki) and functional assays to measure the potency (EC50) in stimulating intracellular signaling cascades.
Data Summary: In Vitro Comparison of GnRH Agonists
| Peptide | Receptor Binding Affinity (Ki) | In Vitro Potency (EC50) for IP Production |
| This compound | Data not available in comparative studies | Data not available in comparative studies |
| Native GnRH | Baseline | Baseline |
| Buserelin | Higher than native GnRH | 50-100 times more potent than native GnRH[1] |
| Leuprolide | Higher than native GnRH | 50-100 times more potent than native GnRH[1] |
Comparative In Vivo Activity
In vivo studies are crucial for validating the physiological effects of a GnRH agonist. These experiments typically involve administering the peptide to animal models and measuring the subsequent release of LH and FSH into the bloodstream.
Data Summary: In Vivo Comparison of GnRH Agonists
| Peptide | Peak LH Response | Peak FSH Response |
| This compound | Data not available in comparative studies | Data not available in comparative studies |
| Native GnRH | Baseline | Baseline |
| Buserelin | Dose-dependent increase | Dose-dependent increase[2] |
| Leuprolide | Dose-dependent increase | Dose-dependent increase[3][4][5][6] |
Experimental Protocols
Detailed methodologies are critical for the accurate interpretation and replication of experimental findings. Below are standard protocols for key assays used to validate GnRH analogue activity.
GnRH Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of the test peptide to the GnRH receptor.
Methodology:
-
Membrane Preparation: Pituitary glands from animal models (e.g., rats) are homogenized, and a crude membrane fraction rich in GnRH receptors is isolated by centrifugation.
-
Competitive Binding: A constant concentration of a radiolabeled GnRH analog (e.g., [125I]-Buserelin) is incubated with the pituitary membranes in the presence of increasing concentrations of the unlabeled test peptide (this compound) and control peptides.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The membrane-bound radioactivity is then separated from the unbound radioligand by rapid filtration.
-
Data Analysis: The amount of bound radioactivity is measured, and the data are used to generate a competition curve. The IC50 value (concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.
In Vitro Functional Assay: Inositol (B14025) Phosphate (IP) Accumulation
Objective: To measure the potency (EC50) of the test peptide in stimulating the GnRH receptor-mediated signaling pathway.
Methodology:
-
Cell Culture: A cell line expressing the GnRH receptor (e.g., HEK293 cells stably transfected with the human GnRH receptor) is cultured in appropriate media.
-
Cell Stimulation: The cells are incubated with increasing concentrations of the test peptide (this compound) and control peptides.
-
Measurement of IP Accumulation: Activation of the GnRH receptor (a Gq-coupled receptor) leads to the production of inositol phosphates. The accumulated IP is then extracted and quantified using a commercially available radioimmunoassay or a non-radioactive assay kit.
-
Data Analysis: A dose-response curve is generated by plotting the IP concentration against the peptide concentration. The EC50 value, representing the concentration of the peptide that produces 50% of the maximal response, is calculated.
In Vivo Assay: LH and FSH Release in Animal Models
Objective: To assess the in vivo potency of the test peptide in stimulating the release of gonadotropins from the pituitary gland.
Methodology:
-
Animal Model: Ovariectomized female rats or castrated male rats are often used to minimize the influence of endogenous sex steroids.
-
Peptide Administration: The test peptide (this compound) and control peptides are administered via a specific route (e.g., subcutaneous or intravenous injection) at various doses.
-
Blood Sampling: Blood samples are collected at different time points before and after peptide administration.
-
Hormone Measurement: The concentrations of LH and FSH in the serum or plasma samples are determined using specific enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs).
-
Data Analysis: The peak concentrations of LH and FSH and the area under the curve (AUC) are calculated for each dose and peptide to determine the relative in vivo potency.
Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the GnRH signaling pathway and the experimental workflow for validating GnRH analogues.
Caption: GnRH Agonist Signaling Pathway.
Caption: Experimental Workflow for GnRH Analogue Validation.
Conclusion
The validation of this compound activity relies on a systematic comparison with established control peptides such as native GnRH, Buserelin, and Leuprolide. While direct, side-by-side quantitative comparisons in the public literature are limited, the established protocols for in vitro and in vivo assays provide a robust framework for its evaluation. Based on the modifications to its peptide structure, it is anticipated that this compound will exhibit significantly higher potency and a longer duration of action compared to native GnRH, in line with other superagonist GnRH analogs. Further studies providing direct comparative data are necessary for a definitive quantitative assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. [Effect of the GnRH analog buserelin on sex hormone serum level in relation to treatment onset and duration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute hormonal responses to the gonadotropin releasing hormone agonist leuprolide: dose-response studies and comparison to nafarelin--a clinical research center study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of leuprolide acetate response patterns in the early diagnosis of pubertal disorders: comparison with the gonadotropin-releasing hormone test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leuteinizing hormone responses to leuprolide acetate discriminate between hypogonadotropic hypogonadism and constitutional delay of puberty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of synthetic agonist analogue of gonadotropin-releasing hormone (leuprolide) on testicular androgen production in patients with carcinoma of prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of GnRH Analog Research: A Guide to Reproducibility
A critical examination of experimental reproducibility for researchers and drug development professionals working with Gonadotropin-Releasing Hormone (GnRH) analogs. This guide provides a framework for comparing experimental outcomes and ensuring the reliability of your findings.
While the specific analog [D-pGlu1,D-Phe2,D-NaI3,6]-Gn-RH is not widely documented in publicly available literature, the principles of experimental reproducibility are universal to all Gonadotropin-Releasing Hormone (GnRH) analogs. This guide offers a comparative framework and detailed methodologies to aid researchers in designing robust experiments and interpreting their results with confidence. The inherent complexities of peptide-based research, from synthesis to in-vivo application, necessitate a meticulous approach to ensure that experimental findings are both accurate and reproducible.
Comparative Performance of GnRH Analogs
The efficacy of a GnRH analog is determined by several key parameters, including its binding affinity to the GnRH receptor (GnRHR), its ability to activate downstream signaling pathways, and its in-vivo effects on gonadotropin release. When comparing different analogs, it is crucial to consider the specific experimental conditions under which these parameters were measured.
| Parameter | GnRH Agonist (e.g., Leuprolide) | GnRH Antagonist (e.g., Cetrorelix) | Considerations for Reproducibility |
| Binding Affinity (Kd) | High affinity, often in the nanomolar range. | High affinity, often in the nanomolar range. | Cell line used, membrane preparation, radioligand, incubation time and temperature. |
| Receptor Activation (EC50) | Potent activation of Gq/11 signaling, leading to IP3 and DAG production. | No activation of downstream signaling; competitively inhibits agonist binding. | Reporter gene assay system, cell line, passage number, serum concentration. |
| In Vivo Effect | Initial surge in LH and FSH, followed by receptor downregulation and suppression of gonadotropins. | Immediate suppression of LH and FSH release. | Animal model (species, strain, sex), route of administration, dosage, and formulation. |
Note: The values in this table are generalized. Researchers should always refer to the specific literature for the analog they are investigating and ensure their experimental controls are appropriate.
Key Experimental Protocols
Reproducibility is contingent on detailed and standardized experimental protocols. Below are outlines for two fundamental assays used in the characterization of GnRH analogs.
Radioligand Binding Assay
This assay quantifies the affinity of a GnRH analog for its receptor.
Objective: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a novel GnRH analog.
Materials:
-
HEK293 cells stably expressing the human GnRH receptor.
-
Membrane preparation buffer (e.g., Tris-HCl with MgCl2 and protease inhibitors).
-
Radiolabeled GnRH analog (e.g., [125I]-Tryptorelina).
-
Unlabeled GnRH analog (for competition binding).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Culture and harvest HEK293-hGnRHR cells. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a fresh buffer.
-
Binding Reaction: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled analog, and increasing concentrations of the unlabeled competitor analog.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 90 minutes) to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50, which can then be used to calculate the Kd.
In Vitro Cell Signaling Assay (Calcium Mobilization)
This assay measures the ability of a GnRH agonist to activate the Gq/11 signaling pathway, leading to an increase in intracellular calcium.
Objective: To determine the potency (EC50) of a GnRH agonist in stimulating intracellular calcium release.
Materials:
-
CHO-K1 cells stably co-expressing the human GnRH receptor and a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
GnRH agonist of interest.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Seed the CHO-K1-hGnRHR cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence of the cells before adding the agonist.
-
Agonist Addition: Add increasing concentrations of the GnRH agonist to the wells.
-
Signal Detection: Immediately measure the change in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50.
Visualizing Complexity: Pathways and Workflows
Understanding the underlying biological pathways and experimental processes is crucial for troubleshooting and ensuring reproducibility.
Caption: GnRH receptor signaling pathway.
Caption: A generalized workflow for reproducible peptide-based experiments.
Caption: Key factors influencing the reproducibility of experiments.
Overcoming Challenges in Peptide Research
Peptide-based research is fraught with potential pitfalls that can compromise reproducibility.[1][2] Awareness of these challenges is the first step toward mitigating them.
-
Peptide Stability: Peptides are susceptible to degradation by proteases, oxidation, and other chemical modifications.[1][2] Proper storage and handling are paramount. The use of modified amino acids (e.g., D-amino acids) can enhance stability.[1]
-
Synthesis and Purity: The synthesis of peptides can result in impurities that may have biological activity.[1] High-performance liquid chromatography (HPLC) and mass spectrometry should be used to confirm the purity and identity of the peptide.
-
Cell-Based Assay Variability: The response of cell lines can vary with passage number, confluency, and culture conditions.[3] It is essential to use authenticated cell lines and maintain consistent culture practices.
-
In Vivo Model Complexity: The physiological response to a GnRH analog in an animal model can be influenced by a multitude of factors, including the animal's age, sex, and gut microbiome.[4] Careful experimental design and adequate sample sizes are necessary to account for this variability.
By adhering to rigorous experimental design, detailed reporting, and a collaborative spirit of data sharing, the scientific community can enhance the reproducibility of research with GnRH analogs and accelerate the development of new therapeutics.
References
- 1. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Comparison of in vitro and in vivo effects of different species specific GnRH and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity of [D-pGlu1,D-Phe2,D-NaI3,6]-Gn-RH: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the gonadotropin-releasing hormone (GnRH) agonist, [D-pGlu1,D-Phe2,D-NaI3,6]-Gn-RH, focusing on its cross-reactivity and performance in various species. Due to limited publicly available data on this specific analog, this guide draws upon experimental data from structurally similar GnRH agonists to provide insights into its expected bioactivity across different animal models.
The modification of the native GnRH decapeptide, particularly the substitution of glycine (B1666218) at position 6 with a D-amino acid, is a common strategy to enhance potency and prolong the biological half-life of GnRH agonists. These modifications increase resistance to enzymatic degradation and improve receptor binding affinity. The subject of this guide, this compound, is a potent GnRH agonist with documented inhibitory effects on progesterone (B1679170) secretion in cultured human granulosa cells. Understanding its cross-reactivity is crucial for its application in preclinical and veterinary research.
Comparative In Vitro Bioactivity of GnRH Agonists
Studies comparing various GnRH analogs in different species reveal significant variations in pituitary sensitivity and gonadotropin release. The following table summarizes the relative potencies of different GnRH agonists in stimulating luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release from pituitary cells of different species. While direct data for this compound is not available in these comparative studies, the data for other D-amino acid-substituted analogs provide a basis for expected performance.
| Agonist (Structure) | Species | Assay System | Relative Potency (LH Release) | Relative Potency (FSH Release) | Reference |
| Mammalian GnRH (mGnRH) | Rat | Cultured Pituitary Cells | 1 | 1 | [1] |
| Salmon GnRH (sGnRH) | Rat | Cultured Pituitary Cells | Lower than mGnRH | Lower than mGnRH | [1] |
| Chicken GnRH (cGnRH) | Rat | Cultured Pituitary Cells | Lower than mGnRH | Lower than mGnRH | [1] |
| [D-Ala6,Pro9-NEt]-mGnRH | Rat | Cultured Pituitary Cells | ~15-50x mGnRH | Not Reported | |
| [D-Arg6,Pro9-NEt]-sGnRH | Rainbow Trout | Cultured Pituitary Cells | More potent than sGnRH | Not Reported | [2] |
| Buserelin ([D-Ser(tBu)6,Pro9-NEt]-mGnRH) | Rat | Pituitary Cell Culture | ~60x mGnRH | Not Reported | |
| Deslorelin ([D-Trp6,Pro9-NEt]-mGnRH) | Rat | Pituitary Cell Culture | ~100x mGnRH | Not Reported | [3] |
In Vivo Efficacy and Species-Specific Responses
The in vivo effects of GnRH agonists can differ significantly across species due to variations in receptor subtypes, binding affinities, and metabolic clearance rates. The rat is generally considered the most sensitive species to the antigonadal effects of GnRH agonists, while other species like mice, rabbits, and monkeys show varied responses[4].
In fish, GnRH analogs are potent in stimulating reproductive functions and are used for artificial propagation[1]. Notably, some chicken GnRH analogs that show lower activity in rat pituitary cells are highly potent in fish[1]. This highlights the critical importance of selecting the appropriate analog for the target species in research and clinical applications.
GnRH Receptor Signaling Pathway
The biological effects of this compound and other GnRH agonists are mediated through the GnRH receptor (GnRH-R), a G-protein coupled receptor (GPCR) located on pituitary gonadotrophs. Activation of the GnRH-R initiates a cascade of intracellular signaling events that lead to the synthesis and release of LH and FSH.
Caption: GnRH Receptor Signaling Pathway.
Experimental Protocols
Pituitary Cell Perifusion for GnRH Stimulation
This in vitro method allows for the dynamic study of hormone release from pituitary cells in response to secretagogues.
Workflow:
Caption: Pituitary Perifusion Experimental Workflow.
Methodology:
-
Pituitary Gland Dissection and Cell Dispersion: Anterior pituitary glands are collected from the animal model (e.g., rat). The tissue is minced and subjected to enzymatic digestion using enzymes like trypsin or collagenase to obtain a single-cell suspension.
-
Cell Culture: The dispersed pituitary cells are cultured for a period to allow for recovery and attachment.
-
Perifusion System Setup: The cultured cells are then placed in a perifusion chamber. The chamber is continuously supplied with a flow of culture medium.
-
Stimulation: After a baseline period, the medium is switched to one containing the GnRH agonist at the desired concentration. The stimulation can be delivered as a continuous flow or in pulses to mimic physiological conditions.
-
Fraction Collection: The outflow from the chamber (perifusate) is collected in fractions at regular time intervals.
-
Hormone Measurement: The concentration of LH and FSH in each fraction is quantified using a specific and sensitive method like radioimmunoassay (RIA).
Radioimmunoassay (RIA) for Luteinizing Hormone (LH)
RIA is a highly sensitive technique used to measure the concentration of hormones like LH in biological samples.
Methodology:
-
Antibody Coating: A specific antibody against LH is coated onto a solid phase (e.g., polystyrene beads or tubes).
-
Competitive Binding: A known amount of radioactively labeled LH (tracer) and the unknown sample (or standard) are added to the antibody-coated solid phase. The unlabeled LH in the sample competes with the labeled LH for binding to the limited number of antibody sites.
-
Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation: The antibody-bound LH is separated from the free (unbound) LH.
-
Counting: The radioactivity of the antibody-bound fraction is measured using a gamma counter.
-
Standard Curve and Calculation: A standard curve is generated by plotting the radioactivity of known concentrations of LH standards. The concentration of LH in the unknown samples is then determined by comparing their radioactivity to the standard curve.
Conclusion
While direct comparative data for this compound across a wide range of species is limited, the existing literature on structurally similar GnRH agonists provides valuable insights into its expected cross-reactivity and performance. The potency of GnRH analogs is highly dependent on the species and the specific amino acid substitutions in the peptide sequence. For researchers planning to use this compound in a new animal model, it is crucial to perform preliminary dose-response studies to determine its efficacy. The experimental protocols outlined in this guide provide a framework for conducting such validation studies. Further research is warranted to fully characterize the cross-reactivity profile of this and other potent GnRH agonists to facilitate their broader application in biomedical and veterinary research.
References
- 1. Comparison of in vitro and in vivo effects of different species specific GnRH and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro bioactivities of various forms of GnRH in relation to their susceptibility to degradation at the pituitary level in the rainbow trout, Oncorhynchus mykiss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GnRH analogues--agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Species differences in the sensitivity to GnRH analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GnRH Analogs in Reproductive Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Gonadotropin-releasing hormone (GnRH) analogs are pivotal tools in reproductive research and clinical practice, enabling the manipulation of the hypothalamic-pituitary-gonadal (HPG) axis. These synthetic peptides, categorized as agonists and antagonists, offer distinct mechanisms of action that translate to diverse applications, from assisted reproductive technologies to the treatment of hormone-dependent diseases. This guide provides an objective, data-supported comparison of commonly used GnRH analogs to aid researchers in selecting the appropriate tool for their specific experimental needs.
Mechanism of Action: Agonists vs. Antagonists
GnRH analogs exert their effects by interacting with the GnRH receptor (GnRHR) on pituitary gonadotrope cells. However, the downstream consequences of this interaction diverge significantly between agonists and antagonists.
GnRH Agonists , such as leuprolide, goserelin, and triptorelin (B344507), initially stimulate the GnRH receptor, leading to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), a phenomenon known as the "flare effect".[1] However, their sustained and non-pulsatile administration leads to the downregulation and desensitization of GnRH receptors.[1] This ultimately suppresses the release of LH and FSH, resulting in a significant reduction in gonadal steroid production, often referred to as "medical castration."[1]
GnRH Antagonists , including cetrorelix, ganirelix, and degarelix, act by competitively blocking the GnRH receptor.[2] This immediate blockade prevents endogenous GnRH from binding and initiating the signaling cascade for gonadotropin synthesis and release.[3] Unlike agonists, antagonists do not induce an initial flare-up of hormones and lead to a more rapid suppression of the HPG axis.
GnRH Receptor Signaling Pathway
The binding of GnRH or a GnRH agonist to its G-protein coupled receptor (GPCR) on the pituitary gonadotrope initiates a cascade of intracellular events. The primary pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately culminate in the synthesis and release of LH and FSH.
Quantitative Comparison of GnRH Analogs
Direct, head-to-head preclinical comparisons of a wide range of GnRH analogs in standardized assays are limited in published literature. The following tables compile available data from various sources. Researchers should interpret these values with caution, as experimental conditions can significantly influence results.
Table 1: In Vivo Testosterone (B1683101) Suppression with Various GnRH Agonists
| GnRH Agonist | Animal Model | Dosage/Administration | Time to Castration | Study Reference Synopsis |
| Histrelin | Male Rats | 100 µ g/day implant | ~7 days | Data synthesized from multiple preclinical studies.[1] |
| Leuprolide | Male Rats | 7.5 mg depot injection | ~14-21 days | Data synthesized from multiple preclinical studies.[1] |
| Goserelin | Male Rats | 3.6 mg depot injection | ~14 days | Data synthesized from multiple preclinical studies.[1] |
| Triptorelin | Male Rats | 3 mg depot injection | ~14-21 days | Data synthesized from multiple preclinical studies.[1] |
Note: The data presented above are collated from separate studies and are not from direct head-to-head comparisons in the same study.[1]
Table 2: Comparative Efficacy of GnRH Agonists in Prostate Cancer Patients
| GnRH Agonist | Number of Patients | Mean Testosterone Level (ng/dL) at 9 months | % of Patients with Testosterone <10 ng/dL | Study Reference |
| Goserelin | 59 | Higher | 54.2% | [4] |
| Triptorelin | 44 | Lowest | 93.2% | [4] |
| Leuprolide | 22 | Intermediate | 86.4% | [4] |
This study concluded that triptorelin was the most potent LHRH agonist in achieving the lowest mean testosterone levels and the highest rate of chemical castration at <10 ng/dL testosterone.[4]
Experimental Protocols and Workflows
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki or IC50) of a GnRH analog to its receptor.
Experimental Protocol:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat pituitary) or cells expressing the GnRH receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competitive Binding Assay:
-
In a multi-well plate, add a fixed concentration of a radiolabeled GnRH analog (e.g., [125I]-triptorelin).
-
Add increasing concentrations of the unlabeled GnRH analog being tested (the competitor).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the log concentration of the competitor.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) from the IC50 using the Cheng-Prusoff equation.
-
In Vitro Bioassay: LH Release from Pituitary Cells
This functional assay measures the potency (EC50) of a GnRH agonist to stimulate LH release from pituitary cells.
Experimental Protocol:
-
Cell Culture:
-
Culture primary pituitary cells or a pituitary cell line (e.g., LβT2) in appropriate media.
-
Plate the cells in multi-well plates and allow them to adhere.
-
-
Stimulation:
-
Wash the cells with a serum-free medium.
-
Add increasing concentrations of the GnRH agonist to be tested.
-
Incubate the cells for a defined period (e.g., 4 hours) to allow for LH release.
-
-
LH Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of LH in the supernatant using a specific immunoassay (e.g., ELISA or RIA).
-
-
Data Analysis:
-
Plot the amount of LH released against the log concentration of the GnRH agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal LH release).
-
In Vivo Efficacy Model: Hormone Suppression in Rats
This in vivo model assesses the ability of GnRH analogs to suppress gonadotropin and steroid hormone levels over time.
Experimental Protocol:
-
Animal Acclimatization and Grouping:
-
Acclimatize adult male rats to the housing conditions.
-
Divide the animals into treatment groups (e.g., vehicle control, different GnRH analogs).
-
-
Baseline Sampling and Dosing:
-
Collect baseline blood samples to determine initial LH and testosterone levels.
-
Administer the respective GnRH analogs according to the desired route and formulation (e.g., subcutaneous injection, implant).
-
-
Serial Blood Sampling:
-
Collect blood samples at various time points post-administration (e.g., hours, days, weeks) to monitor hormone levels.
-
-
Hormone Analysis:
-
Separate serum from the blood samples.
-
Measure serum LH and testosterone concentrations using validated immunoassays.
-
-
Data Analysis:
-
Plot the mean hormone concentrations over time for each treatment group.
-
Compare the time to castration (testosterone suppression), nadir hormone levels, and duration of suppression between the different analogs.
-
Conclusion
The choice between GnRH agonists and antagonists, and among the various analogs within each class, is a critical decision in the design of reproductive research studies. Agonists, with their initial stimulatory phase followed by profound suppression, are well-suited for long-term downregulation studies. In contrast, the rapid and reversible action of antagonists makes them ideal for applications requiring immediate and short-term control of the HPG axis.
While this guide provides a comparative overview based on available data, the optimal GnRH analog for a specific research question will depend on the experimental model, the desired duration of action, and the specific endpoints being measured. The provided protocols and workflows offer a starting point for the in-house evaluation and comparison of GnRH analogs, enabling researchers to make data-driven decisions for their studies. Further head-to-head preclinical studies under standardized conditions are warranted to build a more comprehensive and directly comparable dataset of the performance of these invaluable research tools.
References
- 1. benchchem.com [benchchem.com]
- 2. Degarelix versus luteinizing hormone-releasing hormone agonists for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Effectiveness of three different luteinizing hormone-releasing hormone agonists in the chemical castration of patients with prostate cancer: Goserelin versus triptorelin versus leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of [D-pGlu1,D-Phe2,D-NaI3,6]-Gn-RH: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the safe handling and disposal of synthetic peptides like [D-pGlu1,D-Phe2,D-NaI3,6]-Gn-RH, a potent Gonadotropin-Releasing Hormone (GnRH) analog, are of paramount importance. Adherence to proper disposal protocols is essential for laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive framework for the safe disposal of this peptide, drawing upon established best practices for hazardous and pharmaceutical waste management.
Immediate Safety Protocols: Before commencing any disposal procedure, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, the compound should be treated as a hazardous chemical.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Use chemical-resistant gloves, such as nitrile.
-
Eye Protection: Wear safety goggles or a face shield.
-
Lab Coat: A buttoned lab coat is necessary to protect against skin contact.
Step-by-Step Disposal Procedures
The appropriate method for disposing of this compound depends on whether the waste is in liquid or solid form. All disposal actions should be in compliance with local and institutional regulations.
Liquid Waste Disposal
Liquid waste containing this GnRH analog requires deactivation before disposal.
-
Inactivation: Prepare a deactivation solution. A common method involves using a 1:10 ratio of waste to an inactivation solution, such as a strong acid or base, to hydrolyze and inactivate the peptide.[1] Ensure the chosen method is compatible with the peptide's chemistry.
-
Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation.[1]
-
Neutralization: If a strong acid or base was used for inactivation, neutralize the solution to a pH between 5.5 and 9.0.[1] This can be achieved by adding a suitable neutralizing agent, like sodium bicarbonate for acidic solutions or a weak acid for basic solutions.
-
Final Disposal: The neutralized and inactivated solution may be permissible for drain disposal with copious amounts of water, but only if it complies with local wastewater regulations.[1] Always confirm with your institution's Environmental Health & Safety (EHS) department before any drain disposal.
Solid Waste Disposal
Solid waste contaminated with this compound must be treated as hazardous waste. This includes items such as:
-
Empty vials
-
Contaminated pipette tips
-
Gloves and other PPE
-
Filter papers
-
Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.[1]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.[1]
Key Disposal Considerations for Peptide-Based Pharmaceuticals
| Parameter | Guideline | Rationale |
| Waste Categorization | Treat as hazardous chemical waste in the absence of a specific SDS. | Ensures maximum safety and compliance with regulations for potentially potent compounds. |
| Liquid Inactivation | Chemical hydrolysis (e.g., using strong acids or bases) followed by neutralization. | To break down the peptide structure, rendering it biologically inactive before disposal. |
| Solid Waste Handling | Segregate in labeled, leak-proof containers for hazardous waste. | Prevents cross-contamination and ensures proper handling by waste management personnel. |
| Regulatory Compliance | Consult and follow all federal, state, and local regulations. | Improper disposal can lead to significant legal and financial penalties. |
| Institutional Policy | Adhere to your institution's EHS guidelines and procedures. | EHS departments provide specific protocols and resources for safe laboratory practices. |
| Waste Minimization | Reduce the scale of experiments and purchase only necessary quantities. | A core principle of green chemistry to lessen environmental impact and disposal costs.[2][3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Operational Guide for Handling [D-pGlu1,D-Phe2,D-NaI3,6]-Gn-RH
For researchers, scientists, and drug development professionals, the safe and effective handling of potent synthetic peptides such as [D-pGlu1,D-Phe2,D-NaI3,6]-Gn-RH, a Gonadotropin-Releasing Hormone (GnRH) analog, is of paramount importance. Adherence to strict safety protocols is crucial to minimize exposure, prevent contamination, and ensure the integrity of research. This guide provides essential safety and logistical information, including detailed operational and disposal plans.
Personal Protective Equipment (PPE)
Given the potent biological activity of GnRH analogs, a comprehensive approach to personal protection is necessary to prevent accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against splashes of liquids and chemical vapors. |
| Face Shield | Recommended when there is a significant risk of splashing, particularly during the initial reconstitution of the lyophilized powder. | |
| Body Protection | Laboratory Coat | A standard laboratory coat is the minimum requirement to protect skin and clothing from potential splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a standard and appropriate choice.[1] It is advisable to change gloves immediately if they become contaminated. |
| Respiratory Protection | Respirator | Necessary when handling the lyophilized powder to prevent inhalation of fine particles.[1][2] Working in a fume hood or biosafety cabinet is also a critical measure.[1] |
Operational Plan: Step-by-Step Handling Procedures
Proper handling from receipt to disposal is critical for both personnel safety and maintaining the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the lyophilized peptide in a cool, dry, and dark environment, typically at -20°C or below for long-term stability.[3]
-
Before use, allow the container to equilibrate to room temperature in a desiccator to prevent condensation, which can degrade the peptide.
2. Reconstitution and Aliquoting:
-
All handling of the lyophilized powder and concentrated solutions should be conducted in a designated controlled environment, such as a chemical fume hood or a biosafety cabinet, to minimize inhalation risk.[1]
-
Wear all recommended PPE, including a respirator when handling the powder.[1][2]
-
Use high-purity, sterile water or an appropriate buffer for reconstitution.[3] The choice of solvent may depend on the specific experimental requirements.
-
To avoid repeated freeze-thaw cycles which can degrade the peptide, it is best practice to create single-use aliquots.[4]
-
Clearly label all aliquots with the compound name, concentration, and date of preparation.[3]
3. Experimental Use:
-
When working with solutions, continue to wear appropriate PPE, including safety goggles and nitrile gloves.
-
Use calibrated equipment and sterile techniques to prevent cross-contamination.[3]
-
Work in a well-ventilated area.
Disposal Plan: Safe Waste Management
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
1. Waste Segregation and Collection:
-
Contaminated Materials: All disposable items that have come into contact with the peptide, such as pipette tips, gloves, and empty vials, must be collected in a designated and clearly labeled hazardous waste container.[2]
-
Aqueous Waste: All aqueous solutions containing the peptide should be collected as chemical waste.[2] Do not pour peptide solutions down the drain.[3]
2. Disposal Procedure:
-
Follow all institutional, local, and national environmental regulations for the disposal of chemical waste.[3]
-
The primary method for disposal of this type of chemical waste is through a licensed chemical waste disposal service, which will typically involve incineration.[5]
-
Ensure that all waste containers are securely sealed and properly labeled before being handed over for disposal.
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the affected individual to an area with fresh air.[1] If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: If the person is conscious, rinse their mouth with water.[5] Do not induce vomiting. Seek immediate medical attention.
By adhering to these safety and handling protocols, researchers can mitigate risks, ensure the integrity of their experimental materials, and maintain a safe and compliant laboratory environment. Always consult your institution's specific safety guidelines and the most current safety data sheets for the chemicals you are working with.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
